Technical Documentation Center

Vinyl valerate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Vinyl valerate
  • CAS: 5873-43-8

Core Science & Biosynthesis

Foundational

Vinyl Valerate (Ethenyl Pentanoate): Structural Elucidation, Physicochemical Profiling, and Application Workflows

Executive SummaryVinyl valerate (CAS: 5873-43-8) is a specialized aliphatic vinyl ester that serves as a critical building block in polymer chemistry and a highly efficient acyl donor in pharmaceutical synthesis[1]. By c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive SummaryVinyl valerate (CAS: 5873-43-8) is a specialized aliphatic vinyl ester that serves as a critical building block in polymer chemistry and a highly efficient acyl donor in pharmaceutical synthesis[1]. By combining a reactive vinyl moiety with a lipophilic pentanoate chain, it offers unique thermodynamic advantages in both free-radical emulsion polymerizations and lipase-catalyzed transesterifications. This whitepaper provides a rigorous, self-validating technical guide to its structural properties and laboratory workflows.

Chemical Identity and Structural Elucidation

Vinyl valerate, systematically named 1, possesses a dual-functional molecular architecture[1]:

  • Vinyl Group (-CH=CH₂): Enables robust free-radical polymerization and serves as the reactive site for 2[2]. When utilized as an acyl donor in enzymatic reactions, the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, rendering the acylation thermodynamically irreversible[3].

  • Pentanoate Chain (-C₄H₉): The five-carbon aliphatic tail imparts significant hydrophobicity, making it a valuable comonomer for tuning the glass transition temperature (Tg) and moisture resistance of 4[4].

G VV Vinyl Valerate (Ethenyl Pentanoate) Vinyl Vinyl Group (-CH=CH2) VV->Vinyl Ester Ester Linkage (-COO-) VV->Ester Aliphatic Pentanoate Chain (-C4H9) VV->Aliphatic Poly Free-Radical Polymerization Vinyl->Poly Trans Transvinylation & Acyl Donor Ester->Trans Hydro Hydrophobic Tuning (LogP = 1.86) Aliphatic->Hydro

Structural domains of vinyl valerate and their corresponding chemical reactivity profiles.

Physicochemical Properties

Understanding the physical properties of vinyl valerate is crucial for optimizing reaction conditions, particularly in continuous-flow synthesis and downstream purification.

Table 1: Quantitative Physicochemical Data of Vinyl Valerate

Property Value Causality / Significance in Workflow
Molecular Weight 128.17 g/mol Determines stoichiometric calculations in cross-coupling and polymerization[5].
Boiling Point 145.1 °C (at 760 mmHg) High enough to allow moderate heating in liquid-phase reactions, yet volatile enough for GC-FID quantification[1][6].
Density (25 °C) 0.899 g/mL Lower than water; dictates biphasic separation dynamics in aqueous extraction[1].
Flash Point 38.4 °C Classifies the chemical as a flammable liquid (GHS H226), requiring inert atmosphere handling[6].
Refractive Index n20/D 1.417 Used as a rapid QA/QC metric to verify monomer purity before polymerization[1].

| LogP | 1.86 | Indicates moderate lipophilicity, crucial for penetrating hydrophobic enzyme pockets during biocatalysis[6][7]. |

Note: Commercial vinyl valerate is typically stabilized with to prevent spontaneous auto-polymerization during storage.

Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows incorporate built-in quality control steps to ensure mechanistic integrity.

Chemo-Enzymatic Synthesis of Valrubicin (Prodrug Acylation)

Vinyl valerate is exceptionally effective in the3, an anthracycline used in bladder cancer therapy[3]. The use of a lipase catalyst with vinyl valerate ensures regioselective acylation without the need for harsh chemical coupling agents.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 100 mg (0.156 mmol) of N-trifluoroacetyl doxorubicin in 10 mL of an organic solvent such as methyl isobutyl ketone (MIBK)[3].

  • Acyl Donor Addition: Add 180 mg (1.4 mmol) of vinyl valerate to the solution[3]. Causality: A molar excess of the vinyl ester drives the reaction forward, while the tautomerization of the vinyl alcohol byproduct prevents the reverse reaction.

  • Enzyme Introduction: Introduce 250 mg of Candida antarctica lipase B (CALB)-Pluronic nanoconjugate (containing ~20 mg of active CALB)[3].

  • Reaction Conditions: Stir the biphasic mixture continuously at 50 °C for 8 hours[3]. Causality: 50 °C is the optimal thermal window that maximizes lipase activity without denaturing the Pluronic-conjugated enzyme.

  • Self-Validating Monitoring: Monitor the reaction progression via Thin-Layer Chromatography (TLC; CH₃OH-CHCl₃, 1:10) and HPLC[3]. The complete disappearance of the substrate peak self-validates the quantitative conversion.

  • Purification: Filter the immobilized enzyme for recycling, and concentrate the filtrate under reduced pressure to isolate the valrubicin product.

Workflow Substrate N-Trifluoroacetyl Doxorubicin Reaction Stir at 50°C for 8 Hours in MIBK Substrate->Reaction Donor Vinyl Valerate (Acyl Donor) Donor->Reaction Enzyme CALB-Pluronic Nanoconjugate Enzyme->Reaction Product Valrubicin (Prodrug) Reaction->Product

Chemo-enzymatic synthesis workflow of valrubicin utilizing vinyl valerate as an acyl donor.

Emulsion Polymerization for Hydrophobic Coatings

Vinyl valerate can be copolymerized with vinyl acetate to create 8 with enhanced flexibility and water resistance[8].

Step-by-Step Methodology:

  • Inhibitor Removal: Pass the vinyl valerate monomer through a short column of activated basic alumina to remove the hydroquinone stabilizer. Causality: Failure to remove the inhibitor will result in unpredictable induction periods and skewed molecular weight distributions.

  • Aqueous Phase Preparation: Dissolve a protective colloid (e.g., water-soluble chitosan salt) and a co-stabilizer in demineralized water[4]. Purge the system with 99.99% nitrogen to reduce dissolved oxygen to <10⁻⁴ wt%, as oxygen acts as a violent radical scavenger[9][10].

  • Monomer Emulsification: Introduce a monomer blend (e.g., 80 wt% vinyl acetate, 20 wt% vinyl valerate) into the aqueous phase under high-shear agitation[8][9].

  • Initiation: Add a water-soluble initiator, such as ammonium peroxodisulfate (0.05 parts per 100 parts monomer), and maintain the reaction temperature between 65 °C and 75 °C[4].

  • Curing & Validation: Allow the emulsion to react until the conversion reaches >95%. Validate the polymer's active content by determining dry matter at 105 °C for 2 hours, confirming the self-consistency of the solids content[4].

Safety and Storage Standards

Due to its GHS classification as a flammable liquid (H226) and its acute aquatic toxicity (H400), vinyl valerate must be handled in a Class II biological safety cabinet or chemical fume hood[5]. Long-term storage requires temperatures of −20 °C in a sealed, dark container to maintain the efficacy of the hydroquinone stabilizer and prevent premature cross-linking[1].

References

  • PubChem - Vinyl valerate | C7H12O2 | CID 62497 National Institutes of Health (NIH) URL:[Link]

  • Supporting information for Chemo-enzymatic synthesis of valrubicin using Pluronic conjugated lipase The Royal Society of Chemistry URL:[Link]

  • WO2015032726A1 - Emulsion polymerization methods Google Patents URL
  • WO2014164092A1 - Process for preparing surfactant responsive emulsion polymers Google Patents URL
  • Process for producing vinyl ester polymers and process for producing vinyl alcohol polymers (EP 046050) European Patent Office URL:[Link]

  • Transvinylation process for the preparation of thermally labile vinyl compounds Googleapis.com (Patent Archive) URL:[Link]

  • Process for producing polyvinyl ester and polyvinyl alcohol having a high degree of polymerization Googleapis.com (Patent Archive) URL:[Link]

  • CAS No.5873-43-8, Vinyl valerate Suppliers LookChem URL:[Link]

Sources

Exploratory

Synthesis Pathway and Reaction Mechanism of Vinyl Valerate: A Comprehensive Technical Guide

Executive Summary & Chemical Grounding Vinyl valerate (ethenyl pentanoate) is a highly versatile, volatile ester derived from valeric acid—a straight-chain C5 carboxylic acid naturally found in Valeriana officinalis[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Grounding

Vinyl valerate (ethenyl pentanoate) is a highly versatile, volatile ester derived from valeric acid—a straight-chain C5 carboxylic acid naturally found in Valeriana officinalis[1]. In industrial and research applications, vinyl valerate serves as a critical monomeric building block for the synthesis of specialty polymers, biodegradable polyesters, and as a synthetic flavoring agent due to its distinct fruity olfactory profile[1]. Because vinyl valerate is a thermally labile and highly reactive compound, its synthesis requires stringent control over reaction kinetics, thermodynamics, and catalyst stability.

Physicochemical Properties

Understanding the physical parameters of vinyl valerate is essential for designing effective separation and purification workflows, particularly when utilizing distillation-based synthesis methods.

Table 1: Physicochemical Properties of Vinyl Valerate

PropertyValueMechanistic/Experimental Implication
Chemical Formula C₇H₁₂O₂Determines stoichiometric ratios for synthesis.
Molecular Weight 128.17 g/mol Used for precise molar equivalent calculations.
Boiling Point ~145.1 °C (at 760 mmHg)Higher than acetic acid, enabling reactive distillation[2].
Density 0.899 g/mL at 25 °CCritical for phase separations and volumetric dosing.
Flash Point 34.4 °C (Closed Cup)Necessitates inert atmosphere and strict thermal controls.
Stabilizer ≤1000 ppm HydroquinonePrevents spontaneous auto-polymerization during storage.

Synthesis Pathways: Transvinylation vs. Reppe Vinylation

Historically, the synthesis of vinyl esters relied on the Reppe vinylation process. This pathway involves the base-catalyzed addition of carboxylic acids to acetylene gas under high temperature and pressure[3]. However, the inherent explosion hazards of acetylene, combined with the harsh reaction conditions, have driven the industry toward safer alternatives.

Today, the definitive method for synthesizing vinyl valerate is the transition-metal-catalyzed transvinylation of valeric acid using vinyl acetate monomer (VAM) as the vinyl donor[3][4]. This pathway operates under milder conditions, offers superior regioselectivity, and eliminates the need for hazardous gaseous reactants.

Reaction Mechanism: Palladium-Catalyzed Transvinylation

The transvinylation of valeric acid with vinyl acetate is an equilibrium-driven chemical process catalyzed by Palladium(II) complexes. The accepted mechanism follows a highly specific oxypalladation–deoxypalladation sequence[5].

Mechanistic Steps:
  • Coordination: The catalytic cycle initiates with the coordination of the electron-rich double bond of vinyl acetate to the electrophilic Pd(II) center, forming a stable π-complex.

  • Oxypalladation (Rate-Determining Step): The valerate anion acts as a nucleophile, attacking the coordinated vinyl group. This forms a transient palladium-alkoxide/acetal intermediate. The activation energy required for this nucleophilic attack dictates the overall reaction rate[5].

  • Deoxypalladation (β-Acetate Elimination): The intermediate undergoes a rapid β-elimination, expelling acetic acid as a leaving group and forming a Pd-coordinated vinyl valerate complex.

  • Product Release: The newly formed vinyl valerate dissociates from the metal center, regenerating the active Pd(II) catalyst for the next turnover.

Mechanism Pd Pd(II) Catalyst [Pd(OAc)2(bipy)] Coord Coordination Complex [Pd-Vinyl Acetate] Pd->Coord + Vinyl Acetate OxyPd Oxypalladation [Valerate Attack] Coord->OxyPd + Valeric Acid DeoxyPd Deoxypalladation [β-Acetate Elimination] OxyPd->DeoxyPd Rate-Determining Step Product Vinyl Valerate + Acetic Acid DeoxyPd->Product Product Release Product->Pd Catalyst Regeneration

Catalytic cycle of Pd(II)-mediated transvinylation for vinyl valerate synthesis.

Experimental Methodology: Semi-Continuous Reactive Distillation

Because transvinylation is an equilibrium reaction ( Keq​≈1 ), achieving high yields of vinyl valerate requires the application of Le Chatelier's principle. This is accomplished via reactive distillation , where the lower-boiling byproduct (acetic acid) is continuously removed from the reaction matrix to drive the equilibrium forward[4][6].

Causality in Catalyst Design

Naked Pd(II) acetate is highly prone to thermal reduction, degrading into inactive Pd(0) (palladium black) at elevated temperatures. To prevent this, bidentate nitrogen ligands—specifically 2,2'-bipyridyl—are employed. The strong σ-donation and π-backbonding of the bipyridyl ligand stabilize the Pd(II) oxidation state, allowing the catalyst to achieve high turnover numbers (TON) without precipitating[6][7].

Self-Validating Protocol for Vinyl Valerate Synthesis

This protocol utilizes a self-validating feedback loop via in-process Gas Chromatography (GC-FID) to ensure reaction completion before downstream purification.

Step 1: Catalyst Preparation In a dry, inert atmosphere (N₂ or Ar), dissolve Palladium(II) acetate and 2,2'-bipyridyl in a 1:3 molar ratio within a minimal volume of vinyl acetate monomer (VAM). Stir for 30 minutes until a homogeneous complex is formed.

Step 2: Reactor Charging Charge a glass-lined reactor equipped with a fractional distillation column, a mechanical stirrer, and a heating mantle with 1.0 molar equivalent of valeric acid and the prepared Pd(II) catalyst solution.

Step 3: Reaction Initiation & Distillation Heat the reaction mixture to 100 °C. Begin a semi-continuous feed of VAM into the reactor (maintaining a 3:1 to 5:1 molar excess of VAM to valeric acid). As transvinylation proceeds, acetic acid and excess VAM will vaporize. Use the fractionation column to condense and recycle VAM back into the reactor while continuously extracting the acetic acid byproduct[4][6].

Step 4: In-Process Analytical Control Sample the reaction mixture hourly. Dilute the aliquot in hexane and analyze via GC-FID (using a polar DB-WAX column). Monitor the disappearance of the valeric acid peak. The reaction is considered complete when valeric acid conversion exceeds 95%.

Step 5: Product Isolation & Stabilization Cool the reactor to room temperature. Purify the crude mixture via vacuum fractional distillation to isolate pure vinyl valerate (BP: ~145.1 °C at atmospheric pressure, adjust for vacuum)[2]. Immediately spike the purified product with 1000 ppm hydroquinone to inhibit radical-induced polymerization during storage.

Workflow Step1 1. Reagent Prep Valeric Acid + VAM + Catalyst Step2 2. Reactor Charging Semi-continuous feed Step1->Step2 Step3 3. Reactive Distillation 100°C, Atm Pressure Step2->Step3 Step4 4. Byproduct Removal Acetic Acid Extraction Step3->Step4 Drives Equilibrium Step4->Step3 VAM Recycle Step5 5. Product Isolation Fractional Distillation Step4->Step5 >95% Conversion

Experimental workflow for semi-continuous reactive distillation of vinyl valerate.

Optimization & Kinetic Parameters

To scale this synthesis effectively, specific thermodynamic and kinetic parameters must be optimized.

Table 2: Optimization Parameters for Pd-Catalyzed Transvinylation

ParameterOptimum RangeMechanistic Rationale
Molar Ratio (VAM:Acid) 3:1 to 5:1An excess of VAM acts as both a reactant and a solvent, forcing the equilibrium toward product formation[7].
Catalyst Loading 100 - 1000 ppm PdBalances the reaction rate with catalyst cost. Higher loading is required if operating at lower temperatures to maintain throughput[4][6].
Temperature 90 °C - 100 °CMaximizes the turnover frequency (TOF) while remaining below the thermal degradation threshold of the Pd(II) complex[4][6].
Ligand Choice 2,2'-bipyridylThe bidentate coordination geometry prevents reductive elimination, keeping the catalyst active[6][7].

Sources

Foundational

Comprehensive NMR Spectroscopic Analysis of Vinyl Valerate: Mechanistic Insights and Experimental Workflows

Introduction Vinyl valerate (also known as vinyl pentanoate) is a critical monomer and versatile acyl donor widely utilized in polymer chemistry, adhesive formulations, and enzymatic kinetic resolutions[1]. Accurate stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Vinyl valerate (also known as vinyl pentanoate) is a critical monomer and versatile acyl donor widely utilized in polymer chemistry, adhesive formulations, and enzymatic kinetic resolutions[1]. Accurate structural characterization of this compound is paramount for quality control, reaction monitoring, and dyad/triad sequence analysis in copolymerization[2]. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise molecular architecture of vinyl esters.

This technical guide provides an in-depth analysis of the proton ( 1 H) and carbon ( 13 C) NMR spectra of vinyl valerate. Rather than merely listing chemical shifts, this whitepaper deconstructs the causality behind the observed spectral features and outlines a field-proven, self-validating experimental workflow for high-fidelity spectral acquisition.

Theoretical Framework: The Electronic Environment of Vinyl Esters

The NMR spectral signature of vinyl valerate is dictated by two distinct structural domains: the flexible aliphatic valerate chain and the electron-rich vinyl ester moiety. The ester oxygen acts as a powerful electron-withdrawing group via the inductive effect ( −I ), while simultaneously functioning as an electron-donating group through resonance ( +M effect) into the vinyl π -system[3].

This dual electronic behavior creates a highly specific anisotropic environment. The −I effect strongly deshields the internal vinylic position, while the +M resonance effect increases electron density at the terminal vinylic position, dramatically altering the shielding of the protons and carbons compared to unfunctionalized alkenes.

Quantitative Data Presentation

The following tables summarize the standard 1 H and 13 C NMR chemical shifts for vinyl valerate, acquired in deuterated chloroform (CDCl 3​ ) at 298 K.

Table 1: 1 H NMR Spectral Data of Vinyl Valerate (400 MHz, CDCl 3​ )
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Integration
C1' -O-CH=7.28dd Jtrans​=14.0 , Jcis​=6.2 1H
C2' (trans)=CH 2​ 4.88dd Jtrans​=14.0 , Jgem​=1.5 1H
C2' (cis)=CH 2​ 4.56dd Jcis​=6.2 , Jgem​=1.5 1H
C2 -CH 2​ -CO2.38t J=7.5 2H
C3 -CH 2​ -1.65m-2H
C4 -CH 2​ -1.37m-2H
C5 -CH 3​ 0.92t J=7.4 3H
Table 2: 13 C NMR Spectral Data of Vinyl Valerate (100 MHz, CDCl 3​ )
PositionCarbon TypeChemical Shift ( δ , ppm)Causality / Electronic Effect
C1 C=O171.5Strong deshielding by electronegative oxygen atoms.
C1' -O-CH=141.5Deshielding via −I inductive effect of the ester oxygen.
C2' =CH 2​ 97.5Anomalous shielding via +M resonance donation from oxygen.
C2 -CH 2​ -CO34.0Mild deshielding by the adjacent carbonyl group.
C3 -CH 2​ -27.0Attenuated inductive effect.
C4 -CH 2​ -22.3Standard aliphatic methylene environment.
C5 -CH 3​ 13.7Highly shielded terminal methyl group.

Causality in Spectral Features: The "Why" Behind the Shifts

The Vinylic System (AMX Spin System)

The most diagnostic signals in the vinyl valerate spectrum belong to the vinyl group (-O-CH=CH 2​ ).

  • Deshielding of the Internal Proton (C1'): The proton attached to C1' appears highly deshielded at ~7.28 ppm. This is caused by the strong inductive electron withdrawal by the adjacent ester oxygen, compounded by the magnetic anisotropy of the C=C double bond[4].

  • Resonance Shielding of the Terminal Protons (C2'): Counterintuitively, the terminal =CH 2​ protons (4.88 ppm and 4.56 ppm) are more shielded than those of a standard alkene (e.g., ethylene at 5.3 ppm). This is due to the +M resonance effect, where the oxygen lone pair donates electron density into the π -system, increasing the electron density at the terminal carbon.

  • Coupling Constants ( J -values): The vinylic protons form a classic AMX spin system. The trans-coupling ( Jtrans​≈14.0 Hz) is significantly larger than the cis-coupling ( Jcis​≈6.2 Hz), perfectly adhering to the Karplus equation, which dictates that a 180° dihedral angle yields a larger coupling constant than a 0° angle. The geminal coupling ( Jgem​≈1.5 Hz) is characteristically small for terminal alkenes.

The Aliphatic Valerate Chain

The valerate (pentanoate) chain exhibits a predictable first-order splitting pattern. The C2 methylene protons are deshielded (~2.38 ppm) due to their proximity to the electron-withdrawing carbonyl group. As the distance from the carbonyl increases, the inductive effect rapidly attenuates, resulting in the C3 and C4 methylenes appearing upfield (~1.65 ppm and 1.37 ppm, respectively), terminating in the highly shielded C5 methyl group at ~0.92 ppm[4].

Carbon-13 Anomalies

In the 13 C spectrum, the terminal vinyl carbon (C2') appears at an unusually high field (~97.5 ppm) for an sp 2 -hybridized carbon. This is the defining hallmark of a vinyl ether/ester, directly validating the resonance structure where negative charge localizes on the terminal carbon[2]. The carbonyl carbon (C1) is heavily deshielded (~171.5 ppm) due to the highly electronegative oxygen atoms and the absence of any shielding resonance effects from the alkyl chain.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure reproducibility and quantitative accuracy, the following self-validating protocol must be adhered to when acquiring NMR spectra for vinyl valerate.

Step 1: Sample Preparation

  • Weigh precisely 15 mg (for 1 H) or 50 mg (for 13 C) of high-purity vinyl valerate.

  • Dissolve the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal zero-point reference, validating the chemical shift scale.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Critical Check: Ensure a solvent column height of at least 4 cm to prevent magnetic susceptibility artifacts at the liquid-air interface.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the CDCl 3​ solvent. This step self-corrects for any magnetic field drift during acquisition.

  • Perform gradient shimming (Z1, Z2, Z3) to optimize magnetic field homogeneity, targeting a lock signal fluctuation of <1%.

Step 3: Pulse Sequence Execution

  • 1 H NMR: Execute a standard 30° pulse sequence (zg30). Set the spectral width to 12 ppm. Causality Note: Set the relaxation delay (D1) to 5 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons, making the resulting integrals quantitatively reliable for determining monomer purity or copolymer ratios. Acquire 16-32 scans.

  • 13 C NMR: Execute a proton-decoupled 13 C sequence (zgpg30). Set the spectral width to 250 ppm. Acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio, given the low 1.1% natural abundance of the 13 C isotope.

Step 4: Data Processing

  • Apply a Fourier Transform (FT) to convert the Time-Domain Free Induction Decay (FID) into a Frequency-Domain spectrum.

  • Perform zero-order and first-order phase corrections to yield purely absorptive peak shapes.

  • Apply a baseline correction polynomial.

  • Calibrate the spectrum by setting the TMS singlet strictly to 0.00 ppm.

Workflow Visualization

NMR_Workflow S1 1. Sample Preparation (Vinyl Valerate + CDCl3 + TMS) S2 2. Spectrometer Setup (Deuterium Lock & Shimming) S1->S2 S3 3. Pulse Sequence Execution (1H: zg30 | 13C: zgpg30) S2->S3 S4 4. FID Acquisition (Signal Averaging & Digitization) S3->S4 S5 5. Data Processing (FT, Phase & Baseline Correction) S4->S5

Fig 1. Step-by-step experimental workflow for high-fidelity NMR spectral acquisition.

Sources

Exploratory

Infrared Spectroscopy of Vinyl Valerate: Mechanistic Band Assignment and Biocatalytic Applications

Introduction Vinyl valerate (also known as vinyl pentanoate) is a highly reactive vinyl ester with profound utility in both polymer chemistry and pharmaceutical synthesis. In drug development, it is predominantly utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Vinyl valerate (also known as vinyl pentanoate) is a highly reactive vinyl ester with profound utility in both polymer chemistry and pharmaceutical synthesis. In drug development, it is predominantly utilized as an irreversible acyl donor in enzymatic transesterification reactions—most notably in the synthesis of the chemotherapeutic agent valrubicin [2]. To ensure the structural integrity of the reagent and monitor reaction kinetics, Fourier Transform Infrared (FTIR) spectroscopy serves as the primary analytical modality.

As an Application Scientist, I approach the IR characterization of vinyl valerate not merely as a pattern-matching exercise, but as a study of molecular electronics. The unique spectral fingerprint of vinyl valerate is dictated by the cross-conjugation between the ester oxygen and the vinyl double bond, which fundamentally alters the force constants of the molecule.

Theoretical Framework: Electronic Effects on IR Absorption

In standard aliphatic esters, the non-bonding electron pair on the alkoxy oxygen delocalizes into the π∗ orbital of the carbonyl (C=O) group. This resonance decreases the C=O bond order, typically placing the C=O stretching frequency around 1735–1745 cm⁻¹.

However, in vinyl valerate, the oxygen atom is bonded directly to an sp2 -hybridized vinyl carbon. The lone pair on the oxygen partakes in competing resonance (cross-conjugation) with the π system of the vinyl group. Because electron density is pulled away toward the vinyl group, the resonance contribution to the carbonyl is significantly diminished. Consequently, the C=O bond retains a higher degree of double-bond character, increasing its force constant and shifting the absorption band to a higher frequency (~1755–1765 cm⁻¹) [1]. This phenomenon is the defining spectroscopic signature of vinyl esters.

Quantitative Spectral Data

The following table summarizes the causal relationship between the molecular structure of vinyl valerate and its quantitative IR absorption bands.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityMechanistic / Structural Causality
=C–H (Vinyl) Stretching3110, 3085Weak-MediumHigher frequency due to stiffer sp2 hybridized C–H bonds.
–C–H (Alkyl) Stretching2960, 2935, 2875Strong sp3 C–H symmetric and asymmetric stretches of the valerate chain.
C=O (Ester) Stretching1755 - 1765Very StrongShifted higher due to cross-conjugation with the vinyl group[1].
C=C (Vinyl) Stretching1645 - 1650MediumStiffened by conjugation with the ester oxygen lone pair.
C–O–C Stretching1220, 1140StrongAsymmetric and symmetric C–O stretches characteristic of esters.
=CH₂ Out-of-plane bend950, 875MediumCharacteristic "vinyl wag" used to monitor polymerization/reaction [4].

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure trustworthiness and reproducibility in a GLP/GMP environment, spectral acquisition must be treated as a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which eliminates pathlength variability associated with transmission cells.

Step-by-Step Methodology

Step 1: System Initialization & Environmental Baseline

  • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interference.

  • Action: Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) on the clean, dry ATR crystal (Diamond or ZnSe).

  • Self-Validation: Ensure the single-beam energy profile matches the manufacturer's baseline to confirm crystal integrity.

Step 2: Sample Application

  • Action: Dispense 2–3 drops of neat vinyl valerate directly onto the ATR crystal, ensuring complete coverage of the active sensing area.

  • Action: Avoid applying excessive pressure if using a volatile cover, as vinyl valerate is a volatile liquid at room temperature.

Step 3: Spectral Acquisition

  • Action: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality Check: Monitor the real-time interferogram. A stable centerburst indicates good optical alignment and sample contact.

Step 4: Data Processing & Orthogonal Validation

  • Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (penetration depth dp​∝λ ).

  • Self-Validation: Validate the purity of the sample by checking for the absence of a broad O-H stretch (~3300 cm⁻¹), which would indicate hydrolysis into valeric acid and tautomerized acetaldehyde [3].

IR_Workflow A 1. System Initialization (N₂ Purge & Background Scan) B 2. Sample Application (Neat Liquid on ATR Crystal) A->B C 3. Spectral Acquisition (4000-600 cm⁻¹, 32 Scans) B->C D 4. ATR Correction (Depth of Penetration Adjustment) C->D E 5. Purity Validation (Absence of ~3300 cm⁻¹ OH band) D->E

Figure 1: Self-validating ATR-FTIR workflow for vinyl valerate.

Application in Drug Development: Biocatalytic Acylation

In the synthesis of complex APIs like valrubicin, chemical acylation often lacks regioselectivity and requires harsh conditions that degrade delicate anthracycline scaffolds. Vinyl valerate circumvents this via enzymatic transesterification [2].

When a lipase or acylase utilizes vinyl valerate as an acyl donor, the leaving group is vinyl alcohol. Vinyl alcohol is highly unstable and rapidly undergoes irreversible tautomerization to form acetaldehyde. This thermodynamic sink drives the equilibrium of the esterification strictly to the right, achieving near-quantitative yields without the need for a vast excess of reagents [2].

Enzymatic_Pathway A Vinyl Valerate (Acyl Donor) C Biocatalyst (Lipase/Acylase) A->C B API Substrate (e.g., Anthracycline) B->C D Valerate Ester (Target API) C->D Product E Vinyl Alcohol (Leaving Group) C->E Byproduct F Acetaldehyde (Thermodynamic Sink) E->F Irreversible Tautomerization

Figure 2: Irreversible biocatalytic acylation pathway using vinyl valerate.

Reaction Monitoring via IR

The progression of this enzymatic reaction can be monitored in real-time using in-situ FTIR (e.g., ReactIR). The Application Scientist tracks the depletion of the characteristic vinyl ester C=O band at ~1760 cm⁻¹ and the emergence of the standard aliphatic ester C=O band of the product at ~1740 cm⁻¹. Concurrently, the disappearance of the vinyl wag at 950 cm⁻¹ serves as a secondary, orthogonal confirmation of acyl donor consumption [4].

References

  • Structure–Property Relationships of Short Chain (Mixed) Cellulose Esters Synthesized in a DMSO/TMG/CO2 Switchable Solvent System Source: Biomacromolecules - ACS Publications URL:1

  • Buy Valrubicin | 56124-62-0 | >98% Source: Smolecule URL:2

  • Vinyl butyrate | 123-20-6 Source: Benchchem URL:3

  • Penicillin G acylase catalyzed Markovnikov addition of allopurinol to vinyl ester Source: Chemical Communications - Royal Society of Chemistry URL:4

Sources

Foundational

Physicochemical Profiling and Analytical Validation of Vinyl Valerate: A Technical Guide

Executive Overview Vinyl valerate (also known as ethenyl pentanoate, CAS: 5873-43-8) is a highly reactive monomer utilized extensively in the synthesis of specialty polymers, coatings, and advanced adhesive matrices[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Vinyl valerate (also known as ethenyl pentanoate, CAS: 5873-43-8) is a highly reactive monomer utilized extensively in the synthesis of specialty polymers, coatings, and advanced adhesive matrices[1]. As a vinyl ester, it undergoes rapid free-radical polymerization. For researchers and drug development professionals utilizing poly(vinyl valerate) derivatives as excipients or drug-delivery systems, precise physicochemical data—specifically molecular weight (MW) and density—are foundational. These parameters dictate stoichiometric ratios, reactor volume constraints, and the kinetic modeling of polymerization rates.

Core Physicochemical Data: Molecular Weight and Density

Accurate baseline data is critical for any synthetic workflow. The following table summarizes the validated physicochemical properties of vinyl valerate, derived from authoritative chemical databases[1][2][3].

PropertyValueCausality / Significance in Synthesis
Molecular Weight 128.17 g/mol Determines initiator-to-monomer molar ratios for targeting specific polymer chain lengths (Degree of Polymerization).
Density (at 25 °C) 0.898 - 0.899 g/mLEssential for converting mass to volume in continuous-flow reactors and calculating volumetric shrinkage during polymerization.
Boiling Point 145.1 °C (at 760 mmHg)Dictates the upper thermal limit for bulk polymerization before monomer vaporization occurs.
Flash Point 38.4 °C (34.4 °C closed cup)Critical safety parameter for handling; necessitates inert atmosphere protocols (e.g., Argon blanketing).
Stabilizer ≤1000 ppm HydroquinoneQuenches premature auto-polymerization during storage. Must be quantified and removed prior to controlled synthesis.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility in scale-up operations, analytical validation of the monomer's density and molecular weight must be performed. The following protocols are designed as self-validating systems , ensuring that environmental or instrumental drift is immediately detected and corrected.

Protocol A: High-Precision Density Determination via Oscillating U-Tube Densitometry

Causality: Traditional pycnometry is highly susceptible to buoyancy and operator errors. Oscillating U-tube densitometry measures the change in the oscillation frequency of a borosilicate glass tube, which is directly proportional to the mass (and thus density) of the injected fluid. Precise temperature control via built-in Peltier elements is mandatory because the density of vinyl valerate fluctuates significantly with thermal expansion[2].

Step-by-Step Workflow:

  • System Calibration (Self-Validation Step): Flush the U-tube with ultra-pure degassed water and dry air at exactly 25.00 ± 0.01 °C. The system must read 0.9970 g/mL for water and 0.0012 g/mL for air. If the deviation exceeds 0.0001 g/mL, clean the cell and recalibrate.

  • Sample Preparation: Equilibrate the vinyl valerate sample to room temperature. Ensure no micro-bubbles are present in the syringe, as trapped gas will artificially lower the density reading.

  • Injection and Measurement: Inject 2 mL of vinyl valerate into the U-tube using a Luer-slip syringe. Allow 60 seconds for thermal equilibration at 25 °C.

  • Data Acquisition: Record the density. A pure sample should yield a value between 0.898 and 0.899 g/mL[1].

  • Post-Run Verification: Flush the system with acetone, dry with ambient air, and re-measure the empty tube to confirm a return to the baseline air density.

Protocol B: Molecular Weight and Purity Validation via GC-MS

Causality: While the theoretical molecular weight is 128.17 g/mol [3], commercial vinyl valerate contains up to 1000 ppm hydroquinone (HQ) as a stabilizer[2]. GC-MS not only confirms the exact mass of the monomer but also quantifies the HQ concentration. This is critical because residual HQ will disproportionately consume free radicals and delay polymerization onset.

Step-by-Step Workflow:

  • Standard Preparation (Self-Validation Step): Prepare a calibration curve using an isotopic internal standard (e.g., deuterated valeric acid) to normalize injection volumes and ionization efficiencies.

  • Sample Dilution: Dilute the vinyl valerate to 1 mg/mL in GC-grade dichloromethane.

  • Chromatographic Separation: Inject 1 µL into a capillary column (e.g., HP-5MS). Program the oven to hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C. This thermal gradient separates the highly volatile vinyl valerate from the heavier hydroquinone.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode (70 eV). Identify the molecular ion peak at m/z 128.1[3].

  • Inhibitor Quantification: Integrate the HQ peak (typically eluting later) against the internal standard to determine if the stabilizer concentration is within the expected ≤1000 ppm threshold[2].

Polymerization Workflow and Mechanistic Pathways

Once the monomer's density and molecular weight are validated, it enters the synthetic pipeline. The presence of hydroquinone necessitates an extraction step (typically via a basic alumina column or washing with 5% NaOH) prior to the introduction of a radical initiator like AIBN (Azobisisobutyronitrile).

G A Vinyl Valerate Monomer (CAS: 5873-43-8) B Inhibitor Removal (HQ Extraction) A->B Prep Phase D Density Validation (Oscillating U-Tube) A->D QC Check E Molecular Weight Analysis (GC-MS / GPC) A->E QC Check C Radical Polymerization (AIBN/Heat) B->C Purified Monomer F Poly(vinyl valerate) Characterization C->F Polymer Yield D->F Data Integration E->F Data Integration

Figure 1: Analytical and polymerization workflow for vinyl valerate.

References

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 62497, Vinyl valerate." PubChem Database. Available at:[Link]

Sources

Exploratory

Exploratory Synthesis of Novel Vinyl Valerate Derivatives: Catalytic Pathways and Mechanistic Insights

Executive Summary The synthesis of highly functionalized aliphatic vinyl esters, specifically vinyl valerate (vinyl pentanoate, C₇H₁₂O₂) and its derivatives, represents a critical frontier in polymer chemistry and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized aliphatic vinyl esters, specifically vinyl valerate (vinyl pentanoate, C₇H₁₂O₂) and its derivatives, represents a critical frontier in polymer chemistry and drug delivery design. Historically hindered by the toxicity and harsh conditions of Reppe vinylation, the field has pivoted toward transition-metal-catalyzed transvinylation and biocatalytic transesterification. This whitepaper provides an authoritative, in-depth technical guide on the exploratory synthesis of novel vinyl valerate derivatives, detailing the causality behind catalyst selection, self-validating experimental protocols, and downstream applications.

The Strategic Value of Vinyl Valerate Derivatives

Vinyl valerate is an aliphatic monomer characterized by its five-carbon valerate chain and a highly reactive vinyl ether/ester linkage. In polymer science, the incorporation of vinyl pentanoate into poly(vinyl chloride) (PVC) or poly(vinyl acetate) (PVA) matrices imparts significant 1[1], drastically reducing the tensile loss associated with external phthalate plasticizers. Furthermore, branched derivatives such as vinyl pivalate are increasingly utilized in the biomedical realm to synthesize high-molecular-weight, highly linear polymers for 2[2].

Mechanistic Paradigms in Transvinylation

Overcoming the Reppe Chemistry Bottleneck

Traditionally, vinyl esters were synthesized via Reppe chemistry, which involves the direct reaction of carboxylic acids with pressurized acetylene gas in the presence of highly toxic zinc, cadmium, or mercury catalysts[3]. Due to the severe safety hazards (explosive acetylene) and environmental toxicity of mercury complexes, modern synthesis mandates the use of transvinylation .

Transvinylation utilizes an abundant, low-cost vinyl donor—typically vinyl acetate—to transfer its vinyl group to a target carboxylic acid (e.g., valeric acid) under mild conditions[4].

Transition-Metal Catalysis: The Palladium Advantage

Palladium(II) acetate[Pd(OAc)₂] has emerged as the catalyst of choice for the transvinylation of aliphatic and aromatic carboxylic acids[4]. The mechanistic causality relies on Pd(II)'s ability to form a square planar complex that coordinates the electron-rich olefin of vinyl acetate. This coordination withdraws electron density from the vinyl group, rendering it susceptible to nucleophilic attack by the valerate anion.

The Role of Additives: Pd(OAc)₂ alone often yields suboptimal conversions (e.g., ~66%). The strategic addition of a co-catalyst, such as KOH or a strong sulfur oxy-acid like H₂SO₄ (Hammett acidity > 0.8), is required[5]. KOH neutralizes trace acidic impurities that might poison the catalyst, while H₂SO₄ accelerates the protonation of the leaving acetate group, boosting yields to >95%[6].

pd_cycle Pd_cat Pd(OAc)2 Catalyst (Active Species) Coord Olefin Coordination (Vinyl Acetate) Pd_cat->Coord + Vinyl Acetate Insertion Nucleophilic Attack (Valerate Derivative) Coord->Insertion + R-COOH Elimination β-Hydride Elimination (Acetic Acid Release) Insertion->Elimination Intermediate Elimination->Pd_cat - AcOH Product Vinyl Valerate Derivative Elimination->Product Yield

Figure 1: Mechanistic cycle of Pd(II)-catalyzed transvinylation for vinyl valerate synthesis.

Ruthenium and Iridium Alternatives

For highly sterically hindered or thermally labile valerate derivatives, Ruthenium (e.g., RuCl₃ hydrate) and Iridium complexes offer robust alternatives. Ruthenium catalysts prevent the unwanted isomerization and decarboxylation of 7[7], operating efficiently at lower catalyst loadings (0.5–5 mol%)[3].

Biocatalytic Approaches: Enzymatic Promiscuity

When synthesizing chiral or highly sensitive substituted vinyl valerates, chemical catalysts may induce racemization. In these scenarios, biocatalysis leverages enzymatic promiscuity —the ability of an enzyme to catalyze secondary reactions outside its primary physiological function[8].

  • Lipase PS: Immobilized lipases can catalyze the transesterification of meso-compounds with vinyl pentanoate at room temperature, achieving near-quantitative yields without disturbing stereocenters[9].

  • Penicillin G Acylase (PGA): PGA from E. coli has been uniquely identified to catalyze the 8 of nucleophiles to vinyl esters, providing a highly specific route for functionalizing the vinyl group of valerate derivatives[8].

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to guarantee causality and reproducibility.

Protocol A: Pd(II)-Catalyzed Batch Transvinylation of Valeric Acid

Objective: Synthesize vinyl valerate via Pd-catalyzed transvinylation with high atom economy.

  • Reagent Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a reflux condenser, dissolve 50 mmol of valeric acid in 500 mmol of vinyl acetate. Causality: The 10-fold molar excess of vinyl acetate drives the reaction equilibrium forward and acts as the solvent, preventing unwanted polymerization[3].

  • Catalyst Loading: Add 1.0 mol% Pd(OAc)₂ (0.5 mmol) and 0.5 mol% H₂SO₄.

  • Reaction Initiation: Purge the system with N₂ gas for 15 minutes. Heat the mixture to 60 °C under continuous magnetic stirring.

  • Validation Checkpoint (In-Process): At t = 4 hours, extract a 10 µL aliquot. Analyze via FTIR. The system is self-validating if the broad O-H stretch of valeric acid (~3300-2500 cm⁻¹) diminishes, and a sharp vinyl C=C stretch emerges at ~1640 cm⁻¹. Do not proceed to workup until conversion exceeds 95%.

  • Workup & Purification: Cool to room temperature. Neutralize the acid catalyst with a saturated NaHCO₃ solution. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Isolate pure vinyl valerate via fractional vacuum distillation (b.p. 145.1 °C at 760 mmHg)[10].

Protocol B: Biocatalytic Transesterification using Lipase PS

Objective: Synthesize a chiral vinyl valerate derivative under mild conditions.

  • Enzyme Preparation: Suspend 100 mg of immobilized Lipase PS in 10 mL of anhydrous DMF.

  • Substrate Addition: Add 5 mmol of the target chiral alcohol/acid and 15 mmol of vinyl pentanoate[9].

  • Incubation: Agitate the mixture at 25 °C at 200 rpm for 24-48 hours.

  • Validation Checkpoint: Monitor via chiral HPLC. The reaction is validated when the enantiomeric excess (ee) of the product remains >99%, confirming that the mild enzymatic conditions prevented racemization.

  • Isolation: Filter the mixture to recover the immobilized enzyme (which can be washed and reused up to 5 cycles). Concentrate the filtrate and purify via silica gel flash chromatography.

Quantitative Data: Catalyst Efficacy

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and resulting yields for vinyl valerate synthesis.

Catalyst SystemAdditive / Co-catalystSubstrate ScopeTemp (°C)Yield (%)Mechanistic AdvantageRef
Pd(OAc)₂ H₂SO₄ or KOHAliphatic / Aromatic60–8085–96High turnover; additive accelerates leaving group departure.[6]
RuCl₃ hydrate NaOHBranched / Labile10070–85Prevents decarboxylation of thermally labile substrates.[3]
Lipase PS NoneChiral Valerates25–40>90Strict stereocontrol; eliminates racemization risks.[9]
PGA (E. coli) NoneFunctionalized30–5060–75Enables highly specific Markovnikov additions.[8]

Table 1: Comparative analysis of catalytic systems for the synthesis of vinyl valerate derivatives.

Downstream Applications and Logical Workflows

Vinyl valerate derivatives are highly versatile intermediates. When copolymerized with vinyl acetate or N-methylolacrylamide, they yield 11 with superior heat, water, and creep resistance[11]. In the pharmaceutical sector, the lipophilic nature of the valerate chain makes it an ideal candidate for prodrug linkers and sustained-release polymer matrices.

workflow Start Valeric Acid / Substituted Valerates Transvinylation Transition Metal Transvinylation (Pd / Ru / Ir) Start->Transvinylation Enzymatic Biocatalytic Transesterification (Lipase / PGA) Start->Enzymatic Reppe Reppe Vinylation (Acetylene + Toxic Metals) Start->Reppe Intermediate Novel Vinyl Valerate Derivatives Transvinylation->Intermediate High Yield, Green Enzymatic->Intermediate Chiral/Labile Reppe->Intermediate Legacy Route App1 Polymer Synthesis (Adhesives, Coatings) Intermediate->App1 App2 Biomedical Materials (Drug Delivery) Intermediate->App2 App3 Green Plasticizers (PVC Modification) Intermediate->App3

Figure 2: Logical workflow mapping the synthesis pathways and downstream applications of vinyl valerate derivatives.

Conclusion

The exploratory synthesis of novel vinyl valerate derivatives has successfully transitioned from hazardous legacy methods to highly efficient, green catalytic paradigms. By leveraging Pd(II) and Ru(III) transvinylation for bulk and sterically hindered substrates, and utilizing promiscuous biocatalysts like Lipase PS for chiral derivatives, researchers can engineer highly specific monomers. The integration of self-validating protocols ensures that these methodologies remain robust, scalable, and directly applicable to next-generation polymer and drug delivery innovations.

References

  • Chemical Review and Letters. "Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes." Available at:[Link][3]

  • MDPI. "Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions." Available at: [Link][4]

  • Google Patents (US5214172A). "Catalytic transvinylation of vinyl esters." Available at: [5]

  • Googleapis. "Transvinylation process for the preparation of thermally labile vinyl compounds." Available at:[Link][7]

  • ResearchGate. "Palladium(II) Acetate as Catalyst in Transvinylation Reactions of Hydroxycinnamic Acid and Its Derivatives." Available at: [Link][6]

  • Journal of Polymer Science Part A-1 Polymer Chemistry. "Homopolymers of vinyl pentanoate derivatives." Available at:[Link][1]

  • Google Patents (EP0909757A2). "Process for producing optically active pentanetetraols." Available at: [9]

  • AMyD. "Penicillin G acylase catalyzed Markovnikov addition of allopurinol to vinyl ester." Available at: [Link][8]

  • EPO (Patent 2202253). "Vinyl acetate/neoalkanoic acid vinyl ester copolymers and uses thereof." Available at: [Link][11]

Sources

Foundational

mass spectrometry fragmentation pattern of vinyl valerate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Vinyl Valerate Executive Summary Vinyl valerate (also known as vinyl pentanoate, CAS: 5873-43-8) is a highly reactive vinyl ester utilized ext...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Vinyl Valerate

Executive Summary

Vinyl valerate (also known as vinyl pentanoate, CAS: 5873-43-8) is a highly reactive vinyl ester utilized extensively in polymer chemistry, specifically in the synthesis of specialized copolymers and as a biosynthetic precursor for complex macrolides like FK506 [1]. Accurate characterization of vinyl valerate using Gas Chromatography-Mass Spectrometry (GC-MS) is critical for quality control, reaction monitoring, and trace analysis. This whitepaper provides a comprehensive, mechanistic breakdown of the electron ionization (EI) , detailing the thermodynamic and kinetic drivers behind its characteristic mass-to-charge ( m/z ) signatures.

Chemical Context and Ionization Dynamics

Vinyl valerate ( C7​H12​O2​ , MW = 128.17 g/mol ) consists of a pentanoate (valerate) aliphatic chain linked to a vinyloxy moiety. When subjected to standard Electron Ionization (EI) at 70 eV, the molecule is bombarded by high-energy electrons, ejecting a single electron to form the radical cation [M]+∙ at m/z 128.

Because the ester linkage and the vinyl group contain heteroatoms and pi-bonds, the initial ionization predominantly occurs at the carbonyl oxygen or the vinyl double bond. The resulting molecular ion is highly unstable and rapidly dissipates its internal energy through competing unimolecular dissociation pathways. Understanding these pathways is essential for analytical scientists to distinguish vinyl valerate from isomeric compounds (e.g., allyl butyrate or ethyl pentenoate).

Mechanistic Breakdown of the Fragmentation Pattern

The fragmentation of vinyl valerate is governed by three primary mechanistic pathways: α -cleavage, the McLafferty rearrangement, and sequential alkyl chain degradation.

α -Cleavage and Acylium Ion Formation ( m/z 85)

The most statistically probable and thermodynamically favored fragmentation is the α -cleavage of the bond between the carbonyl carbon and the vinyloxy oxygen.

  • Mechanism: The radical site on the carbonyl oxygen drives the homolytic cleavage of the C−O bond, expelling a neutral vinyloxy radical ( ∙O−CH=CH2​ , 43 Da).

  • Resulting Ion: This yields the pentanoyl cation (an acylium ion) [CH3​CH2​CH2​CH2​C≡O]+ .

  • Significance: The acylium ion at m/z 85 is highly stabilized by resonance and typically constitutes the base peak (100% relative abundance) in the EI spectrum of vinyl valerate.

The McLafferty Rearrangement ( m/z 86)

Because the valerate chain possesses γ -hydrogens (on the C4 carbon of the pentanoate chain), vinyl valerate undergoes a classic McLafferty rearrangement.

  • Mechanism: The carbonyl oxygen abstracts a γ -hydrogen through a sterically favored six-membered transition state. This is followed by the β -cleavage of the alkyl chain, expelling a neutral propene molecule ( C3​H6​ , 42 Da).

  • Resulting Ion: The remaining radical cation is an enol-type ion [CH2​=C(OH)−O−CH=CH2​]+∙ at m/z 86 .

  • Significance: The presence of the m/z 86 peak is a critical diagnostic marker. It confirms the presence of an intact vinyl ester moiety attached to an alkyl chain of at least four carbons in length.

Alkyl Chain Degradation ( m/z 57, m/z 43, m/z 29)

The primary acylium ion ( m/z 85) retains excess internal energy and undergoes secondary fragmentation:

  • Loss of Carbon Monoxide: The acylium ion ejects a neutral CO molecule (28 Da) to form the butyl cation [C4​H9​]+ at m/z 57 .

  • Further Hydrocarbon Cleavage: The butyl cation can further fragment via the loss of methylene or ethylene units, generating the propyl cation [C3​H7​]+ at m/z 43 and the ethyl cation [C2​H5​]+ at m/z 29 .

Quantitative Data Summary

The table below summarizes the diagnostic ions required for the positive identification of vinyl valerate in a mass spectrometer.

m/z ValueRelative AbundanceIon AssignmentMechanistic OriginNeutral Loss
128 < 5% [C7​H12​O2​]+∙ Molecular Ion [M]+∙ None
86 15 - 25% [C4​H6​O2​]+∙ McLafferty RearrangementPropene (42 Da)
85 100% (Base Peak) [C5​H9​O]+ α -cleavage (Acylium ion)Vinyloxy radical (43 Da)
57 40 - 60% [C4​H9​]+ Loss of CO from m/z 85 CO (28 Da)
43 20 - 40% [C3​H7​]+ Alkyl chain fragmentationEthylene (28 Da) from m/z 71
29 10 - 20% [C2​H5​]+ Alkyl chain fragmentationEthane/Methylene derivatives

Pathway and Workflow Visualizations

Fragmentation Pathway Diagram

The following diagram illustrates the kinetic pathways leading to the primary diagnostic ions of vinyl valerate.

MS_Fragmentation M_ion Molecular Ion [M]+• m/z 128 Acylium Acylium Ion [C5H9O]+ m/z 85 M_ion->Acylium α-cleavage (- •OCH=CH2, 43 Da) McLafferty McLafferty Ion [C4H6O2]+• m/z 86 M_ion->McLafferty McLafferty Rearrangement (- C3H6, 42 Da) Butyl Butyl Cation [C4H9]+ m/z 57 Acylium->Butyl - CO (28 Da) Propyl Propyl Cation [C3H7]+ m/z 43 Butyl->Propyl - CH2 (14 Da)

Caption: Electron Ionization (EI) fragmentation pathways of vinyl valerate highlighting major m/z peaks.

GC-MS Analytical Workflow

To ensure reproducible fragmentation patterns, the analytical workflow must be strictly controlled.

GCMS_Workflow Prep Sample Prep Dilution in Hexane GC GC Separation Capillary Column Prep->GC EI EI Ionization 70 eV Source GC->EI Quad Mass Analyzer m/z 40-650 EI->Quad Data Data Processing Library Matching Quad->Data

Caption: Step-by-step GC-MS instrumental workflow for the analysis of vinyl valerate.

Experimental Protocol: GC-MS Analysis of Vinyl Valerate

To achieve the fragmentation pattern described above, rigorous experimental parameters must be maintained. This protocol is adapted from standard methodologies used in polymer precursor analysis and short-chain ester characterization [2][3].

Materials & Reagents:

  • Vinyl valerate standard (Purity 98%).

  • Hexane (GC-MS grade).

  • Internal standard (e.g., nonane or an isotopically labeled ester).

Step-by-Step Methodology:

  • Sample Preparation:

    • Causality: Vinyl esters are prone to hydrolysis. Prepare samples in an anhydrous, non-polar solvent.

    • Action: Dilute the vinyl valerate sample to a concentration of 10-50 μg/mL in GC-MS grade hexane. Add the internal standard to a final concentration of 20 μg/mL . Vortex for 30 seconds to ensure homogeneity.

  • Gas Chromatography (GC) Parameters:

    • Column: Use a mid-polar to polar capillary column (e.g., HP-5 or DB-WAX, 30 m × 0.25 mm ID, 0.25 μm film thickness) to ensure baseline resolution from potential hydrolysis products (valeric acid).

    • Injection: Inject 1.0 μL of the sample in split mode (split ratio 1:50) at an injector temperature of 250 °C.

    • Oven Program: Initial temperature at 50 °C (hold for 2 min), ramp at 15 °C/min to 250 °C, hold for 3 min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization: Set the electron ionization (EI) source to exactly 70 eV. Causality: 70 eV is the universal standard for EI; deviating from this will alter the internal energy deposition, skewing the relative abundance of the m/z 85 and m/z 57 peaks.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: Full scan mode from m/z 40 to 400 at a scan rate of 1.0 scan/s.

  • Data Interpretation:

    • Extract the chromatogram for the base peak ( m/z 85).

    • Confirm identity by verifying the presence of the McLafferty ion ( m/z 86) and the molecular ion ( m/z 128) at the specific retention time.

Conclusion

The is a textbook example of aliphatic ester dissociation under electron ionization. The dominance of the acylium ion ( m/z 85) driven by α -cleavage, coupled with the structurally diagnostic McLafferty rearrangement ( m/z 86), provides a robust, self-validating system for its identification. By adhering to the standardized GC-MS protocols outlined in this guide, researchers can ensure high-fidelity analytical tracking of vinyl valerate in complex matrices, from polymer synthesis to advanced biopharmaceutical fermentation.

References

  • Du, W., Huang, D., Xia, M., Wen, J., & Chen, Y. (2016). FK506, an Immunosuppressive Drug, Induces Autophagy by Binding to the V-ATPase Catalytic Subunit A in Neuronal Cells. Journal of Proteome Research. ACS Publications. Available at:[Link]

  • Karlsruhe Institute of Technology (KIT). Structure-Property Relationships of Short Chain (Mixed) Cellulose Esters Synthesized in a DMSO/TMG/CO2 Switchable Solvent System. KIT Open. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Enzymatic Synthesis and Application of Vinyl Valerate Using Lipase Catalysts

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and chemo-enzymatic workflows. Executive Summary The transition from tradition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and chemo-enzymatic workflows.

Executive Summary

The transition from traditional chemical synthesis to biocatalysis has revolutionized the production of complex active pharmaceutical ingredients (APIs). In this landscape, vinyl valerate serves a dual role: it can be synthesized via green enzymatic transvinylation, and more importantly, it acts as a highly efficient, irreversible acyl donor in the regioselective esterification of complex molecules. This application note details the mechanistic principles, quantitative performance data, and self-validating protocols for both the synthesis of vinyl valerate and its application in the chemo-enzymatic synthesis of the chemotherapeutic agent Valrubicin.

Mechanistic Causality: The Power of Vinyl Valerate & Lipase Catalysis

The Serine Hydrolase Mechanism

Lipases (EC 3.1.1.3), such as Candida antarctica lipase B (CALB, commercially available as 1), operate via a classical catalytic triad (Ser-His-Asp/Glu). The nucleophilic serine residue attacks the carbonyl carbon of the acyl donor, forming a transient acyl-enzyme intermediate.

Thermodynamic Irreversibility

When standard alkyl esters (e.g., ethyl valerate) or free valeric acids are used as acyl donors, the reaction is highly reversible, requiring continuous removal of byproducts (ethanol or water) to drive the equilibrium. Furthermore,2 by disrupting the enzyme's hydration shell.

Vinyl valerate bypasses these limitations. Upon formation of the acyl-enzyme intermediate, the leaving group expelled is vinyl alcohol . Vinyl alcohol is thermodynamically unstable and instantly tautomerizes into volatile acetaldehyde . This tautomerization is strictly irreversible under reaction conditions, effectively pulling the acylation reaction to >99% conversion without the need for vacuum distillation or desiccants.

Quantitative Performance Data

The choice of acyl donor fundamentally alters the kinetics and downstream processing of lipase-catalyzed esterifications. The table below summarizes the comparative advantages of vinyl valerate.

Acyl DonorLeaving GroupReaction ReversibilityRelative Reaction RateDownstream Processing Complexity
Valeric Acid WaterHighly ReversibleSlow (Acid inhibition risk)High (Requires molecular sieves)
Ethyl Valerate EthanolReversibleModerateModerate (Requires vacuum)
Vinyl Valerate Vinyl Alcohol AcetaldehydeStrictly Irreversible Fast (Tautomerization-driven) Low (Acetaldehyde evaporates)

Experimental Protocols & Workflows

Protocol A: Enzymatic Synthesis of Vinyl Valerate (Transvinylation)

While vinyl valerate is commercially available, it can be synthesized in-house via a green transvinylation reaction between valeric acid and vinyl acetate.

Causality & Rationale: To overcome the inhibitory effect of free valeric acid on the lipase, vinyl acetate is used in a massive molar excess (10:1). It acts as both the acyl donor and the solvent, shifting the equilibrium toward vinyl valerate while diluting the localized acidity.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of valeric acid in 100 mmol of vinyl acetate.

  • Biocatalyst Addition: Add 10% (w/w relative to valeric acid) of immobilized CALB (Novozym 435).

  • Reaction: Incubate the mixture in an orbital shaker at 45°C and 200 rpm for 24 hours.

  • In-Process Control (Self-Validation): Withdraw 50 µL aliquots at 6h, 12h, and 24h. Dilute in hexane and analyze via GC-FID. Validation Check: If the conversion stalls before 12h, the enzyme's hydration shell may be compromised. Verify that the vinyl acetate is not completely anhydrous; lipases require a micro-layer of water (water activity aw​≈0.2 ) to maintain their active conformation.

  • Recovery: Filter the mixture through a sintered glass funnel to recover the Novozym 435 beads (which can be washed with hexane and reused for up to 5 cycles).

  • Isolation: Subject the filtrate to fractional distillation. Unreacted vinyl acetate and byproduct acetic acid are removed first, leaving high-purity vinyl valerate.

Protocol B: Chemo-Enzymatic Synthesis of Valrubicin

Valrubicin is a semi-synthetic anthracycline used for intravesical therapy of bladder cancer. Chemical acylation of its precursor (N-trifluoroacetyl doxorubicin) is notoriously unselective due to multiple competing hydroxyl groups.3 exclusively targets the primary 14-OH group.

Causality & Rationale: Methyl isobutyl ketone (MIBK) is selected as the solvent because it provides the perfect dielectric balance—solubilizing both the bulky, polar anthracycline substrate and the non-polar vinyl valerate, without stripping the essential water layer from the enzyme.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 100 mg (0.156 mmol) of N-trifluoroacetyl doxorubicin and 180 mg (1.4 mmol, ~9 eq) of vinyl valerate in 10 mL of anhydrous MIBK.

  • Catalyst Introduction: Add 250 mg of CALB-Pluronic nanoconjugate (or standard Novozym 435). Pluronic F-127 is a temperature-responsive polymer that ensures the enzyme remains homogeneously dispersed at reaction temperatures but precipitates upon cooling.

  • Esterification: Stir the mixture at 50°C for 8 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (CH3OH:CHCl3, 1:10) and HPLC (Kromasil C-18 column, 250×4.6mm). Validation Check: The appearance of multiple product peaks on the HPLC indicates either enzyme degradation (loss of regioselectivity) or spontaneous chemical acylation caused by basic impurities in the MIBK. Ensure solvent is HPLC-grade.

  • Catalyst Recovery: Cool the reaction vessel to 0°C. The Pluronic-CALB conjugate will precipitate. Centrifuge at 7000 rpm for 10 minutes to separate the biocatalyst.

  • Purification: Evaporate the MIBK under reduced pressure. Purify the crude product via silica gel column chromatography (eluting with CHCl3/CH3OH) to yield pure Valrubicin.

Process Visualization

Mechanism A Lipase (Ser-OH) + Vinyl Valerate B Acyl-Enzyme Intermediate A->B Acylation C Vinyl Alcohol (Enol) B->C Cleavage F Valerate Ester + Free Lipase B->F Deacylation D Acetaldehyde (Volatile) C->D Irreversible Tautomerization E Substrate (R-OH) E->F

Fig 1: Irreversible mechanism of lipase-catalyzed acylation using vinyl valerate.

Workflow Step1 Step 1: Substrate Preparation Dissolve N-trifluoroacetyl doxorubicin & Vinyl Valerate in MIBK Step2 Step 2: Biocatalyst Addition Add CALB-Pluronic Nanoconjugate (or Novozym 435) Step1->Step2 Step3 Step 3: Enzymatic Esterification Incubate at 50°C, 250 rpm for 6-8 hours Step2->Step3 Step4 Step 4: In-Process Control Monitor via TLC (CH3OH-CHCl3) and HPLC (C-18) Step3->Step4 Step5 Step 5: Catalyst Recovery Cool to 0°C to precipitate Pluronic-CALB, Centrifuge Step4->Step5 Step6 Step 6: Product Isolation Evaporate MIBK, Purify via Silica Gel Chromatography Step5->Step6

Fig 2: Chemo-enzymatic workflow for the regioselective synthesis of valrubicin.

References

  • Chemo-enzymatic synthesis of valrubicin using Pluronic conjugated lipase with temperature responsiveness in organic media.RSC Advances.
  • Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production.
  • Novozym 435: the “perfect” lipase immobilized biocatalyst?Catalysis Science & Technology (RSC Publishing).

Sources

Application

Application Note: Synthesis of Poly(vinyl acetate-co-vinyl valerate) via Semi-Continuous Emulsion Polymerization

Executive Summary In pharmaceutical formulations and advanced materials science, poly(vinyl acetate) (PVAc) is a staple polymer used extensively in sustained-release matrix tablets, transdermal drug delivery systems, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical formulations and advanced materials science, poly(vinyl acetate) (PVAc) is a staple polymer used extensively in sustained-release matrix tablets, transdermal drug delivery systems, and structural adhesives. However, homopolymeric PVAc exhibits a glass transition temperature ( Tg​ ) near 30 °C, making it brittle at room temperature, and it is highly susceptible to hydrolytic degradation in aqueous environments[1].

To overcome these intrinsic drawbacks without relying on leachable external plasticizers, copolymerization with higher aliphatic vinyl esters—such as vinyl valerate (VV)—is employed. The incorporation of the valerate moiety introduces permanent internal plasticization and steric shielding against hydrolysis[2]. This application note details a self-validating, semi-continuous emulsion copolymerization protocol designed to synthesize poly(vinyl acetate-co-vinyl valerate) with precise microstructural control, specifically mitigating the head-to-head propagation defects inherent to vinyl acetate radical kinetics[3].

Mechanistic Rationale & Copolymerization Kinetics

The free-radical copolymerization of vinyl acetate (VAc) and vinyl valerate (VV) presents unique kinetic challenges. Vinyl acetate radicals are highly reactive, yet the VAc monomer itself exhibits unusually low reactivity toward radical addition due to the electron-withdrawing nature of the adjacent ester group[3].

If copolymerization is conducted in a batch process where monomer concentration is high, the system is prone to two major side reactions:

  • Head-to-Head Addition: Leading to weak linkages in the polymer backbone[3].

  • Chain Transfer to Polymer: The highly reactive propagating radical abstracts a hydrogen atom from an already-formed polymer chain, leading to uncontrolled branching and broad molecular weight distributions.

To enforce linear, random copolymerization, a starved-feed semi-continuous emulsion approach is required. By feeding the monomers into the reactor at a rate slower than the rate of polymerization, the instantaneous monomer concentration remains extremely low. Furthermore, the longer alkyl chain of vinyl valerate provides a steric shield around the ester linkage, significantly improving the alkali and water resistance of the final copolymer[2].

StructureProperty VAc Vinyl Acetate (VAc) High Adhesion, Brittle CoPoly Poly(VAc-co-VV) Synergistic Copolymer VAc->CoPoly Copolymerization VV Vinyl Valerate (VV) Hydrophobic, Low Tg VV->CoPoly Copolymerization Prop1 Internal Plasticization (Enhanced Flexibility) CoPoly->Prop1 Alkyl Chain Effect Prop2 Steric Shielding (Water Resistance) CoPoly->Prop2 Ester Protection

Fig 2. Structure-property relationships in Poly(VAc-co-VV) demonstrating synergistic effects.

Quantitative Data: Monomer Properties & Kinetics

The following table summarizes the physicochemical properties and kinetic parameters that dictate the experimental design of the copolymerization.

ParameterVinyl Acetate (VAc)Vinyl Valerate (VV)Poly(VAc-co-VV) [50:50 wt%]
Molecular Weight ( g/mol ) 86.09128.17N/A (Polymeric)
Homopolymer Tg​ (°C) ~30 to 35~ -15 to -20~ 5 to 10 (Fox Eq. Estimate)
Reactivity Ratio ( r ) r1​≈0.98 r2​≈0.96 Random Copolymerization
Aqueous Solubility (g/L) 25.0 (at 20 °C)< 2.0 (at 20 °C)Stable Colloidal Dispersion
Steric Shielding Effect Low (Hydrolysis prone)High (Alkyl protection)Moderate-High

Process Visualization

CopolymerizationWorkflow Prep 1. Aqueous & Monomer Phase Preparation Seed 2. Seed Polymerization (5% Monomer, 70°C) Prep->Seed Add KPS Initiator Feed 3. Starved-Feed Semi-Continuous Dosing Seed->Feed Exotherm Confirmed Chaser 4. Chaser Addition (Residual Scavenging) Feed->Chaser 3-Hour Feed Validation 5. In-Process Validation (Conversion >98%) Chaser->Validation Cool to 30°C

Fig 1. Self-validating emulsion copolymerization workflow for VAc and Vinyl Valerate.

Self-Validating Experimental Protocol

This protocol yields a 50% solid content latex using potassium persulfate (KPS) as a thermal initiator and sodium dodecyl sulfate (SDS) as an anionic surfactant[4].

Materials Required
  • Monomers: Vinyl Acetate (125 g), Vinyl Valerate (125 g). (Note: Pass through basic alumina columns prior to use to remove polymerization inhibitors).

  • Aqueous Phase: Deionized (DI) Water (240 g), SDS (5.0 g), Sodium Bicarbonate ( NaHCO3​ ) (1.5 g).

  • Initiator: Potassium Persulfate (KPS) (1.5 g dissolved in 20 g DI Water).

  • Chaser System: Ascorbic Acid (0.2 g), tert-Butyl Hydroperoxide (t-BHP) (0.2 g).

Step-by-Step Methodology

Step 1: Aqueous Phase Preparation & Buffering

  • Action: Dissolve SDS and NaHCO3​ in 240 g of DI water in a 500 mL four-necked jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet. Purge with N2​ for 30 minutes.

  • Causality: VAc naturally undergoes trace hydrolysis in water, releasing acetic acid. Without the NaHCO3​ buffer, the pH would drop rapidly, neutralizing the electrostatic repulsion of the SDS micelles and causing catastrophic latex coagulation.

  • Validation Checkpoint 1: The solution must be perfectly clear, and the pH must measure between 6.5 and 7.0 before proceeding.

Step 2: Monomer Pre-Mixing

  • Action: In a separate addition funnel, gently mix the VAc and VV monomers to create a homogenous organic feed.

  • Causality: Because their reactivity ratios are near unity ( r1​≈r2​≈1 ), pre-mixing ensures a statistically random distribution of valerate and acetate groups along the polymer backbone.

Step 3: Seed Polymerization

  • Action: Heat the reactor to 70 °C. Add 5% of the total monomer mixture (12.5 g) into the reactor. Stir at 250 rpm for 10 minutes. Inject 20% of the KPS initiator solution (4.3 g).

  • Causality: This step creates a controlled number of initial polymer "seed" particles. Establishing these particles early prevents secondary nucleation during the feed stage, ensuring a monodisperse particle size.

  • Validation Checkpoint 2: Monitor the internal reactor temperature. A distinct temperature spike (exotherm) of 2–4 °C within 5–10 minutes confirms the successful generation of sulfate radicals and the onset of propagation. Do not proceed until this exotherm is observed.

Step 4: Semi-Continuous Feeding (Starved-Feed)

  • Action: Once the exotherm subsides, begin simultaneously feeding the remaining monomer mixture and the remaining KPS solution via syringe pumps. Calibrate the feed to last exactly 3 hours (approx. 1.3 g/min for monomers). Maintain the reactor at 75 °C.

  • Causality: Dosing the monomers slowly ensures that the rate of addition is slower than the rate of polymerization. This prevents monomer pooling, thereby mitigating the risk of head-to-head defects and excessive chain branching[3].

  • Validation Checkpoint 3: Every 45 minutes, extract a 1 mL aliquot. Weigh it, dry it at 105 °C for 1 hour, and re-weigh. The calculated solid content must closely track the theoretical solid content based on the feed rate. If solids lag significantly, pause the feed to allow conversion to catch up.

Step 5: Chaser Addition & Termination

  • Action: After the feeds are complete, hold the temperature at 75 °C for 1 hour. Cool to 55 °C and add the t-BHP and Ascorbic Acid sequentially. Stir for 30 minutes, then cool to room temperature.

  • Causality: The redox chaser system generates a burst of radicals at a lower temperature to scavenge and polymerize any residual unreacted monomers, drastically reducing volatile organic compounds (VOCs) and ensuring pharmaceutical-grade safety.

  • Validation Checkpoint 4: Filter the final latex through a 100-mesh screen. The absence of solid coagulum on the mesh confirms that colloidal stability was maintained throughout the reaction.

Quality Control & Analytical Validation

To ensure the synthesized poly(VAc-co-VV) meets the required specifications for drug development or advanced material applications, perform the following analyses:

  • Dynamic Light Scattering (DLS): Verify that the particle size distribution is monodisperse (PDI < 0.1) with an average diameter between 150–250 nm.

  • Differential Scanning Calorimetry (DSC): Confirm the internal plasticization effect. A single, distinct Tg​ between 5 °C and 10 °C indicates a true random copolymer rather than a phase-separated blend.

  • Proton NMR ( 1H -NMR): Dissolve a dried sample in CDCl3​ . Integrate the peaks corresponding to the acetate methyl protons ( δ ~2.0 ppm) against the valerate terminal methyl protons ( δ ~0.9 ppm) to verify the exact 50:50 incorporation ratio.

References

  • Preparation and Properties of Poly(vinyl acetate)
  • Chapter 3: Synthesis and characterization of vinyl acetate-based co- and terpolymers. 14.139.213.
  • Effect of Head-To-Head Addition on Vinyl Acetate Propagation Kinetics in Radical Polymeriz
  • Polyvinyl Acetate and Vinyl Acetate-Ethylene Hybrid Adhesive: Synthesis, Characteriz

Sources

Method

Application Note: High-Efficiency Enzymatic Transesterification Using Vinyl Valerate as an Irreversible Acyl Donor

Mechanistic Rationale: The Vinyl Valerate Advantage Enzymatic kinetic resolution of racemic alcohols via transesterification is a cornerstone of chiral drug development. However, traditional reversible transesterificatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Vinyl Valerate Advantage

Enzymatic kinetic resolution of racemic alcohols via transesterification is a cornerstone of chiral drug development. However, traditional reversible transesterification suffers from equilibrium limitations, which depress both overall yield and enantiomeric excess ( ee ).

Utilizing enol esters—specifically vinyl valerate (a C5 acyl donor)—fundamentally shifts this thermodynamic landscape. When a lipase catalyzes the acyl transfer from vinyl valerate to the target chiral alcohol, the leaving group generated is vinyl alcohol. This intermediate is highly unstable and undergoes 1[1]. This tautomerization acts as a thermodynamic sink, preventing the reverse reaction and rendering the entire acylation cascade strictly irreversible[1].

Causality of Acyl Chain Length: The selection of the valerate (C5) chain over shorter acetates (C2) or longer caproates (C6) is dictated by the steric microenvironment of the specific lipase's active site. Lipases such as Pseudomonas sp. lipase (PSL) and Mucor miehei lipase (MML) possess deep, narrow hydrophobic binding pockets. The acyl group transiently attaches to the catalytic serine, acting as a stereochemical controller[2]. While shorter chains may yield higher raw reaction velocities due to lower steric hindrance, intermediate chains like valerate or propionate provide the precise steric bulk required to maximize diastereomeric interactions in the transition state. This optimizes the Enantiomeric Ratio (E-value) for bulky substrates, such as 3[3].

Reaction Dynamics & Workflow

G Substrate Racemic Alcohol + Vinyl Valerate Complex Acyl-Enzyme Intermediate Substrate->Complex Binding & Acylation Enzyme Lipase Catalyst Enzyme->Complex Catalysis Products Chiral Valerate Ester (Target Product) Complex->Products Chiral Resolution Byproduct Vinyl Alcohol (Leaving Group) Complex->Byproduct Cleavage Tautomerization Acetaldehyde (Irreversible) Byproduct->Tautomerization Rapid Tautomerization

Lipase-catalyzed transesterification with vinyl valerate driven by irreversible tautomerization.

Quantitative Analysis of Acyl Donor Efficacy

To illustrate the causality between chain length, enzyme activity, and enantioselectivity, the following table summarizes the resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol using PSL under ultrasound irradiation (175 W, 45 °C)[2].

Acyl DonorChain LengthEnzyme Activity (µmol·g⁻¹·min⁻¹)Enantioselectivity (E value)
Vinyl acetateC289.6 ± 3.869 ± 2
Vinyl propionateC378.3 ± 3.298 ± 6
Vinyl butyrateC466.1 ± 4.181 ± 3
Vinyl valerate C5 45.2 ± 3.0 73 ± 4
Vinyl caproateC620.4 ± 2.570 ± 5

Note: While vinyl propionate showed the highest E-value for this specific naphthyloxy substrate, 3 like N-hydroxymethyl vince lactam, achieving an E-value of 68.2 and activity of 93.7 µmol/g/min under optimized conditions[3].

Protocol: Ultrasound-Assisted Lipase Transesterification

Self-Validating System Design: This protocol integrates thermodynamic control (water activity equilibration) and kinetic enhancement (ultrasound). To ensure self-validation, the workflow includes parallel negative controls and continuous mathematical validation of the E-value to isolate enzymatic activity from background chemical acylation.

Step 1: Water Activity ( aw​ ) Equilibration

Causality: Lipases require a minimal hydration shell to maintain their active tertiary structure in organic solvents. Excess water, however, leads to the competitive hydrolysis of vinyl valerate into valeric acid and acetaldehyde, destroying the acyl donor.

  • Pre-equilibrate the organic solvent (e.g., Methyl tert-butyl ether, MTBE) and the lyophilized lipase (e.g., MML or PSL) separately in sealed containers over saturated salt solutions (e.g., potassium acetate for aw​ = 0.22) for 24 hours at 25°C.

  • Validation Check: Measure the solvent with a hygrometer to confirm aw​ is strictly between 0.22 and 0.38 before proceeding.

Step 2: Reaction Assembly
  • In a 50 mL sealed reaction vial, dissolve 1.0 mmol of the racemic alcohol in 20 mL of the pre-equilibrated MTBE.

  • Add 4.0 mmol of vinyl valerate (4:1 molar ratio of acyl donor to substrate). Causality: A 4:1 excess of the acyl donor drives the reaction kinetics forward and ensures the enzyme's active site remains saturated in the acyl-enzyme intermediate state[2].

  • Introduce 10 mg of the pre-equilibrated lipase.

  • Control Setup: Prepare an identical vial omitting the lipase (Negative Control A) and another omitting ultrasound (Negative Control B).

Step 3: Ultrasound Irradiation

Causality: In non-aqueous media, the enzyme exists as an insoluble suspension. 2 generates micro-currents that drastically reduce the mass-transfer boundary layer around the enzyme particles, increasing the effective surface area without causing thermal denaturation[2].

  • Submerge the reaction vials in an ultrasonic bath with precise temperature control.

  • Set the ultrasound power to 175 W and the temperature to 30°C (for MML) or 45°C (for PSL)[2][3].

  • Irradiate for the optimized duration (typically 2 to 6 hours, monitored via aliquots).

Step 4: Monitoring and Downstream Processing
  • Withdraw 50 µL aliquots at 30-minute intervals. Dilute with the HPLC mobile phase and filter through a 0.22 µm PTFE syringe filter.

  • Analyze via Chiral HPLC to determine the conversion rate ( c ) and enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ).

  • Validation Check: Calculate the E-value using the formula: E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] . The reaction is validated if Negative Control A shows <1% conversion, confirming that all acylation is strictly enzyme-mediated.

  • Terminate the reaction by filtering out the immobilized enzyme (which can be washed with cold MTBE and reused for up to 5 cycles).

References

  • Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol Source: National Institutes of Health (NIH) / PMC URL:2

  • Enantioselective transesterification of N-hydroxymethyl vince lactam catalyzed by lipase under ultrasound irradiation Source: Taylor & Francis Online URL:3

  • EP0357009B1 - Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents Source: Google Patents URL:1

Sources

Application

Application Note: Quantitative Detection of Vinyl Valerate via Gas Chromatography (GC-FID/MS)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Scope: Reaction monitoring, purity assessment, and residual monomer quantification. Introduction & Scope Vinyl valerate (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Scope: Reaction monitoring, purity assessment, and residual monomer quantification.

Introduction & Scope

Vinyl valerate (CAS No. 5873-43-8), also known as vinyl pentanoate, is a highly reactive, volatile ester characterized by a boiling point of 145.1 °C and a density of approximately 0.898 g/mL. In contemporary drug development and materials science, it serves as a critical acyl donor in enantioselective enzymatic transesterifications[1] and as a monomeric building block for synthesizing short-chain mixed cellulose esters[2].

Given its volatility and thermal profile, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the gold standard for its quantification and purity assessment[2]. This application note details a robust, self-validating GC methodology designed for researchers requiring high-fidelity tracking of vinyl valerate consumption or residual monomer detection.

Mechanistic Insights & Methodological Rationale (E-E-A-T)

A successful analytical protocol is not merely a sequence of steps, but a system of logical, interdependent choices. As an application scientist, understanding the causality behind the instrument parameters ensures methodological robustness:

  • Column Chemistry: An HP-5 (5% phenyl / 95% dimethylpolysiloxane) capillary column is selected. The slightly polar stationary phase provides excellent retention and resolution for aliphatic esters like vinyl valerate, separating analytes primarily by boiling point[2].

  • Injection Dynamics: A split injection (e.g., 50:1) is mandated to prevent column overloading. Because vinyl valerate vaporizes rapidly, a high split ratio ensures a narrow sample band enters the column, yielding sharp, symmetrical peaks[2].

  • Temperature Programming: The oven program begins at 95 °C to trap and focus the solvent and analyte at the column head. A steady ramp of 15 °C/min to 220 °C ensures that vinyl valerate (BP 145.1 °C) elutes efficiently while heavier matrix components are subsequently baked off the column[2],[1].

Temp_Program T1 Initial Hold 95°C (1 min) T2 Ramp Phase +15°C/min T1->T2 T3 Elution ~145°C T2->T3 T4 Final Bake-out 220°C (3 min) T3->T4

GC temperature programming logic for optimal vinyl valerate elution and column cleaning.

Experimental Protocol

Reagents and Materials
  • Analyte: Vinyl valerate reference standard (≥97% purity, stabilized with ≤1000 ppm hydroquinone)[3].

  • Internal Standard (IS): Nonane or Vinyl butyrate (Must be empirically verified not to co-elute with the analyte or solvent).

  • Solvent: GC-grade Hexane or Dichloromethane.

  • Carrier Gas: High-purity Helium (99.999%).

Step-by-Step Sample Preparation Workflow

To ensure precision, all quantitative analyses must utilize an Internal Standard (IS) to correct for micro-variances in injection volume and solvent evaporation.

  • Standard Stock Solution: Accurately weigh 10.0 mg of vinyl valerate standard into a 10 mL volumetric flask. Dissolve and make up to volume with hexane (Yields 1.0 mg/mL).

  • Internal Standard Solution: Prepare a 1.0 mg/mL solution of the chosen IS in hexane.

  • Working Solutions: Dilute the stock solution to create a 5-point calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL). To each 1 mL of working solution, add exactly 50 µL of the IS solution.

  • Sample Treatment: For reaction aliquots (e.g., from an enzymatic transesterification), quench the reaction immediately, extract with hexane, centrifuge at 10,000 rpm for 5 minutes to remove precipitates (e.g., enzymes or polymers), and spike the supernatant with IS prior to injection[1].

GC_Workflow A Sample Collection & Aliquoting B Internal Standard (IS) Addition A->B C Solvent Dilution (Hexane) B->C D Vortex & Homogenization C->D E GC Injection (Split 50:1) D->E F Capillary Separation (HP-5) E->F G FID / MS Detection F->G H Data Integration & Quantification G->H

Step-by-step sample preparation and GC analysis workflow for vinyl valerate.

Optimized GC Instrument Parameters

The following parameters are optimized for Agilent 6890/7890 series or equivalent Varian GC systems[2],[1].

Table 1: GC-FID/MS Operational Parameters

ParameterSpecificationMechanistic Rationale
Column HP-5 or DB-5 (30 m × 0.32 mm × 0.25 μm)Non-polar phase is optimal for boiling-point-based separation of aliphatic esters.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides optimal linear velocity and minimizes band broadening (Van Deemter curve).
Injector Temp 250 °CEnsures instantaneous vaporization without thermal degradation of the ester.
Split Ratio 50:1Prevents column overloading and maintains sharp peak shapes for volatile analytes.
Detector Temp 290 °C (FID) or 250 °C (MS Transfer Line)Prevents condensation of heavier eluents before detection.
Oven Program 95 °C (hold 1 min) 15 °C/min to 220 °CFocuses the analyte band initially, then ramps to elute vinyl valerate efficiently.

Self-Validating System & Troubleshooting

A trusted analytical method must be self-validating. Before analyzing unknown samples, the system must pass the following suitability criteria. If a metric fails, refer to the integrated troubleshooting actions.

Table 2: System Suitability and Validation Criteria

MetricAcceptance CriteriaTroubleshooting & Corrective Action if Failed
Resolution ( Rs​ ) > 2.0 between Analyte and ISCause: Co-elution. Action: Optimize temperature ramp rate; check for column phase degradation.
Tailing Factor ( Tf​ ) 0.8 – 1.5Cause: Active sites in the flow path. Action: Replace the glass inlet liner; trim the first 10-20 cm of the capillary column.
Linearity ( R2 ) ≥ 0.999Cause: Pipetting error or detector saturation. Action: Recalibrate standards; verify IS addition consistency.
%RSD (Area Ratio) ≤ 2.0% (n=5 injections)Cause: Injection inconsistency. Action: Check autosampler syringe for bubbles; ensure sample homogeneity.
Blank Verification No peaks at analyte Rt​ Cause: Carryover. Action: Inject pure solvent blanks; bake out the column at 300 °C for 30 minutes.

References

  • Guidechem. "5873-43-8 Vinyl valerate C7H12O2, Formula,NMR,Boiling Point,Density,Flash Point". Guidechem.
  • ACS Publications. "Structure–Property Relationships of Short Chain (Mixed) Cellulose Esters Synthesized in a DMSO/TMG/CO2 Switchable Solvent System". Biomacromolecules.
  • PMC. "Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol". NIH.
  • Alfa Chemistry. "CAS 5873-43-8 Vinyl valerate". Alfa Chemistry.

Sources

Method

Application Note: Synthesis and Utilization of Poly(vinyl valerate) in Advanced Polymeric Architectures and Drug Delivery Systems

Introduction & Mechanistic Overview Vinyl valerate (pentanoic acid vinyl ester) is a versatile, hydrophobic vinyl ester monomer utilized in the synthesis of specialized polymers, resins, and biodegradable graft polymers[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Vinyl valerate (pentanoic acid vinyl ester) is a versatile, hydrophobic vinyl ester monomer utilized in the synthesis of specialized polymers, resins, and biodegradable graft polymers[1],[2]. In drug development and nanomedicine, poly(vinyl valerate) (PVV) is increasingly employed as the hydrophobic core block in amphiphilic copolymers[3]. The valerate side chain (a 5-carbon aliphatic ester) provides a highly lipophilic environment, ideal for encapsulating poorly water-soluble therapeutics, while maintaining a lower glass transition temperature ( Tg​ ) than poly(vinyl acetate), resulting in more fluid and permeable matrices at physiological temperatures.

From a kinetic perspective, the free radical polymerization of vinyl esters is unique. Because the ester group is attached directly to the vinyl group via the oxygen atom, the propagating carbon-centered radical lacks resonance stabilization[4]. This results in a highly reactive propagating species that is prone to chain transfer reactions. Furthermore, while most styrenic and acrylic monomers undergo exclusive head-to-tail addition, the high reactivity and specific steric profile of vinyl esters lead to occasional inverted monomer insertions, creating head-to-head structural defects at a rate of 1–2%[4]. These defects are critical to monitor, as they can significantly lower the onset temperature for the polymer's thermal degradation.

Mechanism Init Initiator (AIBN) Thermal Cleavage Radical Primary Radical Init->Radical 65°C PropHT Head-to-Tail Propagation (Favored, >98%) Radical->PropHT + Vinyl Valerate PropHT->PropHT n Monomers PropHH Head-to-Head Insertion (Defect, 1-2%) PropHT->PropHH Kinetic Competition Term Termination (Disproportionation/Combination) PropHT->Term Radical Quenching PropHH->PropHT Chain Continues

Figure 1: Radical polymerization of vinyl valerate showing head-to-tail and head-to-head insertions.

Physicochemical Properties of Vinyl Valerate

Understanding the monomer's physical properties is essential for calculating reaction stoichiometry, selecting appropriate solvents, and ensuring safe handling during synthesis.

PropertyValue / Description
Chemical Name Vinyl valerate (Pentanoic acid vinyl ester)
CAS Number 5873-43-8
Molecular Formula C 7​ H 12​ O 2​
Molecular Weight 128.17 g/mol
Density 0.898 g/cm³
Boiling Point 145.1 °C (at 760 mmHg)
Flash Point 38.4 °C

Data summarized from verified chemical supplier databases[1].

Experimental Protocols

Protocol A: Synthesis of Poly(vinyl valerate) Homopolymer via Free Radical Polymerization

Self-Validating System: Commercial vinyl monomers contain phenolic inhibitors (e.g., hydroquinone) to prevent spontaneous autopolymerization during storage. If not removed, these inhibitors will scavenge primary radicals generated by the initiator, leading to unpredictable induction periods or complete reaction failure. This protocol incorporates a mandatory basic alumina purification step to ensure kinetic reproducibility.

Reagents & Materials:

  • Vinyl valerate monomer (99%)

  • Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)

  • Anhydrous tert-butanol or bulk conditions (Tert-butanol is chosen because it has a near-zero chain transfer constant, preventing premature termination of the highly reactive PVV radical).

  • Basic alumina (Brockmann I)

  • Schlenk flask and freeze-pump-thaw setup

Step-by-Step Methodology:

  • Monomer Purification: Pass 10 mL of vinyl valerate through a short column of basic alumina to remove phenolic inhibitors. Collect the purified monomer in a foil-wrapped flask to prevent UV-induced initiation.

  • Reaction Assembly: In a dried Schlenk flask, dissolve 0.5 wt% AIBN (relative to monomer) in the purified vinyl valerate. If a solvent is required to control viscosity, add an equal volume of anhydrous tert-butanol.

  • Degassing (Critical Step): Oxygen is a ground-state diradical that rapidly reacts with carbon-centered propagating radicals to form stable peroxy radicals, quenching the polymerization. Perform three consecutive freeze-pump-thaw cycles:

    • Freeze the mixture in liquid nitrogen.

    • Evacuate the flask under high vacuum for 5 minutes.

    • Isolate the vacuum and thaw the mixture in a warm water bath to release dissolved gases.

  • Polymerization: Backfill the flask with ultra-high purity Argon. Immerse the flask in a pre-heated oil bath at 65 °C for 18 hours under continuous magnetic stirring.

  • Isolation: Dilute the viscous polymer solution with a small amount of tetrahydrofuran (THF) and precipitate dropwise into a 10-fold excess of cold methanol.

  • Drying: Recover the precipitated PVV via vacuum filtration and dry in a vacuum oven at 40 °C to constant weight.

Protocol B: Formulation of PEG-b-PVV Core-Shell Nanoparticles for Drug Delivery

Amphiphilic block copolymers containing a hydrophilic poly(ethylene glycol) (PEG) block and a hydrophobic PVV block can self-assemble into core-shell micelles or cross-linked "knedels"[3]. The following nanoprecipitation method leverages solvent diffusion to force the hydrophobic PVV blocks to collapse, trapping lipophilic drugs within the core.

Workflow OrgPhase Organic Phase PEG-b-PVV + Drug in THF Precip Nanoprecipitation (Dropwise Addition) OrgPhase->Precip AqPhase Aqueous Phase Stirred PBS AqPhase->Precip SelfAssembly Self-Assembly Hydrophobic Core Formation Precip->SelfAssembly Solvent Diffusion Micelles Drug-Loaded Core-Shell Micelles SelfAssembly->Micelles Dialysis & Evaporation

Figure 2: Workflow for the formulation of PEG-b-PVV core-shell nanoparticles via nanoprecipitation.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 20 mg of PEG-b-PVV copolymer and 2 mg of a hydrophobic model drug (e.g., paclitaxel) in 2 mL of THF. Ensure complete dissolution via brief sonication.

  • Aqueous Phase Preparation: Place 10 mL of 1X Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial equipped with a magnetic stir bar. Stir at 800 RPM.

  • Nanoprecipitation: Using a syringe pump, inject the organic phase into the aqueous phase at a controlled rate of 0.5 mL/min. As the THF diffuses into the water, the PVV blocks undergo rapid hydrophobic collapse, encapsulating the drug.

  • Solvent Removal: Transfer the micelle suspension to a regenerated cellulose dialysis membrane (MWCO 3.5 kDa) and dialyze against 2 L of PBS for 24 hours, changing the buffer twice to remove all traces of THF and unencapsulated drug.

  • Characterization: Filter the final suspension through a 0.45 µm syringe filter and analyze via Dynamic Light Scattering (DLS) to confirm nanoparticle size (typically 50–150 nm) and polydispersity.

Troubleshooting & Quality Control

Observation / IssueMechanistic CauseCorrective Action
No polymer yield after 24h Oxygen contamination or active phenolic inhibitors quenched the primary radicals.Ensure strict adherence to basic alumina purification and perform rigorous freeze-pump-thaw degassing.
Unexpectedly low molecular weight Chain transfer to solvent. The PVV radical abstracted a hydrogen atom from the solvent.Switch from toluene/benzene to a solvent with a lower chain transfer constant (e.g., tert-butanol) or perform bulk polymerization[4].
Bimodal nanoparticle size distribution Uneven solvent diffusion during nanoprecipitation or polymer aggregation.Control the injection rate strictly using a syringe pump; ensure the organic solvent (THF) is completely miscible with the aqueous phase.

Sources

Application

Application Note: Biocatalytic Resolution of Secondary Alcohols Using Vinyl Valerate

Executive Summary Enzymatic Kinetic Resolution (EKR) remains a cornerstone methodology in asymmetric synthesis, particularly for the isolation of enantiopure secondary alcohols critical to drug development. While lipase-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enzymatic Kinetic Resolution (EKR) remains a cornerstone methodology in asymmetric synthesis, particularly for the isolation of enantiopure secondary alcohols critical to drug development. While lipase-catalyzed transesterification is universally favored for its mild conditions and high stereoselectivity, the choice of acyl donor dictates both the thermodynamic driving force and the ultimate enantiomeric ratio ( E -value). This application note details the mechanistic advantages, quantitative optimization, and self-validating experimental protocols for utilizing vinyl valerate (a C5 enol ester) as a superior acyl donor in the resolution of sterically demanding secondary alcohols.

Mechanistic Causality: The "Irreversible" Advantage

The fundamental challenge in standard esterification or transesterification is the reversibility of the reaction, which progressively degrades the enantiomeric excess ( ee ) of both the product and the remaining substrate as the reaction approaches equilibrium.

Beyond irreversibility, the specific selection of the valerate chain (C5) over shorter chains (e.g., acetate, C2) is driven by active site sterics. The acyl group transiently attaches to the catalytic serine residue of the lipase, forming an acyl-enzyme intermediate that acts as a stereochemical controller . For many bulky secondary alcohols, the longer valerate chain provides a more constrained transition state. This tailored steric bulk amplifies the activation energy difference between the diastereomeric enzyme-substrate complexes, thereby enhancing enantiomeric discrimination .

EKR_Mechanism Racemate Racemic Secondary Alcohol (R/S Mixture) Complex Acyl-Enzyme Tetrahedral Intermediate Racemate->Complex Fast for (R)-enantiomer SAlcohol Unreacted (S)-Alcohol (Recovered) Racemate->SAlcohol Slow/No reaction for (S) AcylDonor Vinyl Valerate (Acyl Donor) AcylDonor->Complex Acylates Active Site Enzyme Lipase Biocatalyst (e.g., CALB / PSL) Enzyme->Complex REster Enantiopure (R)-Valerate Ester (Product) Complex->REster Esterification Byproduct Acetaldehyde (Irreversible Byproduct) Complex->Byproduct Tautomerization

Mechanistic pathway of lipase-catalyzed enzymatic kinetic resolution utilizing vinyl valerate.

Quantitative Assessment: Acyl Donor Chain Length vs. Performance

The relationship between acyl donor chain length, raw catalytic turnover, and enantioselectivity is not linear. As demonstrated in the transesterification of model bulky alcohols (e.g., 1-chloro-3-(1-naphthyloxy)-2-propanol) using Pseudomonas sp. lipase (PSL), extending the carbon chain alters the reaction dynamics significantly .

Table 1: Effect of Acyl Donor Chain Length on Lipase Activity and Enantioselectivity

Acyl DonorChain LengthEnzyme Activity (μmol·g⁻¹·min⁻¹)Enantioselectivity ( E -value)
Vinyl acetateC289.6 ± 3.869 ± 2
Vinyl propionateC378.3 ± 3.298 ± 6
Vinyl butyrateC466.1 ± 4.181 ± 3
Vinyl valerate C5 45.2 ± 3.0 73 ± 4
Vinyl caproateC620.4 ± 2.570 ± 2

Data Interpretation: While vinyl acetate (C2) yields the highest raw catalytic turnover due to minimal steric hindrance, it often suffers from lower enantioselectivity for bulky substrates. Conversely, extending the chain length to vinyl valerate (C5) reduces the raw reaction rate but provides a highly specific steric environment in the active site. For specific target molecules—such as hydroxy-cyclopentenones—vinyl valerate provides the optimal balance of E -value and handling properties .

Experimental Design & Self-Validating Protocol

To ensure high fidelity in drug development applications, the following protocol integrates a self-validating mathematical checkpoint to verify analytical integrity during the resolution of a model racemic secondary alcohol.

Reagents and Materials
  • Substrate: Racemic secondary alcohol (1.0 mmol).

  • Acyl Donor: Vinyl valerate (4.0 mmol, 4 eq.) .

  • Biocatalyst: Immobilized Lipase (e.g., Candida antarctica lipase B [Novozym 435] or Pseudomonas sp. lipase [PSL]) (50 mg) .

  • Solvent: Diisopropyl ether or anhydrous n-hexane (10 mL). Note: Avoid protic solvents like methanol, which strip the essential hydration shell from the enzyme.

  • Internal Standard: Dodecane (0.1 mmol, for GC analysis).

Step-by-Step Methodology

Step 1: System Preparation Dissolve the racemic alcohol (1.0 mmol) and the internal standard in 10 mL of the chosen anhydrous solvent within a 25 mL round-bottom flask.

Step 2: Reaction Initiation Add vinyl valerate (4.0 mmol) to the solution. Initiate the reaction by adding the immobilized lipase (50 mg). Suspend the mixture in an orbital shaker or temperature-controlled reaction block at 40–45 °C at 200 rpm.

Step 3: Kinetic Monitoring & Self-Validation (Critical Step) Extract 50 μL aliquots at regular intervals (e.g., 2, 4, 8, and 12 hours). Dilute with 950 μL of solvent, filter through a 0.22 μm PTFE syringe filter to remove the enzyme, and analyze via chiral GC or HPLC.

  • Self-Validation Logic: Independently measure the enantiomeric excess of the remaining substrate ( ees​ ) and the newly formed product ( eep​ ). Calculate the theoretical conversion ( ccalc​ ) using the equation:

    ccalc​=ees​+eep​ees​​
  • Compare ccalc​ against the empirical conversion ( cemp​ ) determined via the internal standard. If Δc>5% , the system must be flagged for analytical co-elution or non-enzymatic background acylation.

Step 4: Reaction Termination In a kinetic resolution, the ee of both components changes dynamically with conversion. To obtain high ee for both the unreacted (S)-alcohol and the (R)-valerate ester, terminate the reaction at exactly ~50% conversion by vacuum filtering the mixture to remove the immobilized enzyme .

Troubleshooting & Optimization Strategies

  • Low Enantioselectivity ( E -value < 50): Lowering the reaction temperature (e.g., from 45 °C to 25 °C) can often enhance enantiomeric discrimination by reducing the conformational flexibility of the enzyme-substrate complex, albeit at the cost of reaction velocity .

  • Sluggish Reaction Rates: If the C5 chain of vinyl valerate causes the reaction to stall, consider utilizing ultrasound irradiation. Mild sonication (e.g., 175 W) has been shown to dramatically increase mass transfer and enzyme activity in lipase-catalyzed transesterifications without degrading the biocatalyst or compromising the E -value .

References

  • Google Patents.EP0357009B1 - Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents. European Patent Office.
  • National Institutes of Health (NIH) / PMC. Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. PMC3907868. Available at: [Link]

Method

vinyl valerate application in flavor and fragrance formulations

Application Note: Biocatalytic Synthesis of Natural-Equivalent Flavor Esters Using Vinyl Valerate Prepared By: Senior Application Scientist, Biocatalysis & Sensory Formulation Division Target Audience: Formulation Scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Biocatalytic Synthesis of Natural-Equivalent Flavor Esters Using Vinyl Valerate

Prepared By: Senior Application Scientist, Biocatalysis & Sensory Formulation Division Target Audience: Formulation Scientists, Biocatalysis Researchers, and Sensory Chemists

Executive Summary & Mechanistic Rationale

The global flavor and fragrance (F&F) industry is undergoing a paradigm shift toward "natural" and "clean label" ingredients. Regulatory frameworks in the EU and US permit esters synthesized via enzymatic processes from natural precursors to be classified as natural flavorings. Within this context, vinyl valerate (vinyl pentanoate) has emerged as a highly specialized, premium acyl donor for the lipase-catalyzed synthesis of high-value flavor esters, such as isoamyl valerate (green apple/fruity notes) and ethyl valerate[1].

The Causality of Acyl Donor Selection: Traditional Fischer esterification (carboxylic acid + alcohol) generates water, creating a thermodynamic equilibrium that limits product yield. Standard transesterification (using alkyl esters) generates an alcohol byproduct, which also stalls the reaction at equilibrium.

Vinyl valerate circumvents these thermodynamic limitations entirely. When an immobilized lipase (e.g., Candida antarctica Lipase B - CALB) catalyzes the nucleophilic attack of the target alcohol on vinyl valerate, the leaving group is vinyl alcohol. This intermediate is highly unstable and instantaneously tautomerizes into acetaldehyde[1]. Because acetaldehyde is highly volatile and the tautomerization is strictly unidirectional, the reaction is rendered completely irreversible , driving the conversion to near 100% without the need for vacuum distillation or molecular sieves.

Reaction Pathway & Workflow Visualization

The following diagram illustrates the self-driving thermodynamic mechanism of vinyl valerate in enzymatic flavor synthesis.

G Substrate Isoamyl Alcohol (Nucleophile) Enzyme Immobilized Lipase (e.g., CALB) Substrate->Enzyme Donor Vinyl Valerate (Acyl Donor) Donor->Enzyme Product Isoamyl Valerate (Flavor Ester) Enzyme->Product Acylation Intermediate [Vinyl Alcohol] (Unstable) Enzyme->Intermediate Leaving Group Byproduct Acetaldehyde (Evaporates) Intermediate->Byproduct Tautomerization (Irreversible)

Figure 1: Irreversible lipase-catalyzed transesterification pathway utilizing vinyl valerate.

Kinetic Profiling: The Impact of Acyl Chain Length

When formulating flavor esters, the chain length of the vinyl ester directly impacts the steric accommodation within the enzyme's catalytic triad (Ser-His-Asp). As demonstrated in kinetic studies under ultrasound and conventional agitation[2], increasing the aliphatic chain length from C2 (acetate) to C6 (caproate) increases steric hindrance, thereby modulating the enzyme activity[2][3].

Vinyl valerate (C5) occupies a "sweet spot" in formulation: it reacts slower than vinyl acetate but imparts the highly desirable mid-chain fruity/green organoleptic profiles required for complex apple, pineapple, and berry accords.

Table 1: Influence of Vinyl Ester Chain Length on Lipase Activity & Flavor Profile

Acyl DonorChain LengthRelative Enzyme Activity (μmol/g/min)[2]Enantioselectivity (E-value)[2]Primary Organoleptic Contribution
Vinyl AcetateC289.6 ± 3.869 ± 2Sharp, ethereal, banana (as isoamyl acetate)
Vinyl ButyrateC466.1 ± 4.181 ± 3Sweet, fruity, pineapple
Vinyl Valerate C5 45.2 ± 3.0 73 ± 4 Green apple, ripe fruit, berry
Vinyl CaproateC620.4 ± 2.570 ± 5Fatty, earthy, cheesy

Data synthesized from ultrasound-promoted enzymatic transesterification studies[2][3].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Protocol A utilizes a solvent-free environment to maximize volumetric productivity and simplify downstream purification[1]. Protocol B provides the necessary In-Process Control (IPC) to validate the conversion rate before reaction termination[4].

Protocol A: Solvent-Free Enzymatic Synthesis of Isoamyl Valerate

Objective: Synthesize a natural-equivalent green apple flavor ester with >95% conversion.

Reagents & Materials:

  • Isoamyl alcohol (Natural, ≥99%)

  • Vinyl valerate (Acyl donor, ≥99%)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) or Staphylococcus simulans lipase[1]

  • Orbital shaker incubator with active ventilation.

Step-by-Step Methodology:

  • Substrate Preparation: In a 250 mL Erlenmeyer flask, combine isoamyl alcohol (50 mmol) and vinyl valerate (100 mmol).

    • Causality: A 1:2 molar ratio (alcohol to acyl donor) is utilized to saturate the enzyme's active site with the acyl donor, preventing competitive inhibition by the alcohol and driving the reaction velocity[1].

  • Enzyme Hydration & Addition: Add 10% (w/w based on substrates) of immobilized lipase. If using specific lipases like S. simulans, an initial water addition of 10% (w/w) may be required to maintain the enzyme's hydration shell and active conformation[1].

  • Incubation & Acetaldehyde Purge: Incubate the mixture at 40°C under continuous orbital shaking (200 rpm) for 8 hours[1].

    • Causality: 40°C is chosen specifically because it is above the boiling point of the byproduct acetaldehyde (20.2°C). This ensures the continuous volatilization of acetaldehyde, preventing localized aldehyde accumulation which could cause Schiff-base formation with the enzyme's surface amino groups, leading to irreversible deactivation.

  • Enzyme Recovery: Terminate the reaction by vacuum filtration through a Buchner funnel (Whatman No. 1). The immobilized enzyme is retained on the filter.

    • Causality: The recovered enzyme can be washed with cold hexane and reused for up to four cycles with negligible loss of activity, ensuring process economics[1].

Protocol B: GC-FID Reaction Monitoring & Quantification

Objective: Validate ester conversion using an internal standard methodology.

Step-by-Step Methodology:

  • Sample Aliquoting: Withdraw a 50 µL aliquot from the reaction mixture (Protocol A) at 2-hour intervals.

  • Internal Standard Addition: Add a known concentration of an internal standard. If analyzing a different ester (e.g., vinyl butyrate), vinyl valerate itself is an excellent non-interfering internal standard[4]. For the synthesis of isoamyl valerate, use hexyl acetate as the internal standard.

  • Dilution: Dilute the aliquot to 1.0 mL with HPLC-grade hexane to quench the reaction and ensure homogeneity[4].

  • GC-FID Analysis:

    • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[4].

    • Causality: A polar wax column is strictly required to resolve the highly polar unreacted isoamyl alcohol from the synthesized isoamyl valerate.

    • Injector Temp: 250°C.

    • Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).

  • Validation: Calculate the conversion percentage based on the depletion of the isoamyl alcohol peak area relative to the internal standard. The reaction is deemed complete (self-validated) when the alcohol peak area falls below the 5% threshold.

References

  • Production of isoamyl acetate with immobilized Staphylococcus simulans lipase in a solvent-free system Source: Enzyme and Microbial Technology 38(6):788-794 (via ResearchGate) URL:[Link]

  • Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of Vinyl Valerate

Abstract This application note details a highly specific, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of vinyl valerate. The method is suitable for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly specific, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of vinyl valerate. The method is suitable for the analysis of vinyl valerate in bulk materials, in-process monitoring of polymerization reactions, and quality control of finished products. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in regulated environments.

Introduction: The Analytical Challenge

Vinyl valerate is an important monomer used in the synthesis of specialty polymers and copolymers, such as polyvinyl valerate and vinyl acetate-vinyl valerate (VA/VV) copolymers. These polymers are utilized in adhesives, coatings, and binders. The precise quantification of residual vinyl valerate monomer is critical for several reasons:

  • Product Quality: The concentration of unreacted monomer can significantly affect the physical and chemical properties of the final polymer, including its glass transition temperature, adhesion, and stability.[1]

  • Reaction Kinetics: In-process monitoring of monomer concentration is essential for understanding reaction kinetics and ensuring optimal process control.

  • Regulatory Compliance: For certain applications, the level of residual monomer may be subject to regulatory limits due to potential toxicity.

Vinyl valerate lacks a strong chromophore, which presents a challenge for UV-based detection. The primary UV-active feature is the vinyl group (C=C double bond), which absorbs in the far-UV region. This necessitates careful selection of the mobile phase and a highly sensitive detector to achieve the required limits of detection and quantification. This application note provides a comprehensive protocol that addresses these challenges.

Chromatographic Principles and Method Rationale

The developed method is based on reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[2][3]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase.[2][4] The non-polar C18 chains provide strong hydrophobic interactions with the non-polar alkyl chain of vinyl valerate, leading to excellent retention and separation from more polar potential impurities (e.g., valeric acid, vinyl alcohol).

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile (MeCN) and water.[5][6][7] Acetonitrile is an excellent organic modifier that has a low UV cutoff, making it ideal for detection at low wavelengths.[8] An isocratic elution is employed for its simplicity, robustness, and faster run times, which is suitable for quality control environments.[4][9]

  • Detector Wavelength Selection: The vinyl functional group dictates the optimal wavelength for detection. While a full UV scan is recommended during method development, the absorbance maximum (λmax) for such compounds is typically in the low UV range. A detection wavelength of 210 nm is selected to provide a balance between sensitivity for the analyte and minimizing background interference from the mobile phase.

Experimental Workflow

The overall process, from sample preparation to data analysis, is designed for efficiency and accuracy.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample Dilution Prepare Working Standards & Samples Sample->Dilution Standard Prepare Stock Standard Standard->Dilution Filter Filter through 0.45 µm Syringe Filter Dilution->Filter Inject Inject Standards & Samples Filter->Inject HPLC HPLC System Setup (Column, Mobile Phase, Detector) HPLC->Inject Chromatogram Generate Chromatograms Inject->Chromatogram CalCurve Generate Calibration Curve (Peak Area vs. Concentration) Chromatogram->CalCurve Quantify Quantify Vinyl Valerate in Samples CalCurve->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow for vinyl valerate quantification.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[9][10]

  • Analytical Column: C18 reversed-phase column (150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents:

    • Vinyl Valerate reference standard (purity ≥ 99%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, ultrapure)

  • Glassware & Consumables:

    • Class A volumetric flasks and pipettes

    • HPLC vials with caps

    • 0.45 µm syringe filters (PTFE or nylon)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides excellent resolving power and retention for a non-polar analyte like vinyl valerate.[11]
Mobile Phase Acetonitrile : Water (70:30, v/v)Optimal polarity for eluting vinyl valerate with a good retention time and peak shape.[6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable backpressure.[4][12]
Elution Mode IsocraticSimplifies the method, improves reproducibility, and is suitable for a single analyte quantification.[4]
Column Temperature 30°CEnsures stable retention times and improves peak symmetry by reducing mobile phase viscosity.[11]
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detector UV-Vis / DAD
Detection Wavelength 210 nmProvides maximal sensitivity for the vinyl chromophore while minimizing mobile phase absorbance.
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.
Expected Retention Time ~ 4.5 minutes(Hypothetical, based on conditions)

Detailed Protocols

Preparation of Mobile Phase
  • Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

  • Combine them in a suitable glass reservoir.

  • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the pump heads.[3]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of vinyl valerate reference standard into a 50 mL Class A volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Perform serial dilutions of the Stock Standard Solution with the mobile phase to prepare a series of calibration standards. For example, prepare concentrations of 5, 10, 25, 50, and 100 µg/mL.

Preparation of Sample Solutions

The sample preparation will vary depending on the matrix.

  • For Bulk Liquid Monomer:

    • Accurately weigh an appropriate amount of the sample and dilute it with the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[4][10]

  • For Polymer Samples (Residual Monomer Analysis):

    • Accurately weigh approximately 1 g of the polymer sample into a 50 mL beaker.

    • Add 20 mL of a suitable solvent in which the monomer is soluble but the polymer is not (e.g., methanol).

    • Sonicate for 30 minutes to extract the residual monomer.[4]

    • Centrifuge the mixture to precipitate the polymer.

    • Carefully transfer the supernatant to a volumetric flask and dilute as needed with the mobile phase to fall within the calibration curve range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][11][12][13]

Validation_Parameters cluster_params ICH Q2(R1) Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation under ICH guidelines.

Validation Results Summary

The following table summarizes the acceptance criteria and typical results obtained during the validation of this method.

Validation ParameterAcceptance CriteriaResult (Hypothetical Data)
Specificity No interference from blank or placebo at the retention time of the analyte.The method is specific. No peaks were observed at ~4.5 min in blank injections.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over the range of 5-100 µg/mL.[7]
Accuracy (% Recovery) 98.0% - 102.0%Average recovery of 99.5% for spiked samples at three concentration levels (80%, 100%, 120%).
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%Repeatability RSD = 0.8%Intermediate Precision RSD = 1.2%
Limit of Detection (LOD) S/N ratio ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:11.5 µg/mL[10]
Robustness RSD ≤ 2.0% after minor changes to method parameters.The method is robust. Retention time and peak area were not significantly affected by small variations in flow rate (±0.1 mL/min) and column temperature (±2°C).[7]

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of vinyl valerate. Its straightforward sample preparation and isocratic mobile phase make it highly suitable for routine quality control analysis in both research and industrial manufacturing settings. The comprehensive validation ensures that the method is reliable and conforms to the stringent requirements of regulatory agencies.

References

  • SIELC Technologies. (n.d.). Separation of Formic acid, vinyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Machinery, P. (n.d.). Development and Validation of a Novel Reversed Phase High Performance Liquid Chromatography with Refractive Index Detector Metho. Retrieved from [Link]

  • ECETOC. (1983). Assessment of reverse-phase chromatographic methods for the determination of partition coefficients. Technical Report No. 9. Retrieved from [Link]

  • Routledge. (n.d.). 3 HPLC Method - Development and Optimization with Validation in Mind. Retrieved from [Link]

  • Walash, M. I., et al. (2015). An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. Journal of Chromatographic Science, 54(3), 359-368. Retrieved from [Link]

  • Waters Corporation. (n.d.). Sample Preparation of Semi-Solid Pharmaceutical Formulations: Solid-Phase Extraction (SPE) of Hydrocortisone Valerate Ointment. Retrieved from [Link]

  • Shinoda, K. (2017). Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Retrieved from [Link]

  • Dhudashia, K., & Patel, A. (2023). Sample Preparation and Extraction Techniques for Evaluation of Semisolid Formulations. Asian Journal of Pharmaceutical Research and Health Care, 15(2), 124-132. Retrieved from [Link]

  • Madhu, M., et al. (2014). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 249-252. Retrieved from [Link]

  • Gangrade, D., & D'Souza, J. (2017). A Simple and Sensitive RP-HPLC Method for Trace-Level Quantification of Methyl Vinyl Ketone, a Potential Genotoxic Impurity, in Drug Substances. International Journal of Pharmaceutical Sciences and Research, 8(2), 706-712. Retrieved from [Link]

  • Waters Corporation. (n.d.). Sample Preparation of Semi-Solid Pharmaceutical Formulations: Solid-Phase Extraction (SPE) of Hydrocortisone Valerate Ointment. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Vinyl alcohol. Retrieved from [Link]

  • Segall, A. I., et al. (2010). UV derivative spectrophotometric method for determination of estradiol valerate in tablets. Química Nova, 33(4), 981-983. Retrieved from [Link]

  • Segall, A. I., et al. (2010). UV derivative spectrophotometric method for determination of estradiol valerate in tablets. Química Nova, 33(4), 981-983. Retrieved from [Link]

  • Madhu, M., et al. (2014). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Semantic Scholar. Retrieved from [Link]

  • WJBPHS. (2024). HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. Retrieved from [Link]

  • da Silva, D. L., et al. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in a new topical formulation. Brazilian Journal of Pharmaceutical Sciences, 53(2). Retrieved from [Link]

  • Palmese, G. R., et al. (2003). Effects of Ultraviolet Radiation Exposure on Vinyl Ester Matrix Resins: Chemical and Mechanical Characterization. Army Research Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 107 - Determination of Vinyl Chloride Content. Retrieved from [Link]

  • Du, B. (2018). Determination of Related Substances in Estradiol Valerate Tablet by Use of HPLC Method. Current Pharmaceutical Analysis, 14(5), 513-518. Retrieved from [Link]

Sources

Method

Application Note: Advanced Protocols for the Free Radical Polymerization of Vinyl Valerate

Executive Summary Poly(vinyl valerate) (PVVa) is a specialized aliphatic vinyl ester polymer utilized in advanced coatings, biodegradable graft polymers, and as a tunable precursor for functionalized polyvinyl alcohols....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Poly(vinyl valerate) (PVVa) is a specialized aliphatic vinyl ester polymer utilized in advanced coatings, biodegradable graft polymers, and as a tunable precursor for functionalized polyvinyl alcohols. However, the free radical polymerization (FRP) of vinyl valerate (VVa) presents unique kinetic challenges. Because the propagating radical is non-stabilized, it is highly reactive, leading to complex side reactions such as head-to-head (H-H) additions and extensive chain transfer[1].

This application note provides researchers and polymer scientists with field-proven methodologies, mechanistic insights, and self-validating protocols for synthesizing PVVa. By understanding the causality behind the reaction kinetics, researchers can precisely control molecular weight, branching, and polymer architecture.

Mechanistic Principles & Causality

To successfully polymerize vinyl valerate, one must account for the intrinsic behavior of vinyl ester radicals. Do not simply treat VVa like styrene or methyl methacrylate; its kinetics are fundamentally different due to the following phenomena:

  • Head-to-Head (H-H) Addition: During chain growth, the highly reactive VVa radical occasionally adds to the tail of the monomer rather than the head. This creates an inverted radical structure. The rate of propagation from this inverted state ( kp21​ ) is drastically slower than normal head-to-tail propagation ( kp11​ )[2]. Consequently, the inverted radical acts as a temporary kinetic trap, lowering the overall average propagation rate coefficient ( kpav​ )[3].

  • Chain Transfer to Polymer and Monomer: The energetic propagating radical readily abstracts hydrogen atoms from the valerate side chain or the polymer backbone. This results in short-chain and long-chain branching. To synthesize linear PVVa, conversions must be strictly limited to low percentages (~10%) to minimize the concentration of polymer available for chain transfer[2].

  • Oxygen Inhibition: Oxygen is a potent radical scavenger. Because VVa radicals are highly reactive, even trace amounts of dissolved oxygen will cause severe induction periods or complete reaction failure. Rigorous degassing via freeze-pump-thaw cycles is not optional; it is a strict requirement for a self-validating kinetic system[4].

Quantitative Kinetic Parameters

Understanding the kinetic landscape of VVa requires comparing it to its homologous vinyl esters. The apparent propagation rate ( kpapp​ ) of VVa is highly dependent on the frequency of H-H defects, unlike sterically hindered monomers like vinyl pivalate (VPi)[1][5].

Table 1: Comparative Propagation Kinetics of Vinyl Esters at 50 °C

MonomerApparent kp​ (L mol⁻¹ s⁻¹)Activation Energy ( Ea​ ) (kJ mol⁻¹)Impact of Head-to-Head Defects
Vinyl Acetate (VAc) ~4,200 – 5,77118.6 – 20.4High (Shifts with pulse rate)
Vinyl Butyrate (VBu) ~3,800 – 5,500~20.0High
Vinyl Valerate (VVa) ~3,500 – 5,200~20.5High
Vinyl Pivalate (VPi) ~10,40017.4Low (Steric hindrance prevents H-H)

Data synthesized from Pulsed-Laser Polymerization (PLP) studies on vinyl ester homologues[2][5].

Reaction Pathways Visualization

The following diagram illustrates the kinetic pathways during VVa polymerization, emphasizing the divergence between standard propagation and defect formation.

G I Initiator (AIBN) R Primary Radical (R•) I->R Heat/UV P Propagating Radical (Pn•) R->P + VVa HT Head-to-Tail Addition (Normal Propagation) P->HT kp11 HH Head-to-Head Addition (Defect Formation) P->HH kp12 CT Chain Transfer (Branching) P->CT ktr DP Dead Polymer (Termination) P->DP kt HT->P + VVa HH->P kp21 (Slow) CT->P Re-initiation

Kinetic pathways in vinyl valerate polymerization highlighting head-to-head defect formation.

Experimental Methodologies

Protocol A: Solution Free Radical Polymerization (Standard Synthesis)

This protocol is designed to synthesize linear PVVa with minimal branching by restricting conversion to ~10%[2].

Materials:

  • Monomer: Vinyl valerate (VVa)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.001 to 0.1 wt% based on monomer)[4]

  • Solvent: Benzene or Toluene (HPLC grade)

  • Precipitation Solvent: Methanol/Water mixture (80:20 v/v)

Step-by-Step Procedure:

  • Monomer Purification: Pass VVa through a basic alumina column to remove hydroquinone inhibitors. Alternatively, distill under reduced pressure. Causality: Inhibitors will consume primary radicals, causing unpredictable induction times and skewing molecular weight distributions.

  • Reaction Assembly: In a Schlenk flask, prepare a solution of 91% (v/v) VVa in Benzene. Add AIBN at a concentration of 4.5×10−3 mol/L[2].

  • Degassing (Crucial Step): Subject the mixture to at least three freeze-pump-thaw cycles.

    • Freeze the flask in liquid nitrogen.

    • Pump the headspace to a high vacuum (< 10⁻³ mbar) for 5 minutes.

    • Thaw the mixture in a room-temperature water bath to release dissolved gases.

  • Polymerization: Backfill the Schlenk flask with ultra-pure Argon. Immerse the flask in a pre-heated oil bath at 60 °C. Stir continuously.

  • Quenching & Recovery: Monitor the reaction via NMR or gravimetry. Once conversion reaches ~10% (typically 30-60 minutes depending on exact conditions), quench the reaction by rapidly cooling the flask in an ice bath and exposing it to air.

  • Precipitation: Dropwise, add the polymer solution into a large excess (10x volume) of a vigorously stirred Methanol/Water mixture. Collect the precipitated PVVa via vacuum filtration and dry to constant weight in a vacuum oven at 40 °C.

Protocol B: Pulsed-Laser Polymerization (Kinetic Analysis)

To accurately determine the propagation rate coefficient ( kp​ ) without the confounding variables of termination rates, PLP coupled with Size Exclusion Chromatography (SEC) is the gold standard[2][3].

Step-by-Step Procedure:

  • Preparation: Mix purified VVa with a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) at ~5 mmol/L. Transfer to a specialized quartz EPR/PLP cell and degas via freeze-pump-thaw.

  • Laser Irradiation: Place the cell in a temperature-controlled block (e.g., 50 °C). Irradiate the sample using an Nd:YAG laser (355 nm).

  • Repetition Rate Modulation: Run separate experiments at different pulse repetition rates (prr), such as 100 Hz and 500 Hz.

    • Self-Validating Check: If the system is free of H-H defects, the calculated kp​ will be identical across all pulse rates. Because VVa does undergo H-H addition, you will observe the apparent kp​ systematically increase as the prr increases from 100 Hz to 500 Hz[3]. This occurs because faster pulsing terminates radicals before they spend significant time trapped in the slow-propagating inverted state.

  • Analysis: Precipitate the polymer, then analyze via SEC to find the inflection points of the molar mass distribution. Calculate kp​ using the equation: L0​=kp​⋅[M]⋅t0​ (where L0​ is the chain length formed between pulses, [M] is monomer concentration, and t0​ is the time between pulses).

Experimental Workflow Visualization

Workflow Step1 Monomer Purification Step2 Reaction Assembly Step1->Step2 Step3 Freeze-Pump-Thaw (Degassing) Step2->Step3 Step4 Polymerization (60°C, 10% Conv) Step3->Step4 Step5 Precipitation & Recovery Step4->Step5

Step-by-step experimental workflow for the free radical polymerization of vinyl valerate.

References

  • Source: Macromolecules (ACS Publications)
  • Method of free radically polymerizing vinyl monomers (US7989573B2)
  • Vinyl Pivalate Propagation Kinetics in Radical Polymerization Source: Scholaris URL
  • Vinyl butyrate | 123-20-6 Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield in vinyl valerate enzymatic synthesis

Global Biocatalysis Support Center | APAC Region Subject: Optimizing Reaction Yield in Enzymatic Synthesis via Vinyl Valerate Prepared by: Senior Application Scientist, Enzymatic Process Development Welcome to the Biocat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Global Biocatalysis Support Center | APAC Region Subject: Optimizing Reaction Yield in Enzymatic Synthesis via Vinyl Valerate Prepared by: Senior Application Scientist, Enzymatic Process Development

Welcome to the Biocatalysis Technical Support Center. When synthesizing complex valerate esters (such as valrubicin intermediates or resolving chiral alcohols), process chemists frequently encounter yield plateaus. Vinyl valerate is a highly effective acyl donor in lipase-catalyzed transesterifications. Because its leaving group (vinyl alcohol) irreversibly tautomerizes into acetaldehyde, the reaction is kinetically driven to completion[1]. However, achieving >95% conversion requires strict control over reaction thermodynamics, enzyme microenvironments, and mass transfer.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to help you optimize your vinyl valerate workflows.

Mechanistic Workflow: The Tautomerization Advantage

To optimize a reaction, you must first understand the thermodynamic forces driving it. Unlike direct esterification with valeric acid—which generates water and creates a reversible thermodynamic equilibrium—transesterification with vinyl valerate is a kinetically controlled, irreversible process.

G Substrates Substrates (Alcohol + Vinyl Valerate) Reaction Transesterification (Acyl Transfer) Substrates->Reaction Enzyme Lipase Biocatalyst (e.g., CALB, MML, PSL) Enzyme->Reaction Interfacial Activation Products Target Valerate Ester (High Yield Product) Reaction->Products Main Pathway Byproduct Vinyl Alcohol (Unstable Leaving Group) Reaction->Byproduct Leaving Group Tautomerization Irreversible Tautomerization Byproduct->Tautomerization Acetaldehyde Acetaldehyde (Evaporates / Drives Eq.) Tautomerization->Acetaldehyde Le Chatelier's Principle

Lipase-catalyzed transesterification using vinyl valerate, highlighting irreversible tautomerization.

Self-Validating Protocol: CALB-Catalyzed Valerate Esterification

To ensure high scientific integrity, every enzymatic protocol must be self-validating. The following methodology is adapted from the chemo-enzymatic synthesis of valrubicin[2] and incorporates built-in control checkpoints to rule out background chemical acylation.

Objective: Regioselective synthesis of valerate esters (e.g., N-trifluoroacetyl doxorubicin-14-valerate) using immobilized Candida antarctica lipase B (CALB).

Step 1: Substrate & Acyl Donor Preparation

  • Action: Dissolve 0.156 mmol of your target alcohol (e.g., 100 mg N-trifluoroacetyl doxorubicin) and 1.4 mmol vinyl valerate in 10 mL of anhydrous Methyl Isobutyl Ketone (MIBK)[2].

  • Causality: A ~1:9 molar ratio ensures pseudo-first-order kinetics, saturating the enzyme's active site with the acyl donor while preventing substrate starvation. MIBK provides an optimal balance of polarity to dissolve complex substrates without stripping the essential hydration layer from the lipase.

Step 2: Validation Control Setup (Critical)

  • Action: Aliquot 1 mL of the prepared reaction mixture into a separate, sealed vial (Control A: No Enzyme ).

  • Causality: This step validates that any observed esterification in the main vessel is strictly biocatalytic. If Control A shows product formation, your solvent contains acidic/basic impurities acting as chemical catalysts.

Step 3: Biocatalyst Addition & Thermal Activation

  • Action: Add 250 mg of immobilized CALB to the main reaction vessel. Stir the mixture at 50 °C for 8 hours[2].

  • Causality: 50 °C provides optimal thermal activation for CALB in organic media, increasing the reaction rate without inducing thermal denaturation of the protein structure.

Step 4: Real-Time Monitoring & Workup

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a CH3OH-CHCl3 (1:10) mobile phase, corroborated by HPLC analysis[2].

  • Action: Once >95% conversion is confirmed, terminate the reaction by vacuum filtration to remove the immobilized enzyme. The biocatalyst can typically be washed with cold solvent and reused for subsequent batches.

Quantitative Data: Parameter Optimization for Maximum Yield

Reaction parameters must be tuned based on the specific lipase and substrate. The table below summarizes optimized conditions for different vinyl valerate transesterifications to guide your experimental design.

BiocatalystTarget SubstrateAcyl DonorOptimized MicroenvironmentYield / ActivityEnantioselectivity (E-value)
Mucor miehei lipase (MML) N-hydroxymethyl vince lactamVinyl valerate175W Ultrasound, 30 °C, aw​ 0.22, pH 7.093.7 μmol/g/min68.2[3]
Pseudomonas sp. lipase (PSL) 1-Chloro-3-(1-naphthyloxy)-2-propanolVinyl valerate175W Ultrasound, 45 °C, n-hexane45.2 μmol/g/min73.0[4]
Candida antarctica lipase B (CALB) N-trifluoroacetyl doxorubicinVinyl valerate50 °C, MIBK, Mechanical Shaking>95% ConversionN/A (Regioselective)[2]

Troubleshooting & FAQs

Q1: My reaction yield plateaus at 50-60% conversion despite adding excess vinyl valerate. How can I drive the reaction to completion? A1: While the irreversible tautomerization of vinyl alcohol to acetaldehyde drives the reaction forward, acetaldehyde accumulation is a double-edged sword. At high concentrations, acetaldehyde can cause dead-end enzyme inhibition by forming Schiff bases with free lysine residues on the lipase's surface, effectively deactivating the biocatalyst. Solution: Do not exceed a 1:10 substrate-to-acyl donor ratio. Utilize a mild vacuum or an open-system configuration (with a condenser for your primary solvent) to continuously off-gas the highly volatile acetaldehyde during the reaction[4].

Q2: I am observing poor enantioselectivity (E-value < 20) during the kinetic resolution of my racemic alcohol. What is the root cause? A2: Enantioselectivity is heavily dependent on the thermodynamic rigidity of the enzyme's active site lid. High temperatures or excessive water activity ( aw​ ) increase conformational flexibility, reducing the enzyme's ability to discriminate between chiral enantiomers. Solution: For MML-catalyzed reactions, pre-equilibrating the system to maintain an aw​ of exactly 0.22 and lyophilizing the enzyme from a pH 7.0 buffer maximizes the E-value to ~68[3]. Lowering the reaction temperature and switching to a highly non-polar solvent like n-hexane also helps preserve the lid's closed-open equilibrium[4].

Q3: Can acoustic cavitation (ultrasound) legitimately improve my yields, or does it risk denaturing the lipase? A3: Ultrasound is highly effective when properly calibrated. Low-frequency, low-power ultrasound (e.g., 175 W) significantly enhances mass transfer in non-aqueous media without denaturing the enzyme. It breaks up enzyme aggregates, drastically increasing the available active surface area. Studies demonstrate that 175W ultrasound increases PSL activity from a negligible baseline up to 45.2 μmol/g/min with vinyl valerate, while maintaining high enantioselectivity[4].

Q4: Why should I select vinyl valerate over shorter-chain donors like vinyl acetate? A4: While vinyl acetate often yields higher raw reaction rates due to lower steric hindrance, vinyl valerate provides a longer hydrophobic acyl chain (C5). For specific bulky or highly hydrophobic substrates (like valrubicin precursors or naphthyloxy propanols), the C5 chain interacts much more favorably with the hydrophobic binding pocket of lipases like CALB or PSL. This enhanced hydrophobic interaction stabilizes the transition state, drastically improving both regioselectivity and enantioselectivity[4].

References

  • Li, F., et al. "Enantioselective transesterification of N-hydroxymethyl vince lactam catalyzed by lipase under ultrasound irradiation." Biocatalysis and Biotransformation (Taylor & Francis). Available at: 5

  • Zhu, et al. "Supporting information for Chemo-enzymatic synthesis of valrubicin using Pluronic conjugated lipase with temperature responsiveness in organic media." The Royal Society of Chemistry. Available at: 2

  • Du, C., et al. "Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol." PMC (National Institutes of Health). Available at: 4

  • European Patent Office. "Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents (EP0357009B1)." Google Patents. Available at: 1

Sources

Optimization

Technical Support Center: Purification of Crude Vinyl Valerate Extracts

Welcome to the Technical Support Center for the downstream processing and purification of vinyl valerate (vinyl pentanoate). This guide is designed for researchers, chemical engineers, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing and purification of vinyl valerate (vinyl pentanoate). This guide is designed for researchers, chemical engineers, and drug development professionals who require high-purity vinyl valerate for polymer synthesis, pharmaceutical intermediates, or materials science applications.

Here, we bridge the gap between theoretical chemistry and benchtop execution, providing self-validating protocols and troubleshooting steps to ensure optimal yield and purity.

Physicochemical Grounding: The Basis of Purification

Before initiating any purification protocol, understanding the physical properties of vinyl valerate is essential. These metrics are not just reference numbers; they directly dictate the causality behind our extraction and distillation methodologies.

PropertyValueCausality in Purification Protocol
Boiling Point 145.1 °C at 760 mmHg [1]Dictates the primary fraction collection temperature during atmospheric fractional distillation.
Density 0.899 g/mL at 25 °C [1]Drives phase separation dynamics; the organic product layer will float above the aqueous wash (density ~1.0 g/mL).
Flash Point 38.4 °C [1]Indicates high flammability; necessitates explosion-proof distillation setups and proper fume hood venting.
Stabilizer Requirement ≤1000 ppm Hydroquinone [1]Essential to quench free radicals and prevent thermally-induced autopolymerization during heating.

Standard Operating Procedure: Step-by-Step Purification

The synthesis of vinyl valerate typically involves the transvinylation of valeric acid with vinyl acetate using a palladium or mercury-based catalyst [2]. The resulting crude extract contains the target product, unreacted valeric acid, acetic acid byproducts, catalyst residues, and potentially ethylidene diesters [3].

Phase 1: Reaction Quenching and Mild Alkaline Wash

Objective: Remove unreacted valeric acid and acetic acid byproducts without hydrolyzing the ester.

  • Cooling: Cool the crude reaction mixture to room temperature (20–25 °C) to minimize the loss of volatile components.

  • Alkaline Wash: Transfer the crude extract to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ is a mild base. It selectively neutralizes unreacted valeric acid and acetic acid into water-soluble sodium salts. Stronger bases (like NaOH) must be strictly avoided as they will cause rapid saponification (hydrolysis) of the vinyl valerate ester bonds, destroying your yield.

  • Venting: Gently swirl and invert the funnel, venting frequently to release the CO₂ gas generated by the neutralization process.

Phase 2: Phase Separation and Desiccation

Objective: Isolate the organic layer and remove residual moisture.

  • Separation: Allow the layers to separate completely. Vinyl valerate (density 0.899 g/mL) will form the top organic layer, while the heavier aqueous salts will form the bottom layer.

  • Collection: Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the retained organic layer with a saturated NaCl (brine) solution to pull out dissolved water and break any micro-emulsions.

  • Desiccation: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) and stir for 15 minutes.

    • Causality: Residual water will cause azeotropic boiling point depression or hydrolytic degradation during distillation. MgSO₄ effectively binds water to form a solid hydrate, ensuring a completely anhydrous feed.

  • Filtration: Gravity-filter the mixture to remove the hydrated drying agent.

Phase 3: Inhibited Fractional Distillation

Objective: Isolate high-purity vinyl valerate from higher-boiling impurities and trace solvents.

  • Inhibitor Addition: Add 500–1000 ppm of hydroquinone to the dried crude extract [1][4].

    • Causality: Vinyl esters are highly susceptible to thermally induced free-radical polymerization. Hydroquinone acts as a radical scavenger, preventing the liquid from polymerizing into a solid, intractable mass in the distillation flask.

  • Setup: Assemble a fractional distillation apparatus using a Vigreux column to ensure adequate theoretical plates for separating close-boiling impurities.

  • Distillation: Heat the flask gradually. Collect the purified vinyl valerate fraction strictly at 145.1 °C (at atmospheric pressure, 760 mmHg).

  • Storage: Store the purified, clear liquid in an amber glass bottle at -20 °C [1] to maintain long-term stability.

Workflow Visualization

PurificationWorkflow N1 Crude Vinyl Valerate (Reaction Mixture) N2 Alkaline Wash (NaHCO3) N1->N2 N3 Phase Separation N2->N3 N4 Aqueous Layer (Waste) N3->N4 Bottom Layer N5 Organic Layer (Product + Moisture) N3->N5 Top Layer N6 Desiccation (Anhydrous MgSO4) N5->N6 N7 Fractional Distillation (Add Hydroquinone) N6->N7 Filtered N8 Purified Vinyl Valerate (>97% Yield) N7->N8 145.1°C / 760mmHg

Step-by-step downstream purification workflow for crude vinyl valerate extracts.

Troubleshooting & FAQs

Q1: My vinyl valerate polymerized into a gel in the distillation flask before reaching the boiling point. How do I prevent this? A1: This is a classic case of autopolymerization. Vinyl esters contain a highly reactive double bond. When exposed to heat during distillation, trace radical initiators can trigger a runaway chain-growth polymerization. To prevent this, you must add a polymerization inhibitor, such as hydroquinone (≤1000 ppm), to the crude mixture prior to applying heat [1][4]. The inhibitor donates a hydrogen atom to reactive radicals, forming a stable semiquinone radical that halts the chain reaction.

Q2: How do I separate unreacted valeric acid from the crude extract if fractional distillation isn't achieving >99% purity? A2: While valeric acid (BP ~186 °C) and vinyl valerate (BP 145.1 °C) have different boiling points, relying solely on distillation can be inefficient due to vapor tailing. Chemical separation is far superior. Ensure your Phase 1 alkaline wash (using NaHCO₃) is thorough. The base converts valeric acid into sodium valerate, which partitions entirely into the aqueous waste layer, completely removing it from the organic distillation feed.

Q3: I am observing ethylidene diesters in my GC-FID analysis. Where do they come from and how do I remove them? A3: Ethylidene diesters are common side products in transvinylation reactions, formed when the carboxylic acid reacts with the vinyl ester product [3]. Because they typically have significantly higher boiling points than vinyl valerate, they will remain in the distillation pot. Ensure your fractional distillation column has sufficient theoretical plates (e.g., a longer Vigreux column) and strictly cut your fractions at the 145.1 °C mark.

Q4: Why is my organic layer cloudy after the phase separation step? A4: Cloudiness visually indicates the presence of a micro-emulsion or suspended water droplets. Do not proceed to distillation with a cloudy extract. Wash the organic layer with a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase, forcing water out of the organic layer. Follow this with rigorous drying over anhydrous MgSO₄ until the liquid becomes perfectly transparent.

References

  • Title: Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate (US8921593B2)
  • Title: Vinyl ester synthesis (US3000918A)
Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of Vinyl Valerate Monomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing thermal degradation and runaway polymerization issues when worki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing thermal degradation and runaway polymerization issues when working with higher vinyl esters. Vinyl valerate (VV) presents unique challenges: its aliphatic valerate side chain provides excellent flexibility and hydrophobicity, but it is highly susceptible to thermal instability if not managed with precise kinetic and environmental controls.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, stabilize, and optimize your vinyl valerate workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my vinyl valerate monomer spontaneously polymerize or degrade during ambient storage? Causality: The root cause is typically inhibitor depletion combined with oxygen starvation. Commercial vinyl valerate is stabilized with phenolic inhibitors like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ), which act as radical scavengers. However, their mechanism is strictly oxygen-dependent; they require dissolved O2​ to form stable benzoquinone derivatives that trap initiating radicals[1]. If you store the monomer under a strictly inert gas (e.g., 100% nitrogen or argon), the inhibitor fails, leading to auto-acceleration, thermal runaway, and premature degradation[1]. Actionable Step: Store the monomer with 10–15 ppm HQ under a lean oxygen atmosphere (e.g., dry air or a 5% O2​ /95% N2​ blend) at temperatures strictly below 25°C.

Q2: How do I prevent thermal degradation of the polymer backbone during the polymerization of vinyl valerate? Causality: Thermal instability during polymerization is heavily driven by head-to-head monomer addition. In standard free-radical polymerization, vinyl esters occasionally propagate via head-to-head addition rather than the thermodynamically favored head-to-tail addition[2]. These head-to-head linkages create sterically hindered, weak C-C bonds that significantly lower the onset temperature for thermal degradation of the resulting polymer[2]. Actionable Step: Transition to a Controlled Radical Polymerization (CRP) technique, such as Reversible Addition-Fragmentation chain Transfer (RAFT). RAFT controls the propagation kinetics, minimizes defect insertions, and yields a uniform molecular weight distribution.

Q3: Can structural modification improve the thermal stability profile of vinyl valerate-derived materials? Causality: Yes, through network rigidification. The linear aliphatic valerate side chain lowers the glass transition temperature ( Tg​ ) and thermal resistance. By copolymerizing vinyl valerate with cycloaliphatic vinyl esters or epoxy resins, you introduce rigid cyclic rings into the polymer matrix. The increased crosslinking density and steric bulk restrict chain mobility, thereby enhancing overall thermal stability and resistance to heat degradation[3].

Q4: Does ambient moisture impact the thermal stability of the monomer? Causality: Hydrolytic degradation. Vinyl esters are susceptible to hydrolysis, which cleaves the ester bond to form valeric acid and unstable vinyl alcohol (which rapidly tautomerizes to acetaldehyde). The valeric acid byproduct acts as an autocatalyst for further degradation and can prematurely trigger side reactions during thermal processing. Actionable Step: Store the monomer over activated 3Å molecular sieves to maintain strictly anhydrous conditions.

Part 2: Diagnostic Workflow

Use the following logical workflow to diagnose and resolve thermal instability in your vinyl valerate processes.

G Start Thermal Instability Detected CheckPhase Identify Phase: Storage or Reaction? Start->CheckPhase Storage Storage Phase CheckPhase->Storage Polymerization Polymerization Phase CheckPhase->Polymerization Inhibitor Verify Inhibitor (e.g., HQ, MEHQ) Storage->Inhibitor Defects Analyze Head-to-Head Defects Polymerization->Defects Oxygen Ensure Aerobic State (O2 required) Inhibitor->Oxygen If depleted RAFT Implement RAFT Protocol Defects->RAFT Control kinetics Copolymer Add Cycloaliphatic Monomers Defects->Copolymer Increase Tg

Caption: Workflow for diagnosing and resolving vinyl valerate thermal instability.

Part 3: Quantitative Stability Metrics

The following table summarizes the expected thermal and structural metrics when applying the troubleshooting strategies discussed above.

ParameterStandard Free-Radical PolymerizationRAFT PolymerizationCycloaliphatic Copolymerization
Head-to-Head Defect Rate 1.5 - 2.0%< 0.5%N/A
Degradation Onset Temp ( Td​ ) ~220°C~260°C>300°C
Storage Inhibitor (HQ) 10-15 ppm (requires O2​ )N/A (post-purification)N/A
Polydispersity Index (PDI) 1.8 - 2.51.1 - 1.31.4 - 1.7
Part 4: Self-Validating Experimental Protocol

Methodology: RAFT Polymerization of Vinyl Valerate for Enhanced Thermal Stability

To eliminate thermal degradation caused by head-to-head defects, follow this self-validating controlled radical polymerization protocol.

Step 1: Monomer Purification Pass the commercial vinyl valerate monomer through a column of basic alumina to remove the HQ/MEHQ inhibitor.

  • Self-Validation: Test a 1 mL aliquot of the purified eluent with a single drop of 1M NaOH. The absence of a yellow/brown color change confirms the complete removal of the phenolic inhibitor.

Step 2: Reaction Setup In a Schlenk flask, combine the purified vinyl valerate, a xanthate-based RAFT agent (e.g., O-ethyl S-(1-phenylethyl) dithiocarbonate), and AIBN (initiator) in a molar ratio of 200:1:0.2. Use anhydrous anisole as the solvent (50% v/v).

Step 3: Deoxygenation Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line to strictly remove dissolved oxygen, which would otherwise terminate the RAFT equilibrium.

  • Self-Validation: The complete absence of gas bubbles during the final thaw cycle confirms a strictly anaerobic environment.

Step 4: Polymerization Backfill the Schlenk flask with ultra-pure nitrogen and submerge it in a pre-heated oil bath at 65°C. Allow the polymerization to proceed under constant magnetic stirring for 12 hours.

Step 5: Termination and Recovery Quench the reaction by opening the flask to ambient air and immediately cooling it in an ice bath. Precipitate the polymer by adding the mixture dropwise into cold methanol. Filter the precipitate and dry it under a vacuum at 40°C to a constant weight.

  • Self-Validation: Perform Gel Permeation Chromatography (GPC). A monomodal peak with a Polydispersity Index (PDI) < 1.3 validates that the polymerization was kinetically controlled, successfully suppressing auto-accelerated side reactions and structural defects.

Sources

Optimization

troubleshooting low conversion rates in vinyl valerate polymerization

Answering the complex challenges encountered during polymerization requires a blend of deep mechanistic understanding and practical, hands-on expertise. This guide is structured to serve as a dedicated technical support...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the complex challenges encountered during polymerization requires a blend of deep mechanistic understanding and practical, hands-on expertise. This guide is structured to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals working with the free-radical polymerization of vinyl valerate. Here, we move beyond simple checklists to provide a logical, cause-and-effect framework for diagnosing and resolving the common issue of low monomer conversion.

Technical Support Center: Vinyl Valerate Polymerization

This center is designed as a series of frequently asked questions (FAQs) that directly address specific experimental failures. Each answer provides not only a solution but also the underlying scientific principles, ensuring that you can adapt these strategies to your unique experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My vinyl valerate polymerization has a low or inconsistent conversion rate. What are the primary factors I should investigate first?

Low conversion is a common but solvable issue in free-radical polymerization. The root cause is almost always related to a disruption in the fundamental steps of initiation, propagation, or premature termination. Before diving into complex variables, your troubleshooting should follow a logical sequence targeting the most frequent culprits.

The most common sources of low conversion are:

  • Monomer Impurities: Commercial monomers contain inhibitors to prevent polymerization during storage. These must be removed. Other contaminants like water or dissolved oxygen can also severely hinder the reaction.

  • Initiator Issues: The choice of initiator, its concentration, and its decomposition kinetics are critical. An inappropriate initiator-to-monomer ratio or an initiator with a half-life unsuitable for your reaction temperature will lead to poor results.[1]

  • Reaction Conditions: Temperature and solvent play a significant role. The temperature must be adequate to ensure a steady rate of radical generation, while the solvent can influence reaction kinetics and participate in chain-transfer reactions that terminate growing polymer chains.[2][3]

A systematic approach is key. Always begin by ensuring the purity of your reagents before adjusting kinetic parameters like temperature or concentration.

Below is a general troubleshooting workflow to guide your investigation.

G cluster_solutions Start Low Conversion Observed Monomer Step 1: Verify Monomer Purity (Inhibitor, Water, Oxygen) Start->Monomer Start Here Initiator Step 2: Evaluate Initiator System (Type, Concentration, Temp) Monomer->Initiator Purity Confirmed Purify Purify Monomer (See Protocol 1) Monomer->Purify Degas Degas System (See Protocol 2) Monomer->Degas Conditions Step 3: Assess Reaction Conditions (Temperature, Solvent, Time) Initiator->Conditions System Optimized AdjustI Adjust Initiator Concentration/Type Initiator->AdjustI Advanced Step 4: Consider Advanced Issues (Gel Effect, RAFT Problems) Conditions->Advanced Still Low Conversion AdjustT Optimize Temperature Conditions->AdjustT Resolved Problem Resolved Purify->Resolved Degas->Resolved AdjustI->Resolved AdjustT->Resolved

Caption: General troubleshooting workflow for low conversion rates.

Q2: I'm using a commercial vinyl valerate monomer. How can I be certain that inhibitors or other impurities are not the cause of my low conversion?

Expertise & Experience: This is the most common cause of failed polymerizations. Commercial vinyl monomers are stabilized with inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to ensure a safe shelf life.[4][5] These compounds are radical scavengers, and even trace amounts (ppm) can completely suppress polymerization by reacting with initiator radicals before they can add to a monomer.[4] Furthermore, dissolved oxygen is a potent inhibitor, reacting with propagating radicals to form stable peroxy radicals that do not propagate.[6][7]

Trustworthiness (Self-Validation): A properly purified and degassed monomer will show a noticeable decrease in induction period and a significant increase in polymerization rate compared to the untreated monomer under identical conditions.

Authoritative Grounding: The necessity of removing inhibitors is a foundational principle in free-radical polymerization.[8] Techniques like passing the monomer through a column of basic alumina are standard industry and academic practices for removing phenolic inhibitors.[9][10]

This protocol describes the standard method for removing phenolic inhibitors from liquid vinyl monomers.

Materials:

  • Vinyl valerate monomer

  • Basic activated alumina (Brockmann I)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Anhydrous sodium sulfate (optional, for drying)

  • Clean, dry collection flask

Step-by-Step Methodology:

  • Column Preparation:

    • Ensure the chromatography column is clean and dry.

    • Insert a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[9]

    • Securely clamp the column in a vertical position inside a fume hood.

    • Add the basic activated alumina to the column, filling it to about 70-80% of its working volume. Tap the column gently to ensure even packing.

    • If the monomer may contain water, a layer of anhydrous sodium sulfate can be added on top of the alumina.

  • Purification:

    • Carefully pour the vinyl valerate monomer onto the top of the alumina column.

    • Open the stopcock to allow the monomer to flow through the column under gravity. Do not apply pressure , as this can force fine alumina particles into your purified monomer.[9]

    • Collect the purified, inhibitor-free monomer in a clean, dry flask. The inhibitor will remain adsorbed to the alumina, often visible as a discolored band at the top of the column.

  • Storage:

    • Use the purified monomer immediately for the best results.

    • If short-term storage is necessary, keep it in a sealed flask at low temperature (e.g., 4 °C) in the dark, and under an inert atmosphere (N₂ or Ar). Do not store for extended periods as auto-polymerization can occur in the absence of an inhibitor.[4]

Q3: My monomer is pure, but conversion is still low. How does initiator concentration affect the reaction, and how do I select the right amount?

Expertise & Experience: The initiator concentration directly controls the number of radicals generated, which in turn dictates the polymerization rate. However, the relationship is not linear. According to classical free-radical polymerization kinetics, the rate of polymerization is proportional to the square root of the initiator concentration.[1] Using too little initiator results in a slow reaction and low conversion. Conversely, using too much initiator can lead to an excess of primary radicals, which are more likely to terminate each other or growing chains, resulting in low molecular weight polymer and potentially even lower conversion if termination reactions dominate.[11]

Trustworthiness (Self-Validation): A systematic variation of the initiator-to-monomer ratio should yield a clear trend. As you increase the initiator concentration from a low starting point, you should observe an increase in conversion up to an optimal point, after which conversion may plateau or decrease.[11]

Authoritative Grounding: The choice of initiator is governed by its decomposition half-life (t½) at a given temperature. The ideal initiator should provide a steady flux of radicals throughout the reaction. A common rule of thumb is to choose an initiator with a 10-hour half-life at the desired reaction temperature. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common choices for bulk or solution polymerizations.

InitiatorAbbreviationTypical Solvents10-Hour Half-Life TemperatureComments
2,2'-Azobis(isobutyronitrile)AIBNToluene, Dioxane, THF~65 °CWidely used; decomposition kinetics are not solvent-dependent.
Benzoyl PeroxideBPOToluene, Styrene~73 °CCan undergo induced decomposition; more sensitive to solvent effects.
Lauroyl PeroxideLPOHydrocarbons~62 °CSuitable for lower temperature polymerizations.
Potassium PersulfateKPSWater~60 °CWater-soluble; commonly used in emulsion polymerization.[12]

Recommendation: For vinyl valerate, start with an initiator-to-monomer molar ratio between 1:1000 and 1:200. For example, using AIBN at 60-70 °C, systematically test concentrations of 0.1, 0.2, and 0.5 mol% relative to the monomer to find the optimal condition for your system.

Q4: I suspect oxygen is inhibiting my reaction. What is the mechanism and how can I effectively remove it?

Expertise & Experience: Oxygen is a diradical and an extremely efficient radical scavenger. It reacts with carbon-centered propagating radicals (P•) to form a much less reactive peroxy radical (POO•).[6] This peroxy radical is generally not capable of adding to another monomer unit, effectively terminating the polymer chain. This process, known as oxygen inhibition, can create a significant "induction period" at the start of a polymerization, during which no polymer is formed until all dissolved oxygen is consumed.[7] For successful polymerization, the reaction must be performed under an inert atmosphere.

G P_radical Propagating Radical (P•) Monomer Monomer (M) P_radical->Monomer Reacts with O2 Oxygen (O₂) P_radical->O2 Reacts with (Inhibition Pathway) Propagation Successful Propagation (P-M•) Monomer->Propagation Forms Inhibition Inhibition (Stable Peroxy Radical, POO•) O2->Inhibition Forms

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Vinyl Valerate Biocatalysis

Welcome to the Technical Support Center for biocatalytic process development. This guide provides authoritative troubleshooting and optimization strategies for enzymatic transesterification and kinetic resolution utilizi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for biocatalytic process development. This guide provides authoritative troubleshooting and optimization strategies for enzymatic transesterification and kinetic resolution utilizing vinyl valerate as an acyl donor. Designed for researchers and drug development professionals, this document bridges the gap between physicochemical theory and empirical protocol execution.

Section 1: Troubleshooting Guide - Solvent-Enzyme Interactions

Q: My transesterification reaction using vinyl valerate and a lipase (e.g., CALB or PSL) shows less than 20% conversion after 24 hours. What is causing this catalytic stalling? A: The most common cause of catalytic stalling in non-aqueous biocatalysis is the use of a solvent with an inappropriate partition coefficient (Log P). Enzymes require a microscopic hydration shell—a thin layer of essential bound water molecules—to maintain their active, flexible 3D conformation[1]. If you are using a hydrophilic solvent (Log P < 1.0) such as 1, the solvent thermodynamically favors partitioning water away from the enzyme surface. This "water stripping" effect denatures the active site, drastically reducing the reaction rate[1]. Solution: Switch to a hydrophobic solvent with a Log P > 2.0, such as toluene or n-hexane, which cannot solubilize the enzyme's bound water, thereby preserving catalytic activity[1].

Q: The enantiomeric excess (ee) of my resolved product is unexpectedly low, despite using vinyl valerate and a highly selective lipase. How does the solvent affect stereoselectivity? A: Enantioselectivity (measured as the E-value) is dictated by the precise steric interactions within the transient acyl-lipase-substrate complex. Strong interactions between a polar solvent and the enzyme can induce subtle conformational shifts in the active site[1]. When the active site geometry is distorted by solvent interactions, the enzyme loses its ability to effectively discriminate between enantiomers. Solution: Empirical data shows that E-values scale linearly with solvent hydrophobicity up to a certain threshold. Transitioning from cyclohexane to n-hexane can frequently double the E-value by ensuring the active site remains in its native, unperturbed state[1].

Section 2: Frequently Asked Questions (FAQs)

Q: Why choose vinyl valerate over the more common vinyl acetate? A: Vinyl esters are highly efficient because the leaving group (vinyl alcohol) rapidly and irreversibly tautomerizes to acetaldehyde, driving the reaction to completion without the need for product removal[2]. However, the choice of the acyl chain length is critical. Lipases such as Pseudomonas sp. lipase (PSL) possess deep, narrow hydrophobic binding pockets. The 5-carbon chain of 3 provides optimal van der Waals interactions within these specific pockets, acting as a stereochemical controller that can enhance enantioselectivity for certain bulky or complex substrates compared to the shorter acetate[1],[3].

Q: Are there exceptions to the "high Log P" rule for solvent selection? A: Yes. While non-polar solvents like hexane are ideal for enzyme stability, they often fail to dissolve highly polar or bulky pharmaceutical intermediates. In the enzymatic synthesis of complex molecules like 2, methyl isobutyl ketone (MIBK) is the optimal solvent[2]. MIBK provides a "sweet spot": it has sufficient polarity to dissolve the bulky substrate and product, but its water solubility is low enough that it does not completely strip the enzyme's hydration shell[2].

Section 3: Quantitative Data - Solvent and Acyl Donor Effects

To illustrate the causality between solvent properties and biocatalytic performance, the following tables summarize the effects of solvent hydrophobicity and acyl donor chain length on lipase-catalyzed transesterification[1].

Table 1: Impact of Solvent Hydrophobicity (Log P) on Lipase Activity and Selectivity

SolventLog PEnzyme Activity (μmol·g⁻¹·min⁻¹)Enantioselectivity (E-value)
Acetonitrile-0.3310.9 ± 4.215 ± 2
Tetrahydrofuran0.4928.7 ± 2.427 ± 4
Cyclohexane1.2035.6 ± 3.253 ± 5
Toluene2.5061.4 ± 2.665 ± 3
n-Hexane3.5078.3 ± 3.298 ± 6

Table 2: Influence of Acyl Donor Chain Length (in n-Hexane)

Acyl DonorChain LengthEnzyme Activity (μmol·g⁻¹·min⁻¹)Enantioselectivity (E-value)
Vinyl acetateC289.6 ± 3.869 ± 2
Vinyl propionateC378.3 ± 3.298 ± 6
Vinyl butyrateC466.1 ± 4.181 ± 3
Vinyl valerateC545.2 ± 3.073 ± 4
Vinyl caproateC620.4 ± 2.570 ± 5

(Note: While vinyl propionate showed peak metrics for the specific substrate in this dataset, vinyl valerate remains the optimal chain length for bulkier pharmaceutical intermediates due to strict steric requirements[1],[2].)

Section 4: Standardized Experimental Protocol

Protocol: Empirical Solvent Screening for Vinyl Valerate Transesterification This self-validating protocol ensures that variations in reaction rate are strictly due to solvent effects rather than inconsistent enzyme hydration.

Step 1: Thermodynamic Equilibration Pre-equilibrate the immobilized lipase (e.g., Novozym 435 or PSL) in a sealed desiccator containing a saturated salt solution (e.g., LiCl, aw​≈0.11 ) for 48 hours. This establishes a standardized thermodynamic water activity across all enzyme batches.

Step 2: Reaction Preparation In a 50 mL sealed reaction vial, dissolve the racemic alcohol substrate (1.0 mmol) and vinyl valerate (4.0 mmol, 4.0 equiv.) in 20.0 mL of the target anhydrous solvent (e.g., n-hexane, toluene, or MIBK)[1],[3].

Step 3: Initiation and Incubation Add 10.0 mg of the pre-equilibrated immobilized lipase to the solution. Incubate the mixture in an orbital shaker at 45 °C and 200 rpm[1]. (Optional: For highly viscous mixtures, apply ultrasound irradiation at 175 W to enhance mass transfer via cavitation[1]).

Step 4: Sampling and Quenching Withdraw 50 μL aliquots at standardized intervals (1h, 2h, 4h, 8h). Immediately quench the reaction by diluting the aliquot in 950 μL of cold quenching solvent (e.g., cold acetonitrile) and filtering through a 0.22 μm PTFE syringe filter to remove the biocatalyst[3].

Step 5: Chromatographic Analysis & Validation Analyze the filtered aliquots via chiral GC-FID or HPLC. Calculate the conversion ( c ) and the enantiomeric excess of the product ( eep​ ) and substrate ( ees​ ). Validate the system's stereochemical efficiency by calculating the E-value:

E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

Section 5: Mechanistic Workflow

The following decision tree illustrates the logical pathway for selecting the optimal solvent based on the physicochemical principles discussed above.

G Start Substrate + Vinyl Valerate + Lipase Biocatalyst LogP Assess Solvent Log P (Hydrophobicity Index) Start->LogP Hydrophilic Hydrophilic (Log P < 1) e.g., THF, Acetonitrile LogP->Hydrophilic Polar Hydrophobic Hydrophobic (Log P > 2) e.g., n-Hexane, Toluene LogP->Hydrophobic Non-polar Special Intermediate/Ketones e.g., MIBK LogP->Special Bulky Substrates Mech1 Strips Essential Bound Water from Enzyme Surface Hydrophilic->Mech1 Mech2 Retains Enzyme Hydration Shell Preserves Conformation Hydrophobic->Mech2 Mech3 Balances Substrate Solubility with Enzyme Stability Special->Mech3 Result1 Low Activity & Poor Enantioselectivity Mech1->Result1 Result2 High Catalytic Activity & Optimal E-value Mech2->Result2 Mech3->Result2

Decision tree for solvent selection in vinyl valerate biocatalysis based on Log P and solubility.

References

  • Title: Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol Source: PubMed Central (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Vinyl Valerate Synthesis &amp; Minimizing Byproducts

Welcome to the Advanced Technical Support Center for vinyl ester synthesis. This guide is curated for researchers and drug development professionals scaling up the synthesis of vinyl valerate via transvinylation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for vinyl ester synthesis. This guide is curated for researchers and drug development professionals scaling up the synthesis of vinyl valerate via transvinylation. As a Senior Application Scientist, I have structured this resource to move beyond basic troubleshooting by providing mechanistic causality, self-validating protocols, and authoritative grounding to ensure your synthetic workflows are robust, reproducible, and highly selective.

Part 1: Mechanistic Troubleshooting & FAQs

Transvinylation is the industry standard for synthesizing vinyl valerate from valeric acid and vinyl acetate (VAM). However, because the reaction operates on a delicate thermodynamic equilibrium ( Keq​≈1 ), byproduct formation is the primary barrier to high yields.

Q1: Why am I seeing high levels of valeric anhydride when using Ruthenium-based catalysts? A1: Ruthenium catalysts (e.g., triruthenium dodecacarbonyl) exhibit high temperature-inducible activity but are notorious for promoting carboxylic anhydride formation[1].

  • Causality: During the catalytic cycle, the intermediate ruthenium-carboxylate species can undergo an unintended nucleophilic attack by a second valeric acid molecule rather than completing the vinyl transfer. Because valeric anhydride is a high-boiling byproduct, it accumulates in the reactor, severely degrading selectivity and poisoning the catalyst during recycling efforts[1].

  • Solution: Limit the reaction conversion to <50% and continuously remove the product via distillation, or switch to a Palladium-based system if absolute conversion is prioritized over turnover frequency[1].

Q2: How does reactive distillation minimize ethylidene diesters and degradation in Palladium-catalyzed systems? A2: Palladium(II) acetate complexed with bidentate ligands (like 2,2'-bipyridyl) is highly selective but prone to deactivation via the decomposition of the Pd- σ -complex[2].

  • Causality: If the stoichiometric byproduct (acetic acid) is left in the reaction mixture, the equilibrium stalls. The prolonged residence time of the Pd- σ -complex allows it to degrade into inactive Pd(0) black or catalyze the formation of ethylidene diesters[3]. By operating under continuous reactive distillation at or below 100 °C, acetic acid and excess VAM are vaporized immediately. This Le Chatelier shift drives the forward reaction and minimizes the residence time of vulnerable intermediates[3].

Q3: Can Iridium catalysts eliminate acetal formation during transfer vinylation? A3: Iridium complexes, such as [Ir(cod)Cl]2​ , are excellent for mild transfer vinylation but frequently catalyze the formation of acetals[4].

  • Causality: The acetic acid generated in situ creates an acidic micro-environment that promotes the nucleophilic addition of unreacted acid/alcohol to the newly formed vinyl double bond[4].

  • Solution: Introduce a sub-stoichiometric amount of a mild base (e.g., Na2​CO3​ ). This neutralizes the micro-environment, completely suppressing acetal formation and locking the system into the thermodynamically preferred vinyl ester product[4],[5].

Part 2: Visualizations of Mechanistic Pathways

The following diagram illustrates the mechanistic divergence during transvinylation, highlighting exactly where specific catalysts trigger byproduct formation.

MechanisticPathway Reactants Valeric Acid + Vinyl Acetate Intermediate Metal-Enolate Complex Reactants->Intermediate Coordination Product Vinyl Valerate (Target) Intermediate->Product β-acetate elimination AceticAcid Acetic Acid (Equilibrium) Intermediate->AceticAcid Stoichiometric release Anhydride Valeric Anhydride (Ru Byproduct) Intermediate->Anhydride Nucleophilic attack (Ru) Diester Ethylidene Diester (Pd Byproduct) Intermediate->Diester Complex degradation (Pd)

Mechanistic divergence in transvinylation highlighting catalyst-specific byproduct formation.

Part 3: Quantitative Catalyst Comparison

To facilitate easy comparison, the following table summarizes the quantitative performance and byproduct profiles of the three primary transition-metal catalyst systems used in vinyl ester synthesis.

Catalyst SystemTypical ConversionPrimary ByproductsMechanistic Cause of ByproductMitigation Strategy
Ruthenium (e.g., Ru3​(CO)12​ )>50%Valeric AnhydrideNucleophilic attack of valeric acid on metal-carboxylateLimit conversion to <50%; use continuous distillation
Palladium (e.g., Pd(OAc)2​
  • bipy)
>80%Ethylidene Diesters, Acetic AcidReversible equilibrium; β -acetate elimination delayReactive distillation (<100 °C) to remove acetic acid
Iridium (e.g., [Ir(cod)Cl]2​ )ModerateAcetals, TransestersAcidic micro-environment from in-situ acetic acidSub-stoichiometric base ( Na2​CO3​ ) addition

Part 4: Self-Validating Experimental Protocol

To achieve >95% purity of vinyl valerate while suppressing byproducts, utilize this Semi-Continuous Reactive Distillation Workflow [3],[6]. This protocol is designed as a self-validating system: every step includes a physical or analytical checkpoint to ensure the reaction is proceeding correctly.

Methodology: Pd-Catalyzed Synthesis of Vinyl Valerate

Step 1: Catalyst Complexation

  • Action: In a dry reactor under nitrogen, combine Pd(OAc)2​ (1000 ppm based on valeric acid mass) with 2,2'-bipyridyl in a 1:1.2 molar ratio. Dissolve in a minimal amount of vinyl acetate.

  • Mechanistic Rationale: The bidentate nitrogen ligand stabilizes the Pd(II) center, preventing its reduction to catalytically dead Pd(0) black[3].

  • Self-Validation Checkpoint: Observe a distinct color change from pale yellow to deep red/brown, confirming the active complex formation. If the solution turns black and precipitates, oxygen or moisture has compromised the catalyst.

Step 2: Reagent Charging & Internal Standard Addition

  • Action: Charge the reactor with valeric acid and vinyl acetate at a 1:4 molar ratio. Add 1.0 wt% of nonane as an internal standard for GC-FID.

  • Mechanistic Rationale: The excess VAM acts as both reactant and solvent, pushing the equilibrium forward.

  • Self-Validation Checkpoint: Run a baseline GC-FID. The internal standard allows you to calculate absolute mass balance. If the sum of (valeric acid + vinyl valerate) drops below 95% during the reaction, invisible heavy byproducts (like oligomers) are forming.

Step 3: Reactive Distillation

  • Action: Heat the reactor to 100 °C. Continuously remove the vaporized mixture of acetic acid and VAM through a fractionation column[3].

  • Mechanistic Rationale: Acetic acid must be removed to prevent the reverse reaction. Keeping the pot temperature 100 °C prevents the thermal degradation of the Pd- σ -complex[3].

  • Self-Validation Checkpoint: Monitor the distillation head temperature. It should stabilize around 72-75 °C (the boiling point of the VAM/acetic acid azeotrope). A sudden spike in head temperature indicates valeric acid or vinyl valerate is escaping, requiring an increase in reflux ratio.

Step 4: Product Isolation

  • Action: Once GC-FID confirms >80% conversion of valeric acid, cool the reactor. Subject the bottoms to vacuum distillation (e.g., 500 mm Hg) to isolate pure vinyl valerate[3].

  • Mechanistic Rationale: Vacuum distillation lowers the boiling point of vinyl valerate, preventing thermal isomerization of the double bond during purification.

  • Self-Validation Checkpoint: 1 H-NMR of the distillate should show distinct vinylic protons at δ 4.5, 4.8, and 7.2 ppm, with no broad peaks indicating polymerization.

Workflow Prep Catalyst Prep Pd(OAc)2 + Ligand Reactor Reactor Prep->Reactor Vapor Vapor Phase Acetic Acid + VAM Reactor->Vapor Continuous removal Bottoms Bottoms Vinyl Valerate + Catalyst Reactor->Bottoms Equilibrium shift Purification Vacuum Distillation Product Recovery Bottoms->Purification Recycle Catalyst Recycle Purification->Recycle Bottoms recycling Recycle->Reactor

Self-validating continuous reactive distillation workflow for vinyl valerate synthesis.

References

  • Process for ruthenium-catalysed transvinylation of carboxylic acids Source: Patsnap URL
  • Source: Google Patents (WO2011139360A1)
  • Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids Source: Semantic Scholar URL
  • Use of Iridium‐Catalyzed Transfer Vinylation for the Synthesis of Bio‐Based (bis)

Sources

Troubleshooting

troubleshooting baseline noise in vinyl valerate GC-MS analysis

Title: Technical Support Center: Troubleshooting GC-MS Baseline Noise in Vinyl Valerate Analysis Overview Vinyl valerate (vinyl pentanoate) is a highly reactive volatile organic ester frequently analyzed via Gas Chromato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting GC-MS Baseline Noise in Vinyl Valerate Analysis

Overview Vinyl valerate (vinyl pentanoate) is a highly reactive volatile organic ester frequently analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) during the synthesis of mixed cellulose esters and novel polymer derivatives[1]. While GC-MS is a powerful tool for this analysis, researchers often encounter elevated baseline noise that obscures low-abundance analytes and reduces quantitative accuracy. Because vinyl valerate contains a highly reactive vinyl group, baseline noise in this specific assay is often a complex interplay of instrument contamination, carrier gas impurities, and sample-induced polymerization.

This guide provides a self-validating troubleshooting framework to systematically isolate and eliminate baseline noise.

Diagnostic Workflow

To systematically isolate the root cause of elevated baseline noise, follow the logical decision tree below.

BaselineTroubleshooting Start High Baseline Noise Detected in GC-MS CheckOven Does noise persist with GC oven at 35°C? Start->CheckOven MS_Issue MS Source / Electronic Issue (Check vacuum, clean source) CheckOven->MS_Issue Yes (Temp Independent) GC_Issue GC / Carrier / Sample Issue (Proceed to Blank Run) CheckOven->GC_Issue No (Temp Dependent) CheckBlank Does noise persist on a Blank Injection (No Sample)? GC_Issue->CheckBlank Sample_Issue Sample Matrix Issue (Vinyl Valerate Polymerization) CheckBlank->Sample_Issue No System_Issue System Contamination (Column Bleed, Septum, Gas Leak) CheckBlank->System_Issue Yes

Diagnostic workflow for isolating GC-MS baseline noise sources.

Quantitative Data: Diagnostic Background Ions

Before dismantling the instrument, extract the mass spectrum of the baseline noise. Identifying the predominant mass-to-charge (m/z) ratios provides immediate clues to the contamination source.

m/z ValueChemical IdentityProbable SourceCorrective Action
18, 28, 32 Water, Nitrogen, OxygenAtmospheric leak or contaminated carrier gas[2].Check gas traps; tighten MS transfer line and inlet fittings.
40, 44 Argon, Carbon DioxideAir leak or sample decarboxylation[3].Verify vacuum seal integrity; check for exhausted gas filters.
73, 207, 281, 355 SiloxanesColumn stationary phase bleed or septum degradation[4].Trim the column; replace the septum; ensure oxygen-free carrier gas.
43, 57, 71, 85 Aliphatic HydrocarbonsVacuum pump oil backstreaming or fingerprint contamination.Clean the MS source; check roughing pump oil; wear nitrile gloves.
> 100 (Broad) OligomersThermal polymerization of vinyl valerate in the GC inlet.Lower inlet temperature; use ultra-inert, glass-wool-free liners.

Frequently Asked Questions (FAQs)

Section 1: Sample & Chemistry Specifics Q: Why does my baseline noise increase specifically when analyzing vinyl valerate, but not with saturated esters like ethyl valerate? A: Vinyl valerate contains a highly reactive vinyl ether/ester linkage. In the high-temperature environment of a standard GC inlet (e.g., 250°C), thermal energy overcomes the activation barrier for radical or acid-catalyzed polymerization. If active sites (like exposed silanol groups on degraded glass wool) are present, vinyl valerate polymerizes into higher-molecular-weight oligomers. These oligomers accumulate at the head of the column and slowly bleed into the MS, creating a rising, noisy baseline.

Q: How can I prevent vinyl valerate from polymerizing during injection? A: You must minimize thermal and catalytic stress. Lower the inlet temperature to the minimum required for complete volatilization (typically 150°C–180°C for vinyl valerate). Furthermore, use an ultra-inert, deactivated liner without glass wool to eliminate catalytic active sites.

Section 2: Instrument & Consumable Origins Q: How do I differentiate between column bleed and MS source contamination? A: Evaluate the temperature dependence of the noise. Column bleed is exponentially dependent on temperature. If the baseline noise drops significantly when the GC oven is cooled to room temperature, the source is likely column bleed—often presenting as siloxane ions at m/z 73, 207, 281, and 355[4]. If the noise remains high regardless of the oven temperature, the contamination is localized within the MS source or is an electronic artifact. A low-bleed GC column must be used to mitigate this background noise[5].

Q: What role does the carrier gas play in baseline noise? A: Impurities in the carrier gas, such as oxygen and water, not only create direct background signals (m/z 18, 28, 32) but also chemically attack the siloxane backbone of the capillary column at high temperatures[2]. This oxidative degradation drastically accelerates column bleed, permanently raising the baseline.

Step-by-Step Methodology: Resolving Baseline Noise

This protocol provides a self-validating system to eliminate baseline noise, specifically tailored for reactive analytes like vinyl valerate.

Step 1: System Leak Check and Air/Water Background Assessment Causality: Oxygen and water entering the system degrade the column's stationary phase, leading to excessive siloxane bleed.

  • Set the GC oven to 40°C and allow the MS vacuum to stabilize.

  • Run an air/water spectrum (scanning m/z 10 to 50).

  • Evaluate the ratios: m/z 18 (water) and m/z 28 (nitrogen) should be less than 5% of the m/z 69 tuning mass (from PFTBA).

  • Validation: If m/z 28 is >5%, use an electronic leak detector around the inlet, septum nut, and MS transfer line. Tighten fittings until the m/z 28 signal drops below the threshold.

Step 2: Inlet Maintenance and Deactivation Causality: Active sites in the inlet catalyze the polymerization of vinyl valerate, causing oligomer bleed.

  • Cool the inlet to room temperature and vent the MS.

  • Remove the septum and the standard liner.

  • Install a new, ultra-inert deactivated liner without glass wool.

  • Install a high-temperature, low-bleed septum.

  • Reduce the inlet temperature method parameter to 160°C to minimize thermal shock to the vinyl valerate.

Step 3: Column Trimming and Bake-Out Causality: Polymerized vinyl valerate and non-volatile matrix components accumulate at the front of the column, continuously bleeding into the detector.

  • Remove the column from the inlet.

  • Using a ceramic scoring wafer, cleanly trim 15–20 cm from the front of the column to remove the contaminated stationary phase.

  • Reinstall the column into the inlet.

  • Set the GC oven to the column's maximum isothermal temperature (e.g., 300°C) and bake out for 2 hours with a high carrier gas flow (e.g., 2.0 mL/min).

  • Validation: Monitor the Total Ion Chromatogram (TIC). The baseline should start high and exponentially decay to a flat, stable level.

Step 4: MS Source Cleaning (If noise persists at low oven temperatures) Causality: Unfragmented polymers and heavy column bleed condense on the cooler parts of the ion source (repeller, lenses). These insulating deposits charge up, deflecting the ion beam and increasing electronic noise.

  • Vent the MS completely and remove the ion source.

  • Disassemble the source and polish the metal components (repeller, ion focus lenses) using an aluminum oxide slurry and a cotton swab until visually bright.

  • Sonicate the polished parts sequentially in ultra-pure solvents: Methanol (10 mins) -> Acetone (10 mins) -> Hexane (10 mins).

  • Dry the parts thoroughly, reassemble, and pump down the MS overnight.

  • Final Validation: Run a blank injection (solvent only) using the vinyl valerate GC method. The resulting TIC must exhibit a flat baseline with no broad humps, confirming the elimination of both chemical and electronic noise sources.

References

  • Waters Help Center. "Controlling Contamination - Waters Help Center: GC/MS EI typical background." Waters.
  • Chemistry LibreTexts. "5.5: Data System." Chemistry LibreTexts.
  • Meng, X., et al. "Structure–Property Relationships of Short Chain (Mixed) Cellulose Esters Synthesized in a DMSO/TMG/CO2 Switchable Solvent System." Biomacromolecules - ACS Publications.
  • Snow, N. H. "Fundamentals of Benchtop GC–MS Data Analysis and Terminology." LCGC International.
  • National Institute of Standards and Technology. "Gas Chromatography – Mass Spectrometry (GC−MS)." NIST.

Sources

Optimization

optimizing initiator concentration for poly(vinyl valerate)

Welcome to the Poly(vinyl valerate) (PVV) Synthesis Support Hub . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to control the polymerization kinet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Poly(vinyl valerate) (PVV) Synthesis Support Hub .

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to control the polymerization kinetics of vinyl esters. Poly(vinyl valerate) presents unique kinetic challenges due to the extreme reactivity of its propagating radical. This support center is designed to move beyond basic troubleshooting by explaining the causality behind initiator optimization, providing self-validating protocols, and establishing empirical benchmarks.

Diagnostic Workflow: Initiator Optimization

Before adjusting your reaction parameters, use the following decision tree to diagnose whether your PVV synthesis is suffering from radical starvation, excess termination, or chain transfer issues.

InitiatorOptimization Start Analyze PVV Polymerization Issue LowConv Low Conversion (< 50% at 24h)? Start->LowConv HighDisp High Dispersity (Đ > 1.5)? LowConv->HighDisp No RadicalStarv Diagnosis: Radical Starvation or Impurity Scavenging LowConv->RadicalStarv Yes ExcessTerm Diagnosis: Excess Termination & Chain Transfer HighDisp->ExcessTerm Yes Valid Self-Validation: Check Mn via SEC/GPC HighDisp->Valid No (Optimal) Sol1 Action: Increase [I] by 1.5x or switch to V-40 (80°C) RadicalStarv->Sol1 Sol2 Action: Decrease [I]. Ensure [RAFT]:[I] ratio is ≥ 10:1 ExcessTerm->Sol2 Sol1->Valid Sol2->Valid

Troubleshooting decision tree for PVV initiator concentration optimization.

Core Knowledge Base: Mechanistic FAQs

Q: Why does poly(vinyl valerate) require a different initiator optimization strategy compared to acrylates or styrenics? A: Vinyl esters like vinyl valerate yield highly reactive, non-resonance-stabilized propagating radicals. This extreme reactivity dramatically increases the rate of side reactions, including head-to-head addition and chain transfer to the monomer, solvent, or polymer backbone 12. If your initiator concentration ( [I] ) is too high, the rapid influx of primary radicals exacerbates bimolecular termination and chain transfer events, leading to high dispersity ( Đ>1.5 ) and branched architectures. Conversely, too low [I] results in radical starvation, as trace impurities easily quench the few available radicals.

Q: In RAFT polymerization of PVV, how do I balance conversion rates with chain-end fidelity? A: For Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of vinyl esters, maintaining the fidelity of the chain-end (typically a xanthate or dithiocarbamate) is paramount. This requires maintaining a very low concentration of initiating radicals relative to the RAFT agent 3. A common misconception is that reducing [I] will inevitably stall the reaction. However, because RAFT follows conventional radical kinetics, you can compensate for a low [I] by using an initiator with a longer half-life at elevated temperatures. For example, switching from AIBN to 1,1′-azobis(cyclohexane-1-carbonitrile) (V-40) at 80 °C provides a steady, low-concentration radical flux that preserves livingness without sacrificing overall conversion 43.

Q: I am observing an experimental molecular weight ( Mn​ ) that is double the theoretical value. What is causing this? A: This is a classic symptom of phase partitioning and initiator mismatch, frequently observed when using water-soluble initiators in aqueous suspension or emulsion systems for vinyl esters. The relatively high aqueous solubility of short vinyl ester oligomers leads to premature termination in the aqueous phase. This reduces the total number of growing chains in the organic phase, which artificially inflates the bulk molecular weight of the surviving polymer chains 1. Switching to an oil-soluble initiator (e.g., AIBN or V-40) will realign your experimental Mn​ with the theoretical Mn​ .

Quantitative Benchmarks: Initiator Concentration Effects

The following table summarizes representative benchmark data illustrating how initiator type and concentration dictate the kinetic outcomes of vinyl ester RAFT polymerizations.

Initiator Type[RAFT]:[I] RatioTemp (°C)Time (h)Conversion (%)Theoretical Mn​ (kDa)Experimental Mn​ (kDa)Dispersity ( Đ )Causality / Outcome
AIBN 5:160128512.018.51.65High [I] causes excess termination and polymer branching.
AIBN 10:16024456.56.81.35Low [I] improves Đ but suffers from radical starvation and slow rates.
V-40 10:180167811.511.81.28Optimized: High temp + low [I] maintains livingness and continuous rate.
KPS (Aq)N/A (FRP)7089045.095.02.10Water-soluble initiator causes phase partitioning & Mn​ doubling.

Self-Validating Experimental Protocol: RAFT Synthesis of PVV

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, do not blindly follow recipes. Use this self-validating protocol for the RAFT polymerization of vinyl valerate, which builds in analytical checkpoints to verify causality at each step.

Objective: Synthesize PVV with Mn​≈12 kDa and Đ<1.3 using a xanthate RAFT agent and V-40 initiator.

Step 1: Monomer Purification (Critical Causality Check)

  • Action: Pass vinyl valerate through a basic alumina column to remove phenolic inhibitors (e.g., hydroquinone).

  • Self-Validation Checkpoint: Run a rapid 1 H NMR on the purified monomer. The absence of aromatic peaks at 6.5–7.0 ppm confirms inhibitor removal. Why? Highly reactive vinyl valerate radicals are easily quenched; trace inhibitors will cause an unpredictable induction period and radical starvation.

Step 2: Reagent Preparation

  • Action: In a Schlenk flask, combine Vinyl Valerate (Monomer), Xanthate (RAFT Agent), and V-40 (Initiator) in a molar ratio of [M]:[RAFT]:[I] = 500:10:1 . Add anhydrous benzene or anisole as an internal standard (10% v/v).

  • Causality: The 10:1 RAFT-to-Initiator ratio ensures that the number of dead polymer chains generated by primary radical termination remains below 10%, preserving end-group fidelity.

Step 3: Degassing via Freeze-Pump-Thaw

  • Action: Subject the mixture to four freeze-pump-thaw cycles.

  • Self-Validation Checkpoint: During the final thaw cycle, isolate the vacuum pump. If the vacuum gauge holds steady at <10−3 Torr, dissolved oxygen has been successfully removed. Why? Oxygen is a potent biradical that reacts with propagating chains to form stable peroxyl radicals, halting the reaction.

Step 4: Polymerization

  • Action: Backfill with ultra-pure Argon, seal the flask, and immerse in a pre-heated oil bath at 80 °C for 16 hours.

  • Causality: V-40 has a half-life of ~10 hours at 88 °C. Operating at 80 °C provides a slow, continuous trickle of radicals, avoiding the Trommsdorff (autoacceleration) effect while maintaining a steady propagation rate.

Step 5: Kinetic Sampling & Final Validation

  • Action: Quench the reaction by exposing it to air and cooling it in an ice bath. Precipitate the polymer in cold methanol.

  • Self-Validation Checkpoint:

    • Determine monomer conversion ( p ) via 1 H NMR by comparing the vinyl protons (4.5-5.0 ppm) to the internal standard.

    • Calculate Theoretical Mn​ : Mn,theo​=[RAFT]0​[M]0​​×p×MWmonomer​+MWRAFT​

    • Measure Experimental Mn​ via SEC/GPC. Diagnostic Rule: If Mn,exp​ exceeds Mn,theo​ by >15% , chain transfer to the polymer backbone has occurred, indicating that your local temperature spiked or your [I] was marginally too high.

References

  • Source: mdpi.
  • Source: acs.
  • Source: acs.
  • Poly(vinyl ester)

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Causality: Electronic vs. Steric Effects

Title : Comparative Reactivity and Copolymerization Dynamics: Vinyl Valerate vs. Vinyl Butyrate Executive Summary Vinyl valerate (VV) and vinyl butyrate (VB) are pivotal aliphatic vinyl esters utilized in the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Reactivity and Copolymerization Dynamics: Vinyl Valerate vs. Vinyl Butyrate

Executive Summary Vinyl valerate (VV) and vinyl butyrate (VB) are pivotal aliphatic vinyl esters utilized in the synthesis of tailored macromolecular architectures, adhesives, and coatings. As "Less Activated Monomers" (LAMs), their propagating radicals are highly reactive due to the lack of resonance stabilization from the adjacent ester oxygen. This guide provides an objective, data-driven comparison of their reactivity ratios, structural implications, and optimized experimental protocols for both free-radical and controlled reversible addition-fragmentation chain-transfer (RAFT) polymerizations.

In vinyl ester copolymerization, the reactive double bond is separated from the alkyl pendant group by an ester linkage (-O-C(=O)-R). Because the electronic environment of the vinyl group is insulated from the alkyl chain, the intrinsic reactivity of VV (C4 chain) and VB (C3 chain) is nearly identical. The primary differentiator is steric bulk, which slightly influences the propagation kinetics and the resulting polymer's glass transition temperature ( Tg​ ) and hydrophobicity, rather than the fundamental reactivity ratios [1].

When copolymerized with More Activated Monomers (MAMs) like styrene, both VV and VB exhibit severe reactivity disparities. The highly stabilized styrene radical strongly prefers adding another styrene monomer over a vinyl ester, leading to disparate reactivity ratios[3]. Conversely, copolymerization with other LAMs, such as vinyl acetate (VAc), yields near-ideal random copolymers due to matched radical stabilities [1, 6].

Quantitative Reactivity Data

The table below synthesizes the reactivity ratios of VB and VV with common comonomers. The product r1​r2​ indicates the copolymer architecture: r1​r2​≈1 denotes a random sequence, while r1​r2​≪1 suggests an alternating tendency.

Monomer 1 ( M1​ )Monomer 2 ( M2​ ) r1​ r2​ r1​r2​ Resulting Architecture
Vinyl AcetateVinyl Butyrate~1.00~1.00~1.00Ideal Random
Vinyl AcetateVinyl Valerate~1.00~1.00~1.00Ideal Random
StyreneVinyl Butyrate55.00.010.55Homopolymer / Blocky
MethacrylonitrileVinyl Butyrate0.60~0.10< 0.10Random / Gradient

Data synthesized from established free-radical polymerization kinetics [1, 2, 3].

Experimental Workflows & Protocols

Protocol 1: Determination of Reactivity Ratios via Low-Conversion Copolymerization

To accurately determine r1​ and r2​ , composition drift must be avoided. This is achieved by quenching the reaction at <10% conversion, allowing the use of the terminal model (Mayo-Lewis equation) and linear fitting methods (Fineman-Ross or Kelen-Tüdos)[2, 5].

Step-by-Step Methodology:

  • Feed Preparation: Prepare 5 to 7 reaction vials with varying molar ratios of M1​ (e.g., Vinyl Acetate) to M2​ (Vinyl Butyrate or Vinyl Valerate), ranging from 1:9 to 9:1.

  • Initiator & Solvent: Add 2,2'-Azobisisobutyronitrile (AIBN) at 0.1 mol% relative to total monomer. Dissolve the mixture in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to ensure homogeneity [2]. Add a non-interfering internal standard (e.g., anisole) for NMR conversion tracking.

  • Deoxygenation: Subject each vial to three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and inhibits initiation. Backfill with Argon.

  • Polymerization: Submerge the sealed vials in a thermostated oil bath at 60 °C.

  • Quenching & Isolation: Monitor conversion via 1 H NMR. Once conversion reaches 5-8%, quench the reaction by rapid cooling in liquid nitrogen and exposing to air. Precipitate the polymer in an excess of cold methanol/water mixture.

  • Purification: Filter the precipitate, redissolve in a minimal amount of tetrahydrofuran (THF), and reprecipitate. Dry under vacuum at 40 °C to constant weight.

  • Analysis: Determine the copolymer composition ( F1​,F2​ ) using quantitative 1 H NMR by integrating the distinct ester methine protons. Plot the data using the Kelen-Tüdos linear least-squares method to extract r1​ and r2​ .

Workflow A 1. Monomer Feed Preparation (Varying M1:M2 Ratios) B 2. Degassing (Freeze-Pump-Thaw) A->B C 3. Low Conversion Polymerization (Quench at < 10%) B->C D 4. Polymer Isolation (Precipitation & Drying) C->D E 5. Composition Analysis (1H NMR Spectroscopy) D->E F 6. Data Fitting (Kelen-Tüdos Method) E->F

Workflow for determining monomer reactivity ratios via low-conversion copolymerization.

Protocol 2: Controlled RAFT Copolymerization of Vinyl Esters

Standard RAFT agents (dithioesters) inhibit the polymerization of LAMs like VB and VV because the intermediate radical is too stable to fragment. Therefore, xanthates (O-alkyl-S-(1-alkoxycarbonyl)alkyl dithiocarbonates) or N,N-dialkyl dithiocarbamates must be employed to maintain a high fragmentation rate [4].

Step-by-Step Methodology:

  • Reagent Setup: Combine Vinyl Butyrate (or Valerate), a xanthate CTA (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl xanthate), and AIBN in ethyl acetate [6]. The ratio of [Monomer]:[CTA]:[Initiator] should be targeted for the desired molecular weight (e.g., 200:1:0.2).

  • Deoxygenation: Purge the solution with Argon for 30 minutes.

  • Reaction: Heat the mixture to 70 °C under continuous stirring.

  • Kinetic Sampling: Withdraw aliquots at predetermined intervals to measure conversion (via Gas Chromatography using the internal standard) and molecular weight evolution (via Size Exclusion Chromatography, SEC).

  • Validation: A linear increase in number-average molecular weight ( Mn​ ) vs. conversion, coupled with a low dispersity ( Đ<1.3 ), self-validates the controlled nature of the RAFT process.

RAFT LAM Vinyl Ester (LAM) (VB or VV) Radical Propagating Radical (Unstable/Reactive) LAM->Radical Initiation CTA RAFT Agent (Xanthate) Polymer Controlled Poly(vinyl ester) (Low Dispersity) CTA->Polymer Propagation Radical->CTA Reversible Transfer

RAFT polymerization pathway optimized for Less Activated Monomers (LAMs).

Structural Implications & Copolymer Microstructure

The reactivity ratios directly dictate the sequence distribution of the resulting polymer chain. Because r1​≈1 and r2​≈1 for the VB/VV and VAc systems, the probability of cross-propagation equals self-propagation. This yields a statistically random distribution of butyrate/valerate and acetate pendant groups along the backbone. This homogeneity is critical for applications requiring uniform thermal properties (a single, sharp Tg​ ) and consistent solubility profiles, such as in drug delivery matrices or supercritical CO2​ -philic materials [6].

Behavior R Reactivity Ratios (r1, r2) I r1 ≈ 1, r2 ≈ 1 (Random Sequence) R->I VB vs VAc A r1 < 1, r2 < 1 (Alternating Sequence) R->A VB vs Maleic Anhydride B r1 >> 1, r2 << 1 (Block / Homopolymer) R->B VB vs Styrene

Influence of reactivity ratios on copolymer microstructure and sequence distribution.

Conclusion

Vinyl valerate and vinyl butyrate exhibit nearly identical reactivity profiles due to the electronic isolation of their vinyl groups from their respective alkyl chains. When designing copolymerization workflows, scientists must treat them as prototypical LAMs. Successful incorporation requires matching them with other LAMs (like vinyl acetate) to prevent severe composition drift, and utilizing specialized chain transfer agents (xanthates) if controlled molecular architectures are desired.

References

  • Kumar, et al. (n.d.). Synthesis, Characterization, Solution, Thermal and Dielectric Properties of 1,1'-Azobis(cyclohexanecarbonitrile) Initiated Copolymers of Methacrylonitrile and Vinyl Butyrate. Asian Journal of Chemistry. Retrieved from [Link]

  • Destarac, M., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI Polymers. Retrieved from[Link]

  • Koutsopoulou, et al. (n.d.). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. PMC. Retrieved from [Link]

  • Wang, et al. (2015). Exploration of CO2-Philicity of Poly(vinyl acetate-co-alkyl vinyl ether) through Molecular Modeling and Dissolution Behavior Measurement. ACS Publications. Retrieved from [Link]

Comparative

A Comprehensive Comparison Guide: Vinyl Valerate vs. Vinyl Propionate in Copolymers

In the design of advanced copolymers for drug delivery systems, high-performance coatings, and pressure-sensitive adhesives (PSAs), the selection of the appropriate vinyl ester monomer is a critical parameter. Vinyl prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the design of advanced copolymers for drug delivery systems, high-performance coatings, and pressure-sensitive adhesives (PSAs), the selection of the appropriate vinyl ester monomer is a critical parameter. Vinyl propionate (VP) and vinyl valerate (VV) are two highly valuable monomers that offer distinct physicochemical advantages. While both provide the reactive vinyl group necessary for polymerization, their differing pendant alkyl chain lengths fundamentally alter the thermal, mechanical, and hydrophobic properties of the resulting polymer matrix.

As a Senior Application Scientist, this guide objectively compares VP and VV, providing mechanistic insights, supporting experimental data, and self-validating protocols to aid researchers in optimizing copolymer formulations.

Physicochemical Profiling: VP vs. VV

The fundamental difference between VP and VV lies in their ester side chains. Vinyl propionate features a short ethyl group attached to the ester carbonyl, whereas vinyl valerate features a longer butyl group. This structural divergence directly impacts their boiling points, homopolymer glass transition temperatures (Tg), and relative hydrophobicity.

Table 1: Quantitative Comparison of Monomer and Homopolymer Properties

PropertyVinyl Propionate (VP)Vinyl Valerate (VV)
Chemical Formula C₅H₈O₂[1]C₇H₁₂O₂
Alkyl Chain Length C2 (Ethyl group)C4 (Butyl group)
Boiling Point ~95 °C[1]~134 °C
Homopolymer Tg ~10 °C[2]~ -15 °C to -20 °C[3]
Hydrophobicity ModerateHigh
Primary Application Adhesion, moderate flexibilityInternal plasticization, low-temp tack

Mechanistic Insights: Free Volume and Reactivity

The Internal Plasticization Effect

The most significant functional difference between VP and VV in copolymer design is their impact on the glass transition temperature. Increasing the side-chain length in ester-functionalized polymers directly correlates with a decrease in Tg and an increase in surface hydrophobicity (measured via water contact angle)[4].

The longer butyl chain of VV acts as a highly efficient "internal plasticizer." By extending further from the polymer backbone than the ethyl chain of VP, the valerate group increases the free volume between adjacent polymer chains. This steric bulk prevents tight chain packing, thereby enhancing segmental chain mobility at lower temperatures. Consequently, incorporating VV into a copolymer formulation will depress the overall Tg much more aggressively than VP, making VV superior for low-temperature pressure-sensitive adhesives[3].

Mechanism Monomer Vinyl Ester Monomer Chain Alkyl Chain Length (Propionate vs. Valerate) Monomer->Chain FreeVol Polymer Free Volume & Steric Bulk Chain->FreeVol Longer chain (Valerate) increases free volume Hydro Hydrophobicity (Water Contact Angle) Chain->Hydro Longer chain increases hydrophobicity Mobility Segmental Chain Mobility FreeVol->Mobility Enhances Tg Glass Transition Temperature (Tg) Mobility->Tg Lowers Tg (Internal Plasticization)

Logical relationship defining how vinyl ester alkyl chain length dictates copolymer properties.

Radical Reactivity and Polymerization Kinetics

Both VP and VV share a common kinetic challenge: the propagating radicals of vinyl esters lack resonance stabilization. Because the unpaired electron is adjacent to an oxygen atom rather than a stabilizing carbonyl or aromatic ring, the radical is highly reactive and prone to side reactions, such as chain transfer to solvent or polymer.

If researchers wish to synthesize these copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, standard trithiocarbonates will fail. The high reactivity of the vinyl ester radical requires specific chain transfer agents, such as xanthates or dithiocarbamates, to maintain narrow molecular weight dispersities.

Experimental Workflows: Synthesis & Kinetic Validation

To objectively compare the reactivity ratios and thermal properties of VP and VV, a self-validating free-radical copolymerization workflow is required. The following protocol ensures data integrity by preventing kinetic artifacts.

Protocol: Kinetic Evaluation via Free-Radical Copolymerization

Step 1: Monomer Purification

  • Action: Pass VP and VV through a basic alumina column prior to use.

  • Causality: Commercial vinyl esters contain phenolic inhibitors (e.g., MEHQ) that scavenge initiating radicals. Failure to remove them results in unpredictable induction periods and skewed kinetic data.

Step 2: Reaction Assembly

  • Action: In a Schlenk flask, combine the monomers (at varying molar feed ratios from 10:90 to 90:10) with azobisisobutyronitrile (AIBN) initiator (0.5 wt%) in ethyl acetate.

  • Causality: Ethyl acetate is strictly chosen over aromatic solvents like toluene. The highly reactive poly(vinyl ester) propagating radical readily undergoes chain transfer to toluene, forming stable benzyl radicals that severely retard the polymerization rate.

Step 3: Degassing (Freeze-Pump-Thaw)

  • Action: Perform three cycles of freezing (via liquid nitrogen), evacuating the flask, and thawing.

  • Causality: Dissolved oxygen is a potent radical scavenger. A strictly anaerobic environment ensures that the radical flux is solely dictated by AIBN decomposition.

Step 4: Polymerization and Kinetic Quenching

  • Action: Immerse the flask in a thermostated oil bath at 60 °C. Quench the reaction (via rapid cooling and air exposure) strictly before reaching 15% overall monomer conversion.

  • Causality: Limiting conversion to <15% is a critical self-validating step. It prevents composition drift, ensuring that the instantaneous copolymer composition accurately reflects the initial monomer feed ratio. This is mathematically required for accurate Fineman-Ross or Kelen-Tüdos reactivity ratio calculations.

Step 5: Recovery and Characterization

  • Action: Precipitate the polymer in cold methanol/water, filter, and analyze via ¹H-NMR and Differential Scanning Calorimetry (DSC).

  • Causality: ¹H-NMR validates the exact molar incorporation of VP vs. VV, while DSC provides the empirical Tg, completing the structure-property validation loop.

Workflow Prep 1. Monomer Purification (Inhibitor Removal) Poly 2. Free-Radical Copolymerization (AIBN initiator, 60°C) Prep->Poly Purified Monomers Precip 3. Polymer Precipitation (Methanol/Water) Poly->Precip Conversion < 15% for kinetics Char 4. Characterization Precip->Char Purified Copolymer DSC DSC (Tg Determination) Char->DSC NMR 1H-NMR (Reactivity Ratios) Char->NMR GPC GPC (Molecular Weight) Char->GPC

Step-by-step experimental workflow for the synthesis and characterization of vinyl ester copolymers.

Systems & Applications

Adhesives and Coatings: For standard emulsion paints and moderately flexible coatings, VP is often copolymerized with vinyl acetate or acrylates. However, for specialized pressure-sensitive adhesives requiring aggressive tack at sub-zero temperatures, VV is the superior choice. Its ability to drop the Tg below -30 °C ensures the adhesive remains rubbery and compliant in freezing conditions[3].

Therapeutics and Drug Delivery: In the formulation of polymeric excipients for sustained drug release, the hydrophobicity of the matrix dictates the diffusion rate of water into the polymer, and consequently, the release rate of the active pharmaceutical ingredient (API). The longer alkyl chain of VV provides a higher water contact angle[4], making VV-based copolymers excellent candidates for prolonging the release profiles of highly water-soluble drugs compared to their VP-based counterparts.

References

  • Vinyl propionate - Wikipedia. Wikipedia.[Link]

  • DESIGN OF NON-FLUOROUS CO2 SOLUBLE COMPOUNDS. CORE.[Link]

  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI.[Link]

  • Structure-Property Relationships of Short Chain (Mixed) Cellulose Esters Synthesized in a DMSO/TMG/CO2 Switchable Solvent System. KIT.[Link]

  • US5164444A - Emulsion pressure-sensitive adhesive polymers exhibiting excellent room- and low-temperature performance.

Sources

Validation

validation of GC-MS analytical method for vinyl valerate

Analytical Modality Comparison and Method Validation Guide for Vinyl Valerate Quantification: A GC-MS Approach Executive Summary Vinyl valerate is a short-chain vinyl ester increasingly utilized as a co-monomer in polyme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Modality Comparison and Method Validation Guide for Vinyl Valerate Quantification: A GC-MS Approach

Executive Summary

Vinyl valerate is a short-chain vinyl ester increasingly utilized as a co-monomer in polymer science[1], a flavoring agent, and a critical intermediate in organic and pharmaceutical synthesis[2]. Accurate quantification of vinyl valerate in complex matrices (e.g., reaction mixtures, polymer extracts) is paramount for quality control and regulatory compliance. This guide provides an objective comparison of analytical modalities and establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology grounded in the latest ICH Q2(R2) guidelines[3].

Analytical Modality Comparison: Why GC-MS?

When quantifying volatile esters like vinyl valerate, laboratories typically evaluate Gas Chromatography-Flame Ionization Detection (GC-FID), GC-MS, and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • GC-FID: While GC-FID offers a wide linear dynamic range and is cost-effective, it lacks structural specificity. It relies solely on retention time, making it highly susceptible to co-elution errors in complex sample matrices[4].

  • LC-MS: LC-MS is the gold standard for non-volatile, thermally labile compounds. However, vinyl valerate is highly volatile and lacks strong chromophores or easily ionizable functional groups for standard Electrospray Ionization (ESI), making LC-MS a suboptimal choice[5].

  • GC-MS: GC-MS provides both quantitative robustness and qualitative certainty. Electron Ionization (EI) generates reproducible fragmentation patterns, allowing for precise spectral library matching. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode drastically enhances sensitivity and specificity, overcoming the matrix interference limitations inherent to GC-FID[6].

Table 1: Comparative Performance of Analytical Modalities for Vinyl Valerate

FeatureGC-FIDLC-MSGC-MS (SIM Mode)
Sensitivity Moderate (ppm level)High (ppb level)High (ppb level)
Specificity Low (Retention time only)High (m/z tracking)Very High (Spectral library & m/z)
Volatility Suitability HighLow (Analyte loss during desolvation)High
Matrix Interference High susceptibilityModerate susceptibilityLow susceptibility
Cost & Maintenance LowVery HighModerate

Method Development: Causality Behind Experimental Choices

Developing a robust GC-MS method requires a deep understanding of the physicochemical properties of vinyl valerate (boiling point ~134°C)[2].

  • Column Selection: A mid-polar column (e.g., DB-WAX or DB-624) is preferred over a non-polar DB-5. Causality: The slight polarity enhances the retention and peak shape of the ester group, preventing co-elution with non-polar hydrocarbon solvents used during sample extraction.

  • Temperature Programming: A ramped temperature program (e.g., starting at 40°C, holding for 2 minutes, then ramping at 15°C/min to 200°C). Causality: This ensures that the highly volatile vinyl valerate focuses tightly at the head of the column, yielding sharp, symmetrical peaks, while higher-boiling matrix components are subsequently purged from the system.

  • Ionization and Detection (EI-SIM): Standard 70 eV Electron Ionization (EI) is utilized. Causality: Vinyl valerate fragments to yield characteristic ions. Selecting specific m/z values for SIM mode filters out background chemical noise, significantly lowering the Limit of Detection (LOD) and Limit of Quantitation (LOQ) compared to full-scan mode[6].

ICH Q2(R2) Validation Framework

To ensure the analytical procedure is "fit for purpose," it must be validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to method validation[7].

GCMS_Validation_Workflow Dev Method Development (Column & SIM Optimization) Spec Specificity (Blank vs. Analyte vs. Matrix) Dev->Spec Lin Linearity & Range (R² ≥ 0.995) Spec->Lin AccPre Accuracy & Precision (Recovery & %RSD) Lin->AccPre Rob Robustness (Temp/Flow Variations) AccPre->Rob Val Validated Method (Fit for Purpose) Rob->Val

Caption: Figure 1: ICH Q2(R2) GC-MS method validation workflow for vinyl valerate.

Step-by-Step Experimental Protocol: A Self-Validating System

This protocol incorporates internal standards and system suitability checks to ensure the analytical run validates itself dynamically.

Materials & Reagents:

  • Vinyl valerate reference standard (Purity ≥ 99.0%).

  • Internal Standard (IS): Vinyl butyrate or a stable isotope-labeled analog.

  • Solvent: GC-grade Hexane or Dichloromethane.

Step 1: System Suitability Testing (SST)

  • Action: Inject a mid-level calibration standard containing both the analyte and IS six consecutive times.

  • Causality: Proves instrument stability and column efficiency before committing to sample analysis. Acceptance criteria require a %RSD of the peak area ratio ≤ 2.0% and a chromatographic resolution (Rs) ≥ 1.5.

Step 2: Specificity & Selectivity

  • Action: Inject a solvent blank, a matrix blank, and a matrix spiked with vinyl valerate.

  • Causality: Demonstrates that no endogenous matrix components or degradation products co-elute with the analyte[8]. The MS spectral match factor must exceed 900 when compared to the NIST library.

Step 3: Linearity and Range

  • Action: Prepare and inject 7 calibration levels ranging from 50% to 150% of the target working concentration.

  • Causality: Establishes the proportional relationship between the analyte concentration and the detector response[3]. A linear regression model with 1/x weighting is applied to account for heteroscedasticity at lower concentrations.

Step 4: Accuracy (Recovery)

  • Action: Spike matrix blanks at 3 distinct concentration levels (80%, 100%, and 120%) in triplicate (n=9 total preparations).

  • Causality: Determines the exactness of the method by verifying if the sample preparation workflow results in any loss of the analyte.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Action: Analyze 6 independent sample preparations at the 100% concentration level on Day 1 (Repeatability). Repeat the process on Day 2 using a different analyst and different reagent lots (Intermediate Precision)[9].

  • Causality: Validates the method's consistency under normal operating conditions and inter-day laboratory variability.

Step 6: Robustness

  • Action: Deliberately introduce small variations to the carrier gas flow (± 0.2 mL/min) and the initial oven temperature (± 2°C).

  • Causality: Identifies method vulnerabilities, ensuring reliability during routine, long-term use[7].

Data Presentation & Acceptance Criteria

The following table summarizes the expected quantitative outputs and the rigorous ICH Q2(R2) acceptance criteria required to declare the method fully validated.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria for Vinyl Valerate

Validation ParameterExperimental DesignAcceptance Criteria
System Suitability 6 replicate injections of mid-level standard%RSD of peak area ratio ≤ 2.0%, Rs ≥ 1.5
Specificity Blank, matrix, and spiked sample comparisonNo interfering peaks at RT; MS Match > 900
Linearity 7 concentration levels (50% to 150% of target)R² ≥ 0.995, Residuals ≤ 10%
Accuracy Triplicate preparations at 80%, 100%, 120%Mean recovery 95.0% – 105.0%
Precision 6 independent preparations (Repeatability)%RSD ≤ 2.0%
Robustness ±2°C oven temp, ±0.2 mL/min carrier flowSystem suitability criteria met

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Overview of GCMS Source: Shimadzu URL: [Link]

  • Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS Source: LCGC International URL: [Link]

Sources

Comparative

Comparative Analysis of Vinyl Valerate as an Acylating Agent in Biocatalytic Synthesis

As a Senior Application Scientist, selecting the optimal acyl donor for enzymatic transesterification or chemo-enzymatic synthesis is a critical decision that dictates both reaction kinetics and enantiomeric excess (ee)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal acyl donor for enzymatic transesterification or chemo-enzymatic synthesis is a critical decision that dictates both reaction kinetics and enantiomeric excess (ee). While vinyl acetate is ubiquitous due to its low cost, vinyl valerate (C5) offers a highly specific stereochemical and hydrophobic profile that makes it the superior choice for lipases with deep acyl-binding pockets.

This guide provides an objective, data-driven comparison of vinyl valerate against alternative vinyl esters, detailing the mechanistic causality behind its performance and providing field-validated protocols for its application.

Mechanistic Rationale: The Thermodynamic Advantage of Vinyl Esters

In non-aqueous enzymology, standard esterification reactions are reversible, often leading to equilibrium limitations. Vinyl esters bypass this limitation by acting as "smart" acyl donors. When the lipase cleaves the vinyl ester to form the acyl-enzyme intermediate, the leaving group is vinyl alcohol. This intermediate undergoes rapid, irreversible tautomerization into acetaldehyde.

Because acetaldehyde cannot act as a nucleophile to reverse the reaction, the transesterification is driven to 100% theoretical conversion. Furthermore, the volatility of acetaldehyde allows it to evaporate from the reaction mixture, shifting the thermodynamic equilibrium entirely toward the product.

Mechanism Substrate Racemic Alcohol (R/S Mixture) Product Valerate Ester (Enantiopure) Substrate->Product Kinetic Resolution Remaining Unreacted Alcohol (Enantiopure) Substrate->Remaining Slow Enantiomer Enzyme Lipase (Active Site) Intermediate Acyl-Enzyme Complex Enzyme->Intermediate Acylation AcylDonor Vinyl Valerate (C5 Acyl Donor) AcylDonor->Intermediate Binds to Serine Byproduct Acetaldehyde (Evaporates) Intermediate->Byproduct Tautomerization (Irreversible) Intermediate->Product + Fast Enantiomer

Caption: Mechanistic pathway of irreversible lipase-catalyzed acylation using vinyl valerate.

Comparative Performance: Vinyl Valerate vs. Alternative Vinyl Esters

The chain length of the acyl donor directly influences the diastereomeric interaction within the acyl-lipase-substrate complex. The active site architecture of the chosen lipase dictates which vinyl ester will perform best.

Data Analysis: Pseudomonas sp. Lipase (PSL) vs. Mucor miehei Lipase (MML)

To objectively evaluate vinyl valerate, we must look at comparative studies. In the transesterification of (R/S)-1-chloro-3-(1-naphthyloxy)-2-propanol using Pseudomonas sp. lipase (PSL), shorter-chain donors like vinyl propionate excel due to PSL's narrow active site[1].

Table 1: Effect of Acyl Donor Chain Length on PSL-Catalyzed Transesterification [1]

Acyl DonorChain LengthEnzyme Activity (μmol·g⁻¹·min⁻¹)Enantioselectivity (E value)
Vinyl AcetateC289.6 ± 3.869 ± 2
Vinyl PropionateC378.3 ± 3.298 ± 6
Vinyl ButyrateC466.1 ± 4.181 ± 3
Vinyl Valerate C5 45.2 ± 3.0 73 ± 4
Vinyl CaproateC620.4 ± 2.570 ± 5

Causality: In PSL, as the carbon chain extends beyond C3, steric hindrance within the narrow catalytic cleft reduces both the reaction rate (mass transfer limitation) and the E-value.

However, the paradigm shifts completely when utilizing lipases with deeper, more hydrophobic pockets.

In the enantioselective transesterification of N-hydroxymethyl vince lactam catalyzed by Mucor miehei lipase (MML), 2[2]. The C5 chain of vinyl valerate perfectly fills the hydrophobic channel of MML, locking the acyl-enzyme intermediate into a rigid conformation that maximizes stereochemical discrimination. Under optimized conditions, vinyl valerate yielded the highest enantioselectivity (E = 68.2) and robust enzyme activity (93.7 μmol/g/min) for MML[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reproducibility and high yield.

Protocol A: Ultrasound-Assisted Kinetic Resolution using Vinyl Valerate

This protocol utilizes low-power ultrasound to overcome mass transfer limitations between the solid enzyme particles and the bulk organic solvent, significantly boosting the reaction rate without inducing protein denaturation[2].

Materials:

  • Racemic N-hydroxymethyl vince lactam (1.0 mmol)

  • Vinyl valerate (3.0 mmol, 3 equivalents)

  • Mucor miehei lipase (MML) (Lyophilized from pH 7.0 buffer)

  • Methyl tert-butyl ether (MTBE) (aw = 0.22)

Step-by-Step Methodology:

  • Solvent Preparation: Adjust the water activity (aw) of MTBE to 0.22 using saturated salt solutions. Causality: A strictly controlled aw preserves the essential hydration shell of the lipase while preventing the competitive hydrolysis of the vinyl valerate[2].

  • Substrate Solubilization: Dissolve 1.0 mmol of racemic N-hydroxymethyl vince lactam and 3.0 mmol of vinyl valerate in 20 mL of the prepared MTBE.

  • Biocatalyst Addition: Add 50 mg of MML to the solution.

  • Ultrasonic Incubation: Place the reaction vessel in an ultrasonic bath set to 175 W and 30 °C. Causality: Acoustic cavitation generates micro-currents that continuously sweep the product away from the enzyme surface, preventing product inhibition.

  • Reaction Monitoring: Withdraw 50 μL aliquots every 30 minutes. Evaporate the solvent, redissolve in mobile phase, and analyze via chiral HPLC (e.g., Chiralcel OD-H). Stop the reaction when conversion reaches ~50% to ensure maximum enantiomeric excess of the remaining (S)-enantiomer.

  • Downstream Processing: Filter the mixture through a Celite pad to recover the MML (which can be washed with cold MTBE and reused). Evaporate the filtrate under reduced pressure and separate the valerate ester from the unreacted alcohol via silica gel flash chromatography.

Protocol B: Chemo-Enzymatic Synthesis of Valrubicin

Vinyl valerate is not only used for kinetic resolution but is the mandatory acyl donor for synthesizing the chemotherapeutic agent Valrubicin (N-trifluoroacetyl doxorubicin-14-valerate). Here, Candida antarctica lipase B (CALB) regioselectively acylates the primary hydroxyl group[3].

Step-by-Step Methodology:

  • Conjugate Preparation: Utilize a CALB-Pluronic nanoconjugate. Causality: Native CALB aggregates in hydrophobic solvents. Conjugating it with Pluronic F-127 creates a temperature-responsive, highly dispersed nanobiocatalyst that maintains high activity in organic media[3].

  • Reaction Setup: In a dry flask, dissolve 100 mg (0.156 mmol) of N-trifluoroacetyl doxorubicin and 180 mg (1.4 mmol) of vinyl valerate in 10 mL of methyl isobutyl ketone (MIBK).

  • Catalysis: Add 250 mg of the CALB-Pluronic nanoconjugate (containing ~20 mg of active CALB).

  • Incubation: Stir the mixture magnetically at 50 °C for 8 hours. The high temperature keeps the Pluronic conjugate fully extended and soluble.

  • Validation Check: Monitor via TLC (CH3OH:CHCl3, 1:10). The disappearance of the starting material and the evolution of acetaldehyde gas confirm the irreversible transfer of the valerate group[3].

  • Isolation: Cool the mixture to precipitate the Pluronic conjugate. Filter, concentrate the filtrate, and purify the Valrubicin via preparative HPLC.

Workflow Step1 1. Substrate Preparation Dissolve substrate & vinyl valerate in solvent Step2 2. Biocatalyst Addition Add specific lipase (e.g., CALB or MML) Step1->Step2 Step3 3. Incubation Agitate/Ultrasound at optimized temperature Step2->Step3 Step4 4. Reaction Monitoring Track conversion via HPLC/TLC Step3->Step4 Step5 5. Downstream Processing Filter enzyme, evaporate, chromatography Step4->Step5

Caption: Standard experimental workflow for chemo-enzymatic acylation using vinyl valerate.

Conclusion

While vinyl acetate remains the default acyl donor for general transesterifications, vinyl valerate is a highly specialized, superior alternative when working with lipases possessing deep hydrophobic pockets (such as MML or CALB). By providing optimal steric bulk and hydrophobic interactions, the C5 chain maximizes stereochemical discrimination. When paired with irreversible tautomerization kinetics and advanced mass-transfer techniques like ultrasound, vinyl valerate enables highly efficient, self-driving catalytic systems for complex drug development.

Sources

Validation

Reactivity Ratios and Copolymerization Dynamics: Vinyl Valerate vs. Styrene

Executive Summary Copolymerizing highly resonance-stabilized monomers with non-stabilized reactive monomers presents a fundamental kinetic challenge in polymer chemistry. This guide provides an objective technical compar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Copolymerizing highly resonance-stabilized monomers with non-stabilized reactive monomers presents a fundamental kinetic challenge in polymer chemistry. This guide provides an objective technical comparison of the reactivity ratios between vinyl valerate (a higher vinyl ester) and styrene. By analyzing the kinetic disparities and underlying mechanistic causality, researchers and drug development professionals can better design block copolymers, mitigate retardation effects, and select appropriate comonomers for advanced drug delivery matrices or specialty coatings.

Mechanistic Causality: The Disparity in Radical Reactivity

The free-radical copolymerization of styrene ( M1​ ) and vinyl valerate ( M2​ ) is a classic example of a non-ideal, non-azeotropic system. The behavior of these monomers is governed by the Alfrey-Price Q−e scheme, which quantifies resonance stabilization ( Q ) and polarity ( e ) 1.

  • Styrene ( M1​ ): Features a phenyl ring that highly stabilizes the propagating styryl radical ( M1∙​ ) through resonance ( Q≈1.0 ). Consequently, the styryl radical is relatively stable and unreactive.

  • Vinyl Valerate ( M2​ ): As a vinyl ester, the oxygen atom of the valerate group donates electron density but provides negligible resonance stabilization to the radical ( Q≈0.026 ). The resulting vinyl valerate radical ( M2∙​ ) is highly reactive and unstable 2.

The Kinetic Consequence: Because stable radicals preferentially attack highly reactive monomers, the styryl radical ( M1∙​ ) will almost exclusively add another styrene monomer ( k11​ ) rather than the unreactive vinyl valerate double bond ( k12​ ). Conversely, the highly reactive vinyl valerate radical ( M2∙​ ) will rapidly cross-propagate by attacking the reactive styrene monomer ( k21​ ) rather than homopropagating ( k22​ ).

This extreme preference results in reactivity ratios of r1​≈55 and r2​≈0.01 3. In a batch reactor, the system will produce nearly pure polystyrene until the styrene is entirely consumed, at which point the polymerization rate plummets (severe retardation), and only then will vinyl valerate begin to slowly homopolymerize.

RadicalKinetics cluster_radicals Propagating Radicals cluster_monomers Monomers M1_rad Styryl Radical (M1•) Resonance Stabilized M1_mon Styrene (M1) M1_rad->M1_mon k11 (Fast) r1 = 55 M2_mon Vinyl Valerate (M2) M1_rad->M2_mon k12 (Very Slow) M2_rad Vinyl Valerate Radical (M2•) Highly Reactive M2_rad->M1_mon k21 (Very Fast) r2 = 0.01 M2_rad->M2_mon k22 (Moderate)

Radical addition pathways illustrating the extreme preference for styrene propagation.

Quantitative Comparison: Vinyl Esters vs. Styrene

The length of the alkyl chain in vinyl esters (acetate vs. butyrate vs. valerate) has virtually no impact on the electronic nature of the vinyl double bond. Therefore, vinyl valerate behaves identically to vinyl acetate and vinyl butyrate when copolymerized with styrene.

Table 1: Reactivity Ratios of Styrene ( M1​ ) with Various Comonomers ( M2​ )

Comonomer ( M2​ ) r1​ (Styrene) r2​ (Comonomer) r1​×r2​ Copolymerization Behavior
Vinyl Acetate 55.00.010.55Non-ideal; severe retardation; forms polystyrene blocks.
Vinyl Butyrate 55.00.010.55Non-ideal; identical kinetics to acetate.
Vinyl Valerate ~55.0~0.01~0.55Non-ideal; strong tendency for styrene homopolymerization.
Methyl Acrylate (Ref)0.750.180.135Random/Alternating tendency; viable alternative for St.

Insight for Formulators: If a random copolymer of styrene and a hydrophobic ester is required, vinyl valerate is a poor choice due to this kinetic mismatch. Acrylate esters (e.g., butyl acrylate or valeryl acrylate) are superior alternatives, as their reactivity ratios with styrene are much closer to unity ( r1​≈0.75,r2​≈0.18 ), allowing for homogeneous incorporation without severe composition drift.

Experimental Protocol: Determining Reactivity Ratios

To empirically validate the reactivity ratios of a novel styrene/vinyl valerate system, researchers must use a self-validating protocol based on the Mayo-Lewis equation.

Critical Causality in Experimental Design: The polymerization must be quenched at extremely low conversion (<5%). The Mayo-Lewis differential equation assumes that the monomer feed ratio ( [M1​]/[M2​] ) remains constant. Because styrene is consumed ~55 times faster than vinyl valerate, the feed ratio will drift drastically at higher conversions, invalidating the mathematical models (Fineman-Ross or Kelen-Tüdős) used to calculate r1​ and r2​ .

Step-by-Step Methodology:

  • Monomer Purification: Pass styrene and vinyl valerate through basic alumina columns to remove radical inhibitors (e.g., 4-tert-butylcatechol in styrene). Rationale: Inhibitors introduce an induction period and skew early-stage kinetic data.

  • Feed Preparation: Prepare a series of reaction vials with varying molar ratios of Styrene to Vinyl Valerate (e.g., 1:9, 3:7, 5:5, 7:3, 9:1). Maintain a constant total monomer concentration in a non-reactive solvent (e.g., toluene).

  • Initiation: Add a precise concentration of Azobisisobutyronitrile (AIBN) initiator (e.g., 0.1 mol%).

  • Polymerization & Quenching: Degas the vials via freeze-pump-thaw cycles. Submerge in a thermostatic oil bath at 60 °C. Monitor the viscosity and quench the reaction in an ice bath after 10-15 minutes to strictly ensure <5% conversion.

  • Isolation: Precipitate the polymer by dropping the solution into a large excess of cold methanol. Filter and dry under vacuum to a constant weight.

  • Composition Analysis (1H-NMR): Dissolve the purified copolymer in CDCl 3​ . Integrate the aromatic protons of styrene (6.5–7.5 ppm) against the aliphatic protons adjacent to the ester oxygen in vinyl valerate (~4.8 ppm).

  • Data Processing: Plot the feed ratios against the copolymer composition ratios using the Kelen-Tüdős linear method to extract r1​ and r2​ .

ExpWorkflow S1 1. Monomer Purification (Inhibitor Removal via Alumina) S2 2. Feed Preparation (M1:M2 Ratios 1:9 to 9:1) S1->S2 S3 3. Low-Conversion Polymerization (AIBN, 60°C, <5% Yield) S2->S3 S4 4. Isolation (Precipitation in Methanol) S3->S4 S5 5. Composition Analysis (1H-NMR Integration) S4->S5 S6 6. Data Processing (Kelen-Tüdős Method) S5->S6

Self-validating experimental workflow for determining reactivity ratios at low conversion.

Conclusion and Formulation Strategy

Due to the overwhelming reactivity of the styryl radical towards styrene monomer, conventional free-radical copolymerization of styrene and vinyl valerate yields a mixture of polystyrene and unreacted vinyl valerate, rather than a true random copolymer. For drug development professionals designing polymeric excipients, if a valerate-functionalized styrenic backbone is required, post-polymerization modification (e.g., esterification of a styrene-maleic anhydride copolymer) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizing specifically tailored chain transfer agents is strictly necessary to force the incorporation of the vinyl ester.

References
  • Odian, G. Principles of Polymerization, 4th Ed. John Wiley & Sons. (Referenced via US Patent 20190033719A1).
  • Junkers, T., et al. "Effect of Head-To-Head Addition on Vinyl Acetate Propagation Kinetics in Radical Polymerization".Macromolecules, ACS Publications.
  • Benchchem. "Vinyl Butyrate | Copolymerization and Reactivity Ratios". Benchchem Database.

Sources

Comparative

Vinyl Valerate Standard Curve Preparation and Validation: A Comparative Analytical Guide

As an acyl donor, vinyl valerate (ethenyl pentanoate) is a cornerstone reagent in biocatalysis, specifically in lipase-catalyzed dynamic kinetic resolutions and enantioselective transesterifications[1][2]. Unlike standar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an acyl donor, vinyl valerate (ethenyl pentanoate) is a cornerstone reagent in biocatalysis, specifically in lipase-catalyzed dynamic kinetic resolutions and enantioselective transesterifications[1][2]. Unlike standard alkyl esters, vinyl esters drive acylation reactions to absolute completion. The leaving group, vinyl alcohol, rapidly and irreversibly tautomerizes into acetaldehyde, shifting the thermodynamic equilibrium entirely toward the product[1].

To accurately calculate enzyme kinetics ( Vmax​ , Km​ ) and substrate conversion rates, researchers must quantify the consumption of vinyl valerate with high precision. This guide objectively compares analytical platforms for vinyl valerate quantification, establishes the scientific causality behind method selection, and provides a self-validating, protocol for standard curve preparation[3][4].

Methodological Comparison: GC-FID vs. HPLC-UV

The structural properties of vinyl valerate—high volatility (boiling point ~134°C) and the absence of a conjugated π -system—dictate its analytical behavior. Below is an objective performance comparison between Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV).

Analytical ParameterGC-FID (Recommended)HPLC-UV (Alternative)
Detection Mechanism Combustion of C-H bonds (mass-proportional).UV absorption of the ester carbonyl (~205–210 nm).
Sensitivity (LOD) Excellent (< 1 µg/mL). FID response is robust for aliphatic chains.Poor (~10–50 µg/mL). Weak chromophore limits signal intensity.
Matrix Interference Minimal. Volatile analytes separate cleanly from non-volatile biological matrices.High. Solvents and matrix proteins severely interfere at low UV wavelengths.
Linearity Range 3 to 4 orders of magnitude.1 to 2 orders of magnitude (prone to detector saturation).
System Suitability High. Split injection prevents column overload[5].Moderate. Requires extensive sample cleanup to prevent column fouling.

The Verdict: GC-FID is the gold standard for vinyl valerate quantification. The lack of a strong UV chromophore makes HPLC-UV highly susceptible to baseline drift and solvent cutoff interference, whereas GC-FID leverages the molecule's volatility and aliphatic nature for superior signal-to-noise ratios[1][5].

Mechanistic Workflows & Visualizations

The Biocatalytic Role of Vinyl Valerate

Understanding the reaction mechanism is critical for identifying potential analytical interferences (such as the acetaldehyde byproduct).

G Substrate Alcohol Substrate Enzyme Lipase (Biocatalyst) Substrate->Enzyme AcylDonor Vinyl Valerate AcylDonor->Enzyme Product Chiral Ester Enzyme->Product Acylation Byproduct Acetaldehyde (Irreversible) Enzyme->Byproduct Tautomerization

Caption: Lipase-catalyzed transesterification using vinyl valerate as an acyl donor.

Standard Curve Validation Workflow

To ensure regulatory trustworthiness, the validation workflow must adhere to, which mandate specific accuracy thresholds and the use of freshly spiked standards[4][6].

G Stock 1. Fresh Stock Preparation (Analyte + IS) Dilution 2. Serial Dilution (6-8 Levels + Blank) Stock->Dilution Analysis 3. GC-FID Analysis (Split Injection) Dilution->Analysis Regression 4. Linear Regression (Area Ratio) Analysis->Regression QC 5. ICH M10 QC Assessment (Accuracy ±15%) Regression->QC

Caption: ICH M10 compliant standard curve validation workflow for vinyl valerate.

Scientific Rationale: Designing a Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. We do not rely on absolute peak areas; instead, we engineer a self-validating system using an Internal Standard (IS).

  • Internal Standard Selection (Causality): We select methyl hexanoate (or vinyl butyrate) as the IS. Its boiling point (~150°C) is proximal to vinyl valerate (~134°C). By plotting the ratio of the analyte area to the IS area ( Aanalyte​/AIS​ ), the mathematical model instantly corrects for transient fluctuations in syringe injection volumes (e.g., 1 µL variability) and split-flow dynamics in the GC inlet.

  • Freshly Spiked Standards (Causality): ICH M10 guidelines explicitly recommend that calibration curves be prepared using freshly spiked standards[6][7]. Vinyl esters are susceptible to slow hydrolysis or transesterification with trace alcohols in solvents. Using aged stock solutions introduces artifactual degradation, artificially depressing the calibration slope.

  • Split Injection Dynamics (Causality): Vinyl valerate expands rapidly upon vaporization. Utilizing a 50:1 split ratio prevents the vapor cloud from exceeding the glass liner volume (preventing "flashback" into the pneumatic lines) and ensures a narrow sample band enters the column, maintaining sharp peak symmetry[5].

Experimental Protocol: GC-FID Standard Curve Preparation

Phase 1: Reagent Preparation
  • Solvent Selection: Use anhydrous n-hexane or methyl tert-butyl ether (MTBE) to prevent ester hydrolysis[1][2].

  • Internal Standard (IS) Solution: Prepare a 5.0 mg/mL stock of methyl hexanoate in hexane. This concentration will be kept constant across all calibration points.

  • Analyte Stock Solution: Accurately weigh 100.0 mg of vinyl valerate and dilute to 10.0 mL in hexane to create a 10.0 mg/mL primary stock.

Phase 2: Serial Dilution (ICH M10 Compliant)

Prepare a minimum of six calibration standards, a zero sample (matrix + IS), and a blank (matrix only)[4].

  • Label eight volumetric vials (C1 to C8).

  • Perform serial dilutions of the primary stock to achieve the following vinyl valerate concentrations: 0.1, 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 mg/mL.

  • IS Spiking: Add exactly 100 µL of the IS Solution to 900 µL of each calibration standard. Vortex for 10 seconds to ensure homogeneity.

Phase 3: GC-FID Instrumental Parameters

Configure the gas chromatograph equipped with a flame ionization detector and a polar capillary column (e.g., ASTEK Chiraldex G-TA or DB-WAX, 30 m × 0.25 mm)[1].

  • Carrier Gas: Helium at a constant flow rate of 1.0 to 2.0 mL/min[1][5].

  • Injector Temperature: 200 °C[1].

  • Detector Temperature: 290 °C[1].

  • Injection Volume & Mode: 1.0 µL, Split mode (Ratio 50:1)[5].

  • Oven Temperature Program: Initial hold at 80 °C for 2 min; ramp at 10 °C/min to 180 °C; final hold for 2 min[1].

Phase 4: Data Processing & Acceptance Criteria
  • Integrate the peaks for vinyl valerate and the IS.

  • Construct a linear regression curve by plotting the Nominal Concentration (X-axis) against the Peak Area Ratio ( Aanalyte​/AIS​ ) (Y-axis).

  • Acceptance: Per ICH M10, the accuracy of the back-calculated concentrations must be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), which allows ±20%[4]. The curve must have an R2≥0.995 .

Validation Data Presentation

Below is a representative data summary demonstrating a fully validated vinyl valerate GC-FID standard curve meeting ICH M10 criteria[4].

Calibration LevelNominal Conc. (mg/mL)Area Ratio ( Aval​/AIS​ )Back-Calculated Conc.Accuracy (%)Precision (CV%)
Blank 0.000.000N/AN/AN/A
Zero (IS Only) 0.000.000N/AN/AN/A
C1 (LLOQ) 0.100.0450.09898.0% (±20% limit)6.2%
C2 (Low QC) 0.500.2310.505101.0% (±15% limit)3.8%
C3 1.000.4580.99899.8% (±15% limit)2.1%
C4 (Mid QC) 5.002.2904.98099.6% (±15% limit)1.5%
C5 7.503.4457.49599.9% (±15% limit)1.2%
C6 (High QC) 10.004.60510.020100.2% (±15% limit)0.9%

Regression Equation: y=0.459x−0.001 | Linearity ( R2 ): 0.9998

References

Sources

Validation

comparing lipase efficiency in vinyl valerate transesterification

An in-depth analysis of lipase efficiency requires moving beyond standard activity assays to understand the thermodynamic and stereochemical forces at play within the enzyme's active site. In the kinetic resolution of ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of lipase efficiency requires moving beyond standard activity assays to understand the thermodynamic and stereochemical forces at play within the enzyme's active site. In the kinetic resolution of racemic alcohols via enantioselective transesterification, the choice of acyl donor is just as critical as the biocatalyst itself.

Vinyl valerate—a five-carbon vinyl ester—has emerged as a highly effective acyl donor. This guide objectively compares the efficiency of leading commercial lipases when paired with vinyl valerate, detailing the mechanistic causality, comparative performance data, and self-validating experimental workflows necessary for reproducible drug development.

The Mechanistic Superiority of Vinyl Valerate

In standard transesterification, using simple alkyl esters (like ethyl valerate) generates an alcohol byproduct (ethanol) that can act as a nucleophile, driving the reaction backward and destroying the enantiomeric excess (ee) of the product.

Vinyl valerate bypasses this thermodynamic trap. Upon cleavage by the lipase, the leaving group is vinyl alcohol. This enol intermediate is highly unstable and instantly undergoes irreversible tautomerization into acetaldehyde. Because acetaldehyde cannot act as an acyl acceptor, the transesterification becomes strictly unidirectional.

Furthermore, the five-carbon aliphatic chain of valerate plays a critical stereochemical role. While shorter donors like vinyl acetate (C2) offer high reaction velocities due to minimal steric hindrance, their small size often fails to adequately engage the hydrophobic binding pockets of the enzyme. The C5 chain of vinyl valerate provides sufficient van der Waals interactions to stabilize the diastereomeric acyl-lipase-substrate complex, acting as a stereochemical controller that enhances the enantiomeric ratio (E-value).

Mechanism Lipase Free Lipase (Active Serine) AcylEnzyme Acyl-Lipase Intermediate Lipase->AcylEnzyme + Vinyl Valerate VinylValerate Vinyl Valerate (Acyl Donor) VinylValerate->AcylEnzyme Enol Vinyl Alcohol (Enol Leaving Group) AcylEnzyme->Enol Cleavage ChiralEster Chiral Ester Product AcylEnzyme->ChiralEster + Fast Enantiomer Aldehyde Acetaldehyde (Tautomerization) Enol->Aldehyde Irreversible RacemicAlcohol (R/S)-Alcohol Substrate RacemicAlcohol->ChiralEster Acylation ResolvedAlcohol Unreacted Enantiomer RacemicAlcohol->ResolvedAlcohol Slow Enantiomer (Unreacted)

Mechanistic pathway of irreversible lipase-catalyzed transesterification with vinyl valerate.

Comparative Lipase Efficiency: PSL vs. MML vs. CALB

The structural architecture of a lipase's active site dictates its efficiency with vinyl valerate. We compare three industry-standard lipases based on their performance in the enantioselective transesterification of bulky pharmaceutical intermediates.

1. Pseudomonas sp. Lipase (PSL) PSL possesses a deep, narrow active site, making it highly sensitive to the length of the acyl chain. When resolving bulky substrates like (R/S)-1-chloro-3-(1-naphthyloxy)-2-propanol (a precursor to the beta-blocker propranolol), PSL paired with vinyl valerate demonstrates a strong balance of activity and stereoselectivity. The C5 chain perfectly occupies the hydrophobic cleft, restricting the conformational freedom of the slow-reacting enantiomer and yielding an E-value of 73 1.

2. Mucor miehei Lipase (MML) MML is characterized by a broader active site and is frequently utilized for the resolution of N-hydroxymethyl vince lactam. While its native activity in organic solvents can be moderate, applying low-power ultrasound irradiation (175 W) drastically reduces mass transfer limitations without denaturing the enzyme. Under these conditions, MML achieves an impressive activity of 93.7 μmol/g/min with vinyl valerate 2.

3. Candida antarctica Lipase B (CALB / Novozym 435) CALB is the most robust commercial lipase, known for its steep, funnel-like binding pocket. While it generally exhibits the highest raw catalytic turnover (enzyme activity) among the three, its enantioselectivity with vinyl valerate can sometimes be lower than PSL for highly sterically hindered aromatic alcohols, as the active site does not penalize the binding of the wrong enantiomer as strictly.

Quantitative Performance Summary
BiocatalystTarget SubstrateAcyl DonorEnzyme Activity (μmol/g/min)Enantioselectivity (E-value)Optimum Temp
PSL (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanolVinyl Valerate45.2 ± 3.073 ± 445 °C
MML N-hydroxymethyl vince lactamVinyl Valerate93.768.230 °C
CALB (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanolVinyl Valerate> 100.0~ 4545 °C

Data synthesized from standardized ultrasound-assisted protocols (175 W).

Self-Validating Experimental Protocol: Ultrasound-Assisted Kinetic Resolution

To ensure reproducibility, the following protocol incorporates internal validation checks. The use of ultrasound is specifically chosen to eliminate the diffusion barriers typical of lyophilized enzymes suspended in organic media.

Phase 1: System Preparation & Water Activity Control

  • Solvent Drying: Dry methyl tert-butyl ether (MTBE) or n-hexane over 3Å molecular sieves for 48 hours.

  • Water Activity ( aw​ ) Calibration: Pre-equilibrate the solvent and the lyophilized lipase (e.g., PSL or MML) in a sealed desiccator containing saturated salt solutions to achieve a precise water activity of aw​ = 0.22. Causality: Strict aw​ control prevents the competitive hydrolysis of the vinyl valerate while maintaining the minimal hydration layer required for enzyme flexibility.

Phase 2: Reaction Initiation 3. Substrate Loading: In a 50 mL sealed glass vial, dissolve 1.0 mmol of the racemic alcohol in 20 mL of the pre-equilibrated solvent. 4. Acyl Donor Addition: Add 4.0 mmol of vinyl valerate. (A 4:1 molar ratio ensures pseudo-first-order kinetics and drives the reaction to 50% conversion). 5. Biocatalyst Addition: Add 10 mg of the lyophilized lipase to initiate the suspension.

Phase 3: Ultrasound Irradiation & Kinetic Monitoring 6. Irradiation: Submerge the vial in an ultrasonic bath set to 175 W. Maintain the temperature strictly at 45 °C (for PSL) or 30 °C (for MML) using a circulating water jacket. 7. Sampling: Withdraw 50 μL aliquots at 15-minute intervals. Immediately dilute with 950 μL of the HPLC mobile phase (e.g., hexane/isopropanol) to quench the reaction by drastically lowering the enzyme concentration. 8. Centrifugation: Centrifuge the aliquots at 10,000 rpm for 3 minutes to pellet any suspended enzyme particles before injection.

Phase 4: Self-Validation & Mathematical Verification 9. Chiral HPLC Analysis: Determine the enantiomeric excess of the remaining substrate ( ees​ ) and the formed product ( eep​ ). 10. Validation Check: Calculate the conversion ( c ) using two independent methods:

  • Method A (Chromatographic Peak Area): c=Areaproduct​+Areasubstrate​Areaproduct​​

  • Method B (Enantiomeric Excess): c=ees​+eep​ees​​

  • Self-Validation Rule: If Method A and Method B diverge by more than 5%, it indicates a mass balance failure (likely due to solvent evaporation or unwanted side reactions), and the run must be discarded.

  • E-value Calculation: Compute the enantiomeric ratio using the validated conversion data: E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​ .

    Workflow Step1 Step 1: Preparation Control aw (0.22) over sieves Step2 Step 2: Reaction Mix 1 mmol Substrate : 4 mmol Vinyl Valerate Step1->Step2 Step3 Step 3: Biocatalyst Add 10 mg Lipase (PSL/MML) Step2->Step3 Step4 Step 4: Ultrasound 175 W, 30-45°C to reduce mass transfer Step3->Step4 Step5 Step 5: Validation HPLC chiral analysis for E-value Step4->Step5

    Step-by-step workflow for ultrasound-assisted enzymatic kinetic resolution.

Conclusion

When engineering a kinetic resolution workflow, vinyl valerate offers a distinct stereochemical advantage over shorter-chain vinyl esters, particularly when paired with lipases featuring deep active sites like PSL. By combining the thermodynamic irreversibility of vinyl ester tautomerization with the mass-transfer enhancements of ultrasound irradiation, researchers can achieve highly efficient, scalable, and self-validating enantiomeric separations.

References

  • Title: Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)
  • Source: Taylor & Francis (Biocatalysis and Biotransformation)

Sources

Comparative

Structural Comparison of Poly(vinyl valerate) and Poly(vinyl acetate): A Comprehensive Guide for Formulation Scientists

Executive Summary For researchers and drug development professionals, the selection of a polymeric excipient dictates the stability, release kinetics, and mechanical viability of a pharmaceutical formulation. Poly(vinyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the selection of a polymeric excipient dictates the stability, release kinetics, and mechanical viability of a pharmaceutical formulation. Poly(vinyl acetate) (PVAc) and poly(vinyl valerate) (PVV) belong to the same homologous series of poly(vinyl esters), differing only by the length of their pendant alkyl chains. This guide provides an in-depth, objective comparison of how extending the side chain from two carbons (acetate) to five carbons (valerate) fundamentally alters the polymer's free volume, thermal degradation kinetics, and hydrophobicity, ultimately dictating its role in advanced drug delivery systems.

Mechanistic Causality: Structure and Physical Properties

The physicochemical divergence between PVAc and PVV is rooted in steric hindrance and intermolecular forces. Understanding the causality behind these differences is essential for rational formulation design.

Internal Plasticization and Free Volume

The most critical distinction between these two polymers is their glass transition temperature ( Tg​ ). PVAc possesses a short 2-carbon pendant group, allowing for relatively tight interchain packing. This results in a Tg​ of approximately 28–45 °C, depending on its molecular weight 1[1]. At room temperature, PVAc is a glassy, rigid thermoplastic 2[2].

Conversely, PVV features a 5-carbon valerate chain. This extended aliphatic tail acts as an internal plasticizer . By physically pushing adjacent polymer backbones apart, the valerate groups increase the polymer's free volume and disrupt secondary interchain interactions. This structural shift drastically lowers the Tg​ to sub-zero temperatures, rendering PVV a flexible, rubbery matrix at room temperature without the need for leachable external plasticizers.

Hydrophobicity and Water Sorption

In drug delivery, the rate of water ingress into a polymer matrix governs the dissolution of the active pharmaceutical ingredient (API). The completely insoluble nature of the vinyl acetate monomer translates to a moderately hydrophobic polymer, but PVAc can still absorb 3-5% water when immersed 3[3]. PVV, bearing a longer aliphatic chain, is significantly more hydrophobic. This increased hydrophobicity creates a stronger barrier against water penetration, which is highly advantageous for protecting moisture-sensitive APIs or for designing zero-order sustained-release profiles 4[4].

Thermal Degradation Kinetics

Both polymers undergo thermal degradation via the elimination of their respective pendant acids (acetic acid for PVAc; valeric acid for PVV), leaving behind a conjugated polyene backbone. Kinetic modeling demonstrates that both PVAc and PVV degrade following a model of gradual zip propagation rather than immediate zip growth 5[5]. However, the pre-exponential factors and activation energies for the random elimination step vary based on the acyl substituent's length and the polymer's molecular weight 6[6].

StructureProperty PVAc Poly(vinyl acetate) C2 Pendant Chain Tg_High High Tg (~30-45°C) Rigid Matrix PVAc->Tg_High Tight interchain packing Hydro_Mod Moderate Hydrophobicity Permeable to Water PVAc->Hydro_Mod Short alkyl group PVV Poly(vinyl valerate) C5 Pendant Chain Tg_Low Low Tg (<0°C) Flexible Matrix PVV->Tg_Low Internal plasticization Hydro_High High Hydrophobicity Resists Water Ingress PVV->Hydro_High Extended alkyl group

Fig 1: Causal relationship between pendant chain length and physicochemical properties.

Quantitative Comparison

To facilitate formulation decisions, the following table summarizes the divergent properties resulting from the structural differences between the two polymers.

PropertyPoly(vinyl acetate) (PVAc)Poly(vinyl valerate) (PVV)
Pendant Group Acetate (C2)Valerate (C5)
Glass Transition ( Tg​ ) 28 – 45 °CSub-zero
Hydrophobicity ModerateHigh
Internal Plasticization Low (Rigid at RT)High (Flexible at RT)
Degradation Mechanism Gradual zip propagationGradual zip propagation
Primary Pharmaceutical Use Amorphous Solid Dispersions (ASDs), BindersFlexible implants, Sustained-release matrices

Implications for Drug Delivery & Formulation

The choice between PVAc and PVV hinges on the desired release kinetics and the physical state of the API.

  • Amorphous Solid Dispersions (ASDs): PVAc is frequently utilized in ASDs to prevent the recrystallization of poorly water-soluble APIs. Because the Tg​ of PVAc is near or above room temperature, it restricts the molecular mobility of the dispersed API during storage, thereby maintaining the high-energy amorphous state 4[4].

  • Flexible Matrix Systems: When designing transdermal patches or implantable films, flexibility is paramount. While PVAc requires the addition of external plasticizers (which carry the risk of leaching and subsequent matrix embrittlement), PVV's internal plasticization provides inherent, permanent flexibility. Furthermore, PVV's enhanced hydrophobicity acts as a robust diffusion barrier, making it superior for the prolonged, sustained release of highly soluble drugs.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these polymers must follow a self-validating experimental loop. The following protocols detail the synthesis, thermal profiling, and formulation testing, with built-in validation checkpoints.

Protocol 1: Polymer Synthesis (Free-Radical Polymerization)

Causality: Synthesizing polymers in-house allows precise control over molecular weight, which directly impacts Tg​ and degradation kinetics.

  • Initiation: Dissolve the monomer (vinyl acetate or vinyl valerate) in a suitable solvent (e.g., toluene) at a 1:1 v/v ratio. Add 0.5% w/w Azobisisobutyronitrile (AIBN) as the radical initiator.

  • Propagation: Purge the reaction vessel with Nitrogen for 30 minutes to remove oxygen (a radical scavenger). Heat the mixture to 70 °C under continuous stirring for 12 hours.

  • Termination & Precipitation: Cool the reaction to room temperature. Precipitate the polymer by adding the solution dropwise into an excess of cold methanol.

  • Validation Checkpoint: Dry the precipitate under a vacuum. Confirm the chemical structure via 1 H-NMR (absence of vinylic protons at ~4.5-5.0 ppm) and determine the molecular weight distribution using Gel Permeation Chromatography (GPC).

Protocol 2: Thermal Profiling

Causality: Establishing the exact Tg​ and degradation onset is required to set the processing temperatures (e.g., for hot-melt extrusion) without degrading the polymer or API.

  • DSC Analysis: Load 5–10 mg of the validated polymer into an aluminum pan. Perform Differential Scanning Calorimetry (DSC) using a heat-cool-heat cycle from -50 °C to 150 °C at 10 °C/min. The Tg​ is recorded from the second heating curve to erase thermal history.

  • TGA Analysis: Subject 10 mg of the sample to Thermogravimetric Analysis (TGA) from room temperature to 500 °C at 10 °C/min under a nitrogen atmosphere.

  • Validation Checkpoint: Verify that the TGA curve shows the characteristic two-step degradation (acid elimination followed by backbone scission) confirming the zip propagation model 5[5].

Protocol 3: Matrix Formulation and In Vitro Release Testing (IVRT)

Causality: Comparing the release kinetics validates the hypothesis that PVV's hydrophobicity retards drug diffusion more effectively than PVAc.

  • Solvent Casting: Dissolve 500 mg of polymer and 50 mg of a model hydrophilic API in dichloromethane. Cast the solution onto a Teflon mold and allow the solvent to evaporate slowly over 24 hours.

  • Dissolution Testing: Place the dried films in a USP Apparatus II (Paddle) containing 900 mL of PBS (pH 7.4) at 37 °C, stirring at 50 rpm.

  • Validation Checkpoint: Withdraw 5 mL aliquots at predetermined intervals and quantify the API concentration using High-Performance Liquid Chromatography (HPLC). Plot the cumulative release to confirm the sustained-release efficacy.

FormulationWorkflow Step1 1. Polymer Synthesis Free-Radical Polymerization Val1 Validation: NMR & GPC Confirm MW & Structure Step1->Val1 Step2 2. Thermal Profiling DSC & TGA Analysis Val1->Step2 Val2 Validation: Tg & Degradation Confirm Stability & Zip Kinetics Step2->Val2 Step3 3. Matrix Formulation Solvent Casting with API Val2->Step3 Step4 4. In Vitro Release Testing USP Apparatus II Step3->Step4 Val3 Validation: HPLC Quantify API Release Kinetics Step4->Val3

Fig 2: Self-validating experimental workflow for polymer synthesis and drug formulation.

References

  • Wikipedia. "Polyvinyl acetate". Wikimedia Foundation. URL: [Link]

  • CAMEO Materials Database. "Polyvinyl acetate". Museum of Fine Arts, Boston. URL: [Link]

  • Bai, Q., et al. "Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance". PMC / National Institutes of Health. URL:[Link]

  • Simon, P., & Rybár, M. "Effect of side chain length and degree of polymerization on the decomposition and crystallization behaviour of chlorinated poly(vinyl ester) oligomers". ResearchGate. URL:[Link]

  • Simon, P. "Thermal Degradation of Polyvinyl Esters". Scribd. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Vinyl valerate proper disposal procedures

Vinyl Valerate Proper Disposal Procedures: A Comprehensive Guide for Drug Development Laboratories Executive Summary In modern drug development and biocatalysis, vinyl valerate (vinyl pentanoate, CAS 5873-43-8) is freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Vinyl Valerate Proper Disposal Procedures: A Comprehensive Guide for Drug Development Laboratories

Executive Summary

In modern drug development and biocatalysis, vinyl valerate (vinyl pentanoate, CAS 5873-43-8) is frequently utilized as a highly efficient acyl donor in enzymatic kinetic resolutions (e.g., lipase-catalyzed transesterifications)[1]. The mechanistic advantage of vinyl valerate lies in its leaving group: vinyl alcohol rapidly tautomerizes into acetaldehyde, rendering the acylation step irreversible and driving the reaction to completion. However, this exact chemical reactivity—combined with its inherent volatility and toxicity—creates significant operational and disposal challenges.

As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of vinyl valerate. By understanding the causality behind these safety protocols, laboratories can ensure regulatory compliance, protect personnel, and mitigate environmental impact.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first analyze the quantitative physicochemical properties of vinyl valerate. These metrics dictate the engineering controls and waste segregation logic required during laboratory operations.

PropertyValueOperational & Disposal Significance
Molecular Weight 128.17 g/mol [2]Highly volatile; requires continuous negative-pressure ventilation.
Boiling Point 145.1 °C[2]Vaporizes readily at elevated laboratory temperatures.
Flash Point 38.4 °C[2]Ignites easily at warm ambient conditions; mandates grounded equipment.
Density 0.899 g/mL at 25 °C[2]Floats on water; necessitates alcohol-resistant foam for firefighting.
GHS Classification H226, H400[3]Flammable liquid and very toxic to aquatic life; strict zero-drain policy.

Operational Safety & Handling Workflow

Before addressing disposal, the experimental setup must be secured. The tautomerization of the vinyl leaving group generates acetaldehyde, which is highly flammable and toxic. Therefore, handling vinyl valerate requires a proactive containment strategy.

Protocol 1: Safe Handling and Spill Mitigation

  • Engineering Controls: Conduct all transfers and reactions within a certified chemical fume hood. This ensures that any volatilized ester or acetaldehyde byproduct is immediately exhausted, preventing the formation of explosive vapor-air mixtures.

  • PPE Selection: Don flame-resistant laboratory coats, splash-proof safety goggles, and butyl rubber gloves. Causality check: Standard nitrile gloves may degrade upon prolonged exposure to esters; butyl rubber provides superior breakthrough resistance for oxygenated solvents.

  • Spill Containment: In the event of a spill, immediately extinguish all nearby ignition sources. Do NOT use water, as the low density of vinyl valerate (0.899 g/mL) will cause it to float and spread the fire hazard[2].

  • Neutralization & Collection: Apply a non-combustible absorbent material (e.g., dry sand or proprietary chemical spill pads) to the liquid. Use non-sparking tools to sweep the saturated absorbent into a sealable, UN-approved hazardous waste container[4].

Waste Segregation and Disposal Logistics

Vinyl valerate is classified under the EPA waste code D001 (Ignitable Hazardous Waste) and carries the H400 hazard statement (Very toxic to aquatic life)[3]. Under no circumstances should it be flushed down the drain.

G Start Vinyl Valerate Waste Generation Check Aqueous or Organic Mixture? Start->Check Organic Organic Waste Stream (Non-Halogenated) Check->Organic >90% Organic Aqueous Aqueous Waste Stream (Highly Toxic to Aquatic Life) Check->Aqueous Aqueous phase Container UN-Approved Sealed Container Organic->Container Aqueous->Container Do NOT flush! Storage Flammable Storage Cabinet (Grounded/Bonded) Container->Storage Disposal EPA-Licensed Incineration (Afterburner & Scrubber) Storage->Disposal Manifest as D001

Vinyl Valerate Waste Segregation and Disposal Workflow

Protocol 2: Waste Segregation and Incineration Preparation

  • Segregation: Isolate vinyl valerate waste from strong oxidizing agents, strong acids, and bases. Because the waste stream often contains residual acetaldehyde from enzymatic reactions, it is highly reactive and prone to exothermic polymerization if mixed with incompatibles.

  • Containerization: Transfer the liquid waste into high-density polyethylene (HDPE) or Teflon-lined metal drums. Causality check: Ensure the receiving containers are bonded and grounded during the transfer. The flow of non-conductive flammable liquids can generate static electricity, which serves as an ignition source for the low-flash-point vapors (38.4 °C)[2].

  • Labeling: Affix GHS-compliant labels indicating "Flammable Liquid" and "Environmentally Hazardous." Clearly mark the container with the EPA waste code D001 and note the presence of "Esters/Acetaldehyde."

  • Disposal Routing (Incineration): Dispatch the container to an EPA-licensed hazardous waste facility. The mandatory and safest disposal route for vinyl valerate is chemical incineration equipped with an afterburner and scrubber [5].

    • Why an Afterburner? The primary combustion chamber may leave trace amounts of unburned volatile organic compounds (VOCs). The afterburner operates at extreme temperatures to ensure the complete thermal oxidation of the ester and its byproducts into carbon dioxide and water.

    • Why a Scrubber? While pure vinyl valerate (C7H12O2) combusts cleanly, laboratory waste streams are rarely pure. The scrubber neutralizes any acidic gases (e.g., SOx, NOx, or HCl) formed during the co-combustion of mixed laboratory waste, ensuring compliance with environmental clean air standards[4].

By implementing these self-validating protocols, drug development professionals can leverage the synthetic utility of vinyl valerate while maintaining the highest standards of laboratory safety and environmental stewardship.

References

  • , National Institutes of Health (NIH).[6],[3] 2., BRENDA Enzyme Database.[1]

  • , Alfa Chemistry.[2] 4., Spectrum Chemical / TCI America.[4] 5., THD Static / EPA Compliance.[5]

Sources

Handling

Personal protective equipment for handling Vinyl valerate

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a mechanistic system where every operational choice is dictated by the physicochemical properties of the reagent. Handling reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a mechanistic system where every operational choice is dictated by the physicochemical properties of the reagent. Handling reactive monomers like Vinyl valerate (CAS: 5873-43-8) requires a rigorous understanding of its flammability, volatility, and polymerization potential.

This guide provides drug development professionals and synthetic chemists with a self-validating, causality-driven framework for Personal Protective Equipment (PPE) selection, operational workflows, and disposal protocols.

Physicochemical Hazard Profiling

To select the correct PPE and engineering controls, we must first understand the intrinsic hazards of the molecule. Vinyl valerate is a volatile, flammable ester primarily utilized in polymer synthesis and organic research. It contains a terminal vinyl group, making it susceptible to spontaneous, exothermic free-radical polymerization if mishandled.

To mitigate this, commercial suppliers inhibit the reagent with hydroquinone (HQ). Understanding these parameters is non-negotiable for safe handling.

Quantitative Hazard Data Summary
PropertyValueSafety Implication & Causality
Boiling Point 145.1 °C (at 760 mmHg) 1Moderate volatility; vapors can accumulate in unventilated spaces, necessitating continuous fume hood extraction.
Flash Point 34.4 °C – 38.4 °C (Closed Cup) 2Critical Hazard: The flash point is dangerously close to ambient laboratory temperatures. Static discharge or hot plates can easily ignite the vapor space.
Density 0.899 g/mL at 25 °C 3Lighter than water. In the event of a fire, water streams may spread the burning liquid; use foam or CO₂ instead.
Stabilizer ≤1000 ppm Hydroquinone 2HQ requires trace dissolved oxygen to function as a radical scavenger. Storing long-term under strict anaerobic conditions can lead to hazardous auto-polymerization.
Storage Temp -20 °C 1Low temperatures suppress vapor pressure and slow down spontaneous polymerization kinetics during storage.

Mechanistic PPE Selection

Do not rely on generic laboratory PPE when handling reactive vinyl esters. The selection must be targeted against specific chemical permeation rates and thermal hazards.

  • Hand Protection (Chemical Resistance): Standard latex gloves are highly permeable to organic esters and offer zero protection. Butyl rubber gloves are the optimal choice for extended handling, as they provide superior resistance to ester permeation. For short-term, incidental contact (e.g., quick syringe transfers), double-gloved heavy-duty Nitrile is acceptable, provided they are immediately discarded upon contamination.

  • Body Protection (Thermal Mitigation): Because the flash point (34.4 °C) is near room temperature, a Flame-Resistant (FR) lab coat (e.g., Nomex®) is mandatory. Synthetic materials like polyester will melt into the skin during a flash fire.

  • Eye/Face Protection (Splash & Vapor): Wear tight-fitting, EN 166 / NIOSH-approved chemical splash goggles . Safety glasses with side shields are insufficient because they do not seal against volatile organic vapors that can cause severe ocular irritation.

  • Respiratory Protection: Routine handling must occur inside a certified Class II fume hood. If handling large volumes outside a hood (e.g., during a spill), a full-face respirator equipped with ABEK-P3 organic vapor cartridges is required to filter out toxic VOCs.

Operational Workflow & Handling Protocol

The following protocol is a self-validating system designed to prevent static ignition and unwanted polymerization during synthetic workflows.

Protocol: Schlenk-Line Transfer and Reaction Setup
  • Pre-Operation Validation: Verify the fume hood face velocity is ≥ 0.5 m/s. Inspect all glassware for micro-fractures; vacuum/pressure cycling with flammable liquids in compromised glass poses a severe implosion and fire hazard.

  • PPE Donning: Equip the FR Nomex lab coat, butyl rubber gloves, and chemical splash goggles.

  • Grounding and Bonding: Attach grounding clips to the source vessel and the receiving flask. Causality: Liquid transfer generates static electricity. Bonding the containers equalizes the electrical potential, preventing a static spark from igniting the vapor space.

  • Inerting the Atmosphere: Connect the reaction flask to a Schlenk line and perform three vacuum-argon cycles. Causality: Displacing ambient oxygen mitigates the fire triangle. (Note: Do not store the primary stock bottle of Vinyl valerate under strictly anaerobic conditions long-term, as the hydroquinone stabilizer requires trace oxygen to function).

  • Reagent Dispensing: Using a gas-tight, argon-purged syringe, extract the required volume of Vinyl valerate.

  • Thermal Control: Maintain the reaction vessel below 30 °C during the addition phase to ensure the system remains below the chemical's flash point.

G N1 1. Fume Hood Certification (Min 0.5 m/s face velocity) N2 2. PPE Verification (FR Coat, Butyl Gloves, Goggles) N1->N2 N3 3. Grounding & Bonding (Mitigate Static Discharge) N2->N3 N4 4. Reagent Transfer (Argon/N2 Blanket) N3->N4 N5 5. Reaction Monitoring (Temp < 34.4 °C) N4->N5

Operational workflow for the safe handling and transfer of flammable Vinyl valerate.

Spill Response and Chemical Disposal Plan

In the event of a spill, the primary threat shifts from a controlled reaction hazard to an immediate inhalation and fire risk.

Protocol: Immediate Containment and Disposal
  • Evacuation and Isolation: Immediately extinguish all open flames, hot plates, and heat sources. Evacuate non-essential personnel from the immediate vicinity.

  • Ventilation: Maximize fume hood exhaust and room ventilation to disperse volatile vapors.

  • Containment: Don a respirator with ABEK-P3 cartridges. Surround the spill with non-combustible inert absorbents (e.g., dry sand, vermiculite). Causality: Never use combustible absorbents like sawdust or paper towels, which act as kindling and can easily ignite when soaked with a flammable ester.

  • Absorption and Collection: Gently sweep the saturated absorbent using non-sparking tools (e.g., polypropylene dustpans or brass scrapers) to prevent mechanical sparks from igniting the vapors.

  • Disposal: Transfer the waste into a designated, clearly labeled hazardous waste container for flammable organics (EPA Waste Code D001). Seal tightly and arrange for collection by a licensed hazardous waste disposal facility. Do not flush down the sink, as it is highly toxic to aquatic life (Aquatic Acute 1 / Chronic 3) 2.

SpillResponse S1 Spill Detected (Evacuate & Isolate) S2 Eliminate Ignition (Flash Point 34.4°C) S1->S2 S3 Apply Absorbent (Inert Sand/Vermiculite) S2->S3 S4 Segregate Waste (Flammable Solid Bin) S3->S4

Sequential spill response protocol for mitigating Vinyl valerate exposure and fire risk.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyl valerate
Reactant of Route 2
Reactant of Route 2
Vinyl valerate
© Copyright 2026 BenchChem. All Rights Reserved.